molecular formula C19H23N3O4 B13861502 N-Nitroso Labetalol CAS No. 2820170-74-7

N-Nitroso Labetalol

Cat. No.: B13861502
CAS No.: 2820170-74-7
M. Wt: 357.4 g/mol
InChI Key: KQZMONDKWBDGEU-UHFFFAOYSA-N
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Description

N-Nitroso Labetalol is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2820170-74-7

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

2-hydroxy-5-[1-hydroxy-2-[nitroso(4-phenylbutan-2-yl)amino]ethyl]benzamide

InChI

InChI=1S/C19H23N3O4/c1-13(7-8-14-5-3-2-4-6-14)22(21-26)12-18(24)15-9-10-17(23)16(11-15)19(20)25/h2-6,9-11,13,18,23-24H,7-8,12H2,1H3,(H2,20,25)

InChI Key

KQZMONDKWBDGEU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)N(CC(C2=CC(=C(C=C2)O)C(=O)N)O)N=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Formation Mechanism of N-Nitroso Labetalol from Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of N-Nitroso Labetalol, a potential genotoxic impurity, from the active pharmaceutical ingredient (API) Labetalol. Labetalol, a beta-blocker containing a secondary amine moiety, is susceptible to nitrosation in the presence of nitrosating agents. This document details the chemical pathways, reaction kinetics, and influencing factors involved in this transformation. Furthermore, it outlines detailed experimental protocols for the synthesis and analysis of this compound, and presents quantitative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate key mechanisms and workflows, adhering to specified formatting requirements for clarity and accessibility to a scientific audience.

Introduction

Labetalol is a widely prescribed adrenergic receptor blocking agent used in the treatment of hypertension.[1] Its molecular structure incorporates a secondary amine, which makes it susceptible to nitrosation, a chemical process that can lead to the formation of N-nitroso compounds.[2][3] N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[4] The formation of this compound (IUPAC Name: 2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide) can occur during the synthesis, formulation, or storage of Labetalol-containing drug products if a nitrosating agent is present.[3] Understanding the mechanism of its formation is critical for developing effective control strategies to ensure patient safety.

The Chemical Mechanism of this compound Formation

The formation of this compound proceeds through the nitrosation of the secondary amine group in the Labetalol molecule. This reaction is typically acid-catalyzed and involves a nitrosating agent derived from a source of nitrite (B80452).[5]

Generation of the Nitrosating Agent

The most common source of nitrosating agents in pharmaceutical manufacturing is residual nitrites (NO₂⁻), which can be present as impurities in raw materials and excipients. In an acidic environment, nitrite ions are protonated to form nitrous acid (HNO₂).[4] Two molecules of nitrous acid can then equilibrate to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.[6][7]

Reaction 1: Formation of Nitrous Acid

NO₂⁻ + H⁺ ⇌ HNO₂

Reaction 2: Formation of Dinitrogen Trioxide

2 HNO₂ ⇌ N₂O₃ + H₂O

Alternatively, in the presence of a strong acid, nitrous acid can be protonated and subsequently lose a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[4]

Reaction 3: Formation of Nitrosonium Ion

HNO₂ + H⁺ ⇌ H₂NO₂⁺

H₂NO₂⁺ → NO⁺ + H₂O

Nucleophilic Attack by Labetalol

The secondary amine in the Labetalol molecule acts as a nucleophile and attacks the electrophilic nitrogen atom of the nitrosating agent (either N₂O₃ or NO⁺).[5] This results in the formation of a protonated N-nitrosamine intermediate.

Deprotonation to Form this compound

The final step in the mechanism is the deprotonation of the intermediate by a weak base, such as water, to yield the stable this compound.

The overall reaction can be summarized as the reaction of Labetalol with a nitrosating agent, as depicted in the following diagram:

G General Reaction for this compound Formation cluster_reactants Reactants cluster_products Products Labetalol Labetalol (Secondary Amine) NNitrosoLabetalol This compound Labetalol->NNitrosoLabetalol + NitrosatingAgent Nitrosating Agent (e.g., N2O3, NO+) NitrosatingAgent->NNitrosoLabetalol + Byproduct Byproduct (e.g., H2O, HNO2)

Caption: General reaction scheme for the formation of this compound.

The detailed mechanistic pathway is illustrated in the following Graphviz diagram:

G Mechanism of this compound Formation cluster_nitrosating_agent_formation Formation of Nitrosating Agent cluster_nitrosation_reaction Nitrosation of Labetalol Nitrite Nitrite (NO2-) HNO2 Nitrous Acid (HNO2) Nitrite->HNO2 + H+ H_ion H+ H_ion->HNO2 N2O3 Dinitrogen Trioxide (N2O3) HNO2->N2O3 + HNO2 - H2O Intermediate Protonated N-nitrosamine intermediate [R2N(H)NO]+ N2O3->Intermediate Labetalol Labetalol (R2NH) Labetalol->Intermediate + N2O3 - HNO2 NNitrosoLabetalol This compound (R2N-NO) Intermediate->NNitrosoLabetalol - H+ H_ion_out H+ H2O H2O

Caption: Detailed mechanism of this compound formation.

Factors Influencing this compound Formation

Several factors can significantly influence the rate and extent of this compound formation.

  • pH: The nitrosation of secondary amines is highly pH-dependent. The reaction is generally favored under acidic conditions, with an optimal pH range typically between 3 and 4.[8] At very low pH, the secondary amine of Labetalol can become protonated, reducing its nucleophilicity and thereby slowing down the reaction.

  • Nitrite Concentration: The rate of formation of this compound is directly proportional to the concentration of the available nitrosating agent, which in turn depends on the initial nitrite concentration.

  • Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including the formation of this compound.

  • Catalysts and Inhibitors: Certain species can catalyze or inhibit the nitrosation reaction. For example, some anions like thiocyanate (B1210189) can act as catalysts.[9] Conversely, antioxidants such as ascorbic acid (Vitamin C) and α-tocopherol can act as inhibitors by scavenging the nitrosating agents.[10]

Quantitative Data on N-Nitrosamine Formation

ParameterValue/ObservationReference
Optimal pH for Nitrosation3.0 - 4.0[8]
Effect of TemperatureRate increases with temperatureGeneral chemical kinetics
Impact of Amine Basicity (pKa)Higher pKa can lead to slower reaction rates
CatalysisThiocyanate can accelerate the reaction[9]
InhibitionAscorbic acid and α-tocopherol are effective inhibitors[10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound for use as a reference standard and a general procedure for its quantification in a drug product.

Protocol for the Synthesis of this compound Reference Standard

This protocol is adapted from general procedures for the nitrosation of secondary amines.

Materials:

  • Labetalol Hydrochloride

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 1 M

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Dissolve a known amount of Labetalol Hydrochloride in deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in deionized water to the Labetalol solution while maintaining the temperature at 0-5 °C.

  • Acidify the reaction mixture to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.

  • Stir the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours).

  • Extract the product with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography if necessary.

Protocol for the Quantification of this compound in a Drug Product by LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in a solid dosage form. Method validation would be required for specific applications.

Sample Preparation:

  • Accurately weigh and crush a number of Labetalol tablets to obtain a fine powder.

  • Transfer an amount of the powder equivalent to a specific dose of Labetalol into a volumetric flask.

  • Add a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to dissolve the sample.

  • Sonicate the sample to ensure complete dissolution.

  • Centrifuge the sample to pellet any insoluble excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions (Typical):

ParameterTypical Value
LC System UPLC or HPLC system
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol
GradientA suitable gradient to separate this compound from Labetalol and other matrix components
Flow Rate0.2 - 0.5 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 10 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Mode
MRM TransitionsSpecific precursor-to-product ion transitions for this compound and an internal standard
Source ParametersOptimized for sensitivity (e.g., capillary voltage, source temperature, gas flows)

Visualization of Workflows

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.

G Workflow for this compound Synthesis and Purification Start Start Dissolve_Labetalol Dissolve Labetalol HCl in Water Start->Dissolve_Labetalol Cool Cool to 0-5 °C Dissolve_Labetalol->Cool Add_Nitrite Add NaNO2 Solution Cool->Add_Nitrite Acidify Acidify with HCl (pH 3-4) Add_Nitrite->Acidify React Stir at 0-5 °C Acidify->React Extract Extract with Dichloromethane React->Extract Wash Wash with NaHCO3 and Water Extract->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Chromatography (Optional) Evaporate->Purify End This compound Purify->End

Caption: Workflow for the synthesis and purification of this compound.

G Workflow for LC-MS/MS Analysis of this compound Start Start Crush_Tablets Crush Labetalol Tablets Start->Crush_Tablets Weigh_Powder Weigh Powder Crush_Tablets->Weigh_Powder Dissolve Dissolve in Solvent Weigh_Powder->Dissolve Sonicate Sonicate Dissolve->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into LC-MS/MS Filter->Inject Analyze Data Acquisition and Analysis Inject->Analyze End Quantification Result Analyze->End

Caption: Workflow for the LC-MS/MS analysis of this compound in a drug product.

Conclusion

The formation of this compound is a chemically plausible event under specific conditions, primarily driven by the presence of nitrite impurities in an acidic environment. This technical guide has detailed the underlying chemical mechanism, highlighted the key factors influencing the reaction, and provided actionable experimental protocols for its synthesis and analysis. For drug development professionals, a thorough understanding of this formation mechanism is paramount for implementing effective risk mitigation strategies. These may include sourcing raw materials with low nitrite content, controlling the pH during manufacturing processes, and potentially incorporating inhibitors into the formulation. Continued vigilance and robust analytical monitoring are essential to ensure the safety and quality of Labetalol-containing pharmaceutical products.

References

Physicochemical Properties of N-Nitroso Labetalol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Labetalol is a nitrosamine (B1359907) impurity of Labetalol, a beta-blocker medication used to treat high blood pressure.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties.[3][4][5] A thorough understanding of the physicochemical properties of this compound is crucial for the development of analytical methods for its detection and quantification, as well as for implementing effective control strategies during the drug manufacturing process. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details standard experimental protocols for their determination, and outlines a logical workflow for risk assessment.

Core Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are not extensively available in the public domain, which is common for pharmaceutical impurities. However, some key properties have been computationally predicted. For a comparative perspective, the properties of the parent drug, Labetalol, are also included where available.

Table 1: Summary of Physicochemical Properties of this compound and Labetalol

PropertyThis compoundLabetalol Hydrochloride (Parent Drug)
Molecular Formula C₁₉H₂₃N₃O₄[1][6][7]C₁₉H₂₄N₂O₃·HCl[8][9]
Molecular Weight 357.41 g/mol [1]364.87 g/mol [9]
Melting Point Data not availableApprox. 181°C (with decomposition)[8]
Boiling Point Data not availableData not available
Aqueous Solubility Data not availableSparingly soluble in water[8]
pKa Data not availableData not available
Partition Coefficient (logP) XLogP3 = 3.5 (Predicted)[10]Data not available

Experimental Protocols for Physicochemical Property Determination

The following sections describe standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound. These protocols are based on established techniques used in the pharmaceutical industry.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity.[11][12][13] The capillary method is a widely accepted technique for this determination.[11][13][14]

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.[12][13][14]

Apparatus:

  • Melting point apparatus with a heating block and a means for temperature control and observation.

  • Glass capillary tubes.

  • Thermometer or digital temperature probe.

Procedure:

  • A small amount of the dried this compound sample is finely powdered.

  • The powder is packed into a glass capillary tube to a height of 2-4 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and controlled rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is the melting point of the substance.

Aqueous Solubility Determination

Solubility is a crucial property that influences the absorption and bioavailability of a substance.[15]

Principle: A known amount of the substance is added to a specific volume of a solvent (in this case, water) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved substance is then determined.

Apparatus:

  • Analytical balance.

  • Vials with screw caps.

  • Constant temperature shaker or incubator.

  • Centrifuge.

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • An excess amount of this compound is added to a vial containing a known volume of purified water.

  • The vial is sealed and placed in a constant temperature shaker (e.g., 25°C) and agitated for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After agitation, the solution is allowed to stand to allow undissolved particles to settle.

  • The suspension is then centrifuged to separate the solid phase from the supernatant.

  • A sample of the clear supernatant is carefully removed, diluted appropriately, and analyzed using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved this compound.

pKa Determination

The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a molecule at different pH values, which affects its solubility and permeability across biological membranes.[16]

Principle: The pKa can be determined by titrating a solution of the compound with a standard acid or base and monitoring the pH change. Spectrophotometric or potentiometric methods are commonly used.[17][18]

Apparatus:

  • pH meter with a calibrated electrode.

  • Automated titrator or burette.

  • Stirrer.

  • Beaker.

Procedure (Potentiometric Titration):

  • A known amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • The solution is placed in a beaker with a calibrated pH electrode and a stirrer.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve.

Partition Coefficient (logP) Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[19] The shake-flask method is the traditional and most reliable method for its determination.[20][21]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated as the logarithm of the ratio of the concentrations.[19]

Apparatus:

  • Separatory funnels or screw-capped tubes.

  • Mechanical shaker.

  • Centrifuge.

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.

  • A known amount of this compound is dissolved in either the n-octanol or water phase.

  • The two phases are combined in a separatory funnel or tube in a defined volume ratio.

  • The mixture is shaken for a sufficient time to allow for equilibrium to be established.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as P = [Concentration in n-octanol] / [Concentration in water].

  • The logP is then calculated as the base-10 logarithm of P.

Risk Assessment Workflow for this compound

Given that this compound is a nitrosamine impurity, a systematic risk assessment is mandatory to ensure patient safety.[1] The following diagram illustrates a logical workflow for this process.

RiskAssessmentWorkflow Start Start: Identification of This compound Potential Risk_Identification Risk Identification - Review Manufacturing Process - Assess Raw Materials & Reagents Start->Risk_Identification Risk_Analysis Risk Analysis - Determine Levels of Impurity - Evaluate Potential for Formation Risk_Identification->Risk_Analysis Risk_Evaluation Risk Evaluation - Compare with Acceptable Intake (AI) Limits - Assess Patient Exposure Risk_Analysis->Risk_Evaluation Acceptable_Risk Risk Acceptable Risk_Evaluation->Acceptable_Risk Below AI Unacceptable_Risk Risk Unacceptable Risk_Evaluation->Unacceptable_Risk Exceeds AI Control_Strategy Control Strategy Development - Process Optimization - Raw Material Specification - Analytical Testing Strategy Implementation Implementation of Control Measures Control_Strategy->Implementation Monitoring Ongoing Monitoring & Review Implementation->Monitoring Monitoring->Risk_Identification End End: Controlled Process Monitoring->End Acceptable_Risk->Monitoring Unacceptable_Risk->Control_Strategy

Caption: Risk assessment workflow for this compound impurity.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound and provided an overview of the standard experimental protocols for the determination of its key properties. While experimental data for this specific impurity are scarce, the described methodologies provide a solid foundation for researchers and drug development professionals to characterize this compound and similar impurities. The outlined risk assessment workflow further emphasizes the importance of a systematic approach to controlling nitrosamine impurities in pharmaceutical products, ensuring their quality and safety. Further research to experimentally determine the physicochemical properties of this compound is highly encouraged to refine risk assessments and control strategies.

References

N-Nitroso Labetalol: A Comprehensive Technical Guide on Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of N-Nitroso Labetalol, a nitrosamine (B1359907) impurity of the beta-blocker Labetalol. Given the regulatory scrutiny of nitrosamine impurities in pharmaceutical products, a thorough understanding of their formation, identification, and quantification is critical for drug safety and quality control. This document outlines a representative synthesis protocol, detailed characterization methods, and the toxicological context of this compound.

Introduction to this compound

This compound is a drug substance-related impurity that can form when the secondary amine moiety of the Labetalol molecule reacts with a nitrosating agent.[1][2] Such agents can be generated from nitrite (B80452) sources (e.g., sodium nitrite) under acidic conditions.[3][4] The presence of nitrosamine impurities in pharmaceuticals is a significant concern due to their classification as probable human carcinogens.[5][6]

Chemical Identity:

PropertyValue
IUPAC Name 2-hydroxy-5-[1-hydroxy-2-[nitroso(4-phenylbutan-2-yl)amino]ethyl]benzamide[7]
CAS Number 2820170-74-7[8]
Molecular Formula C₁₉H₂₃N₃O₄[8]
Molecular Weight 357.41 g/mol [8]

Synthesis of this compound

The synthesis of this compound involves the nitrosation of the secondary amine group in Labetalol. A general and representative laboratory-scale protocol is provided below. This protocol is based on established methods for the N-nitrosation of secondary amines and beta-blockers.[3][9][10]

Experimental Protocol: Synthesis

Materials:

  • Labetalol Hydrochloride

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 1 M

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Dissolution: Dissolve Labetalol Hydrochloride (1.0 equivalent) in deionized water at room temperature with stirring.

  • Acidification: Cool the solution to 0-5 °C using an ice bath. Slowly add 1 M hydrochloric acid to the solution to ensure acidic conditions (pH 1-2).

  • Nitrosation: While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite (1.5 equivalents) in deionized water dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure this compound.[4][11]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Labetalol Labetalol HCl in Water Acidified Acidified Labetalol Solution (0-5°C) Labetalol->Acidified Add 1M HCl Nitrosation N-Nitrosation Reaction Acidified->Nitrosation Quench Quench with NaHCO₃ Nitrosation->Quench Reaction Mixture NaNO2 Sodium Nitrite Solution NaNO2->Nitrosation Dropwise Addition Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Crude Product Final Pure this compound Purify->Final

Figure 1: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: Due to the restricted rotation around the N-N bond, N-nitrosamines often exist as a mixture of E and Z isomers, which can result in a doubling of signals for the protons adjacent to the nitroso group.[12][13] The spectrum of this compound is expected to be complex, showing signals corresponding to the aromatic protons, the protons of the benzamide (B126) group, and the aliphatic protons of the side chains. The presence of diastereomers in the starting Labetalol further complicates the spectrum.

  • ¹³C-NMR: Similar to the ¹H-NMR, the ¹³C-NMR spectrum may also show doubled signals for the carbons near the nitroso group due to the presence of E/Z isomers.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common technique for the analysis of N-nitroso compounds.

  • A characteristic fragmentation pattern for N-nitrosamines is the neutral loss of the nitroso group (•NO), corresponding to a mass difference of 30 Da.[14][15][16][17][18] Other fragmentations can provide further structural information.

Infrared (IR) Spectroscopy:

  • The IR spectrum of this compound is expected to show characteristic absorption bands for the N=O and N-N stretching vibrations.

  • The N=O stretching vibration typically appears in the region of 1408-1486 cm⁻¹.[19]

  • The N-N stretching vibration is usually observed between 1052 and 1106 cm⁻¹.[19]

  • Other expected signals include O-H stretching (from the hydroxyl groups), N-H stretching (from the amide), and C=O stretching (from the amide).

Quantitative Characterization Data (Representative):

ParameterMethodTypical Value/Observation
Purity HPLC>95%
Identity ¹H-NMR, ¹³C-NMRConsistent with the proposed structure, may show E/Z isomerism.[12]
Molecular Weight Confirmation High-Resolution Mass Spectrometry (HRMS)Measured mass consistent with the calculated exact mass of C₁₉H₂₃N₃O₄.
Key IR Absorptions FT-IRN=O stretch: ~1450 cm⁻¹, N-N stretch: ~1100 cm⁻¹.[19]

Biological Activity and Signaling Pathways

The primary toxicological concern with this compound, as with other N-nitrosamines, is its potential carcinogenicity.[5][6]

Mechanism of Genotoxicity

N-nitrosamines are not directly genotoxic but require metabolic activation to exert their carcinogenic effects.[5][20][21] This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][7][20][21] For N-nitroso beta-blockers like N-Nitroso Propranolol (B1214883), CYP2C19 has been identified as a key enzyme in its bioactivation.[5][22][23][24]

The metabolic activation pathway involves the α-hydroxylation of the carbon atom adjacent to the nitroso group.[1] This results in an unstable intermediate that decomposes to form highly reactive electrophilic species, such as diazonium ions.[5] These electrophiles can then form covalent adducts with cellular macromolecules, most critically with DNA.[5] DNA alkylation can lead to mutations during DNA replication, initiating the process of carcinogenesis. Studies on N-nitroso derivatives of several beta-blockers have shown that they can induce DNA fragmentation and repair in both rat and human hepatocytes, indicating their genotoxic potential.[3][25]

Signaling_Pathway cluster_metabolism Metabolic Activation (Liver) cluster_genotoxicity Genotoxicity NNL This compound CYP Cytochrome P450 Enzymes (e.g., CYP2C19) NNL->CYP Intermediate Unstable α-hydroxy N-nitrosamine CYP->Intermediate α-hydroxylation Electrophile Electrophilic Species (e.g., Diazonium ions) Intermediate->Electrophile Decomposition DNA_Adducts DNA Adducts Electrophile->DNA_Adducts DNA Alkylation Mutation Mutations DNA_Adducts->Mutation During DNA Replication Cancer Carcinogenesis Mutation->Cancer

Figure 2: Genotoxic mechanism of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and toxicological context of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of this and other nitrosamine impurities is essential for the development of robust control strategies to ensure the safety and quality of pharmaceutical products. Continuous research and the development of sensitive analytical methods are crucial for mitigating the risks associated with these potentially harmful compounds.

References

A Technical Guide to the Forced Degradation Studies of N-Nitroso Labetalol: Analysis and Control Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the analytical strategies and control measures related to the N-Nitroso Labetalol impurity. Given the limited direct public data on the forced degradation of this compound itself, this guide focuses on the forced degradation of the parent drug, Labetalol, as a means to understand the potential for this compound formation and the analytical methodologies crucial for its detection and quantification.

Introduction to this compound

This compound is a nitrosamine (B1359907) impurity that can potentially form during the synthesis, formulation, or storage of Labetalol, a drug used to treat high blood pressure.[1][2] It is chemically identified as (2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide).[1] The presence of a secondary amine in the Labetalol structure makes it susceptible to nitrosation reactions with nitrosating agents, such as nitrite (B80452), under specific conditions.[1][2] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies have set stringent limits on their presence in pharmaceutical products, making the study and control of impurities like this compound a critical aspect of drug quality and safety.

Formation of this compound

The formation of this compound is a chemical process involving the reaction of the secondary amine group in the Labetalol molecule with a nitrosating agent. This reaction is influenced by several factors, including pH, temperature, and the presence of nitrite sources. Potential sources of nitrites in the drug manufacturing process can include excipients, water, and even degradation of the drug substance itself under certain stress conditions. Therefore, a thorough risk assessment is essential to identify and mitigate the potential for nitrosamine formation.

Forced Degradation Studies of Labetalol

Forced degradation studies are a cornerstone of drug development, providing critical insights into the stability of a drug substance and helping to identify potential degradation products, including nitrosamines. While specific degradation pathways for this compound are not extensively published, studies on Labetalol provide a framework for understanding the conditions under which such impurities might form.

Experimental Protocols for Labetalol Forced Degradation

The following table summarizes typical conditions used in the forced degradation of Labetalol, which are designed to simulate the effects of various environmental factors.

Stress ConditionExperimental Protocol
Acid Hydrolysis Treatment with 1N HCl at room temperature.[3]
Base Hydrolysis Treatment with 0.1N NaOH.[3]
Oxidation Exposure to 3.0% hydrogen peroxide (H₂O₂) solution.[3]
Thermal Degradation Heating at 80°C for two days.[3]
Photolytic Degradation Exposure to UV light.
Humidity Storage at 25°C and 75% relative humidity for two days.[4]

These studies are instrumental in developing stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[3]

Analytical Methodologies for this compound Detection

Highly sensitive and specific analytical methods are required to detect and quantify this compound at the trace levels mandated by regulatory authorities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the technique of choice for the analysis of nitrosamine impurities due to its high sensitivity and selectivity.[1]

Table 1: Exemplary LC-MS/MS Method Parameters for this compound Analysis

ParameterDescription
LC System ACQUITY UPLC H-Class Plus[5]
MS System Xevo TQ-S Cronos[5]
Column ACQUITY UPLC BEH C18[5]
Mobile Phase Gradient elution with a mixture of aqueous and organic solvents (e.g., acetonitrile (B52724) and water with additives like formic acid).
Detection Mode Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.
LOQ Method LOQ of 0.03 ppm has been reported.[5]
High-Performance Liquid Chromatography (HPLC)

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used technique for the routine quality control of Labetalol and its related substances.[6] While it may not offer the same level of sensitivity as LC-MS/MS for trace nitrosamine analysis, it is crucial for monitoring the overall purity of the drug substance.

Table 2: Typical RP-HPLC Method Parameters for Labetalol and its Impurities

ParameterDescription
Column Zorbax Eclipse Plus C-18[4]
Mobile Phase A Phosphate buffer (pH 3.7)[6]
Mobile Phase B Acetonitrile[6]
Detector UV at 230 nm[6]
Flow Rate 0.8 ml/min[6]

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies, which is a critical step in identifying potential degradation pathways and developing stability-indicating methods.

Forced_Degradation_Workflow cluster_setup 1. Study Setup cluster_execution 2. Execution cluster_analysis 3. Analysis cluster_outcome 4. Outcome API Drug Substance (Labetalol) Stress_Conditions Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress_Conditions Expose Expose Drug Substance to Stressors Stress_Conditions->Expose Sample Collect Samples at Time Points Expose->Sample Analyze Analyze Samples using Stability-Indicating Method (LC-MS/MS) Sample->Analyze Identify Identify and Characterize Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Method_Validation Validate Analytical Method Pathway->Method_Validation Nitrosamine_Formation Labetalol Labetalol (Secondary Amine) Reaction_Conditions Acidic Conditions Labetalol->Reaction_Conditions Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->Reaction_Conditions N_Nitroso_Labetalol This compound Reaction_Conditions->N_Nitroso_Labetalol + H₂O

References

N-Nitroso Labetalol: A Technical Guide on Genotoxicity and Mutagenicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Labetalol (B1674207) is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) that can form in medicinal products containing the active pharmaceutical ingredient labetalol. Due to the classification of many nitrosamines as probable human carcinogens, understanding the potential genotoxicity and mutagenicity of N-Nitroso Labetalol is of paramount importance for patient safety and regulatory compliance. This technical guide provides an in-depth overview of the regulatory landscape, recommended testing protocols, and available data concerning the genotoxic and mutagenic potential of this specific NDSRI. While specific experimental data for this compound is limited in publicly accessible literature, this guide outlines the established acceptable intake limits and details the state-of-the-art methodologies for its assessment, in line with current regulatory expectations.

Introduction to this compound

This compound is a chemical impurity that shares a structural similarity with the drug substance labetalol and contains a nitrosamine functional group. The formation of such impurities is possible in the presence of secondary, tertiary, or quaternary amines and nitrite (B80452) salts under acidic conditions.[1] The presence of nitrosamine impurities in pharmaceuticals has been a significant concern for global regulatory agencies since 2018, leading to rigorous risk assessments and control strategies for all pharmaceutical products.[1][2] this compound falls under the category of NDSRIs, which are a focus of recent guidance from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

Regulatory Framework and Acceptable Intake Limits

Regulatory agencies have established acceptable intake (AI) limits for various nitrosamine impurities to mitigate the potential carcinogenic risk to patients. For NDSRIs where specific carcinogenicity and mutagenicity data are lacking, a Carcinogenic Potency Categorization Approach (CPCA) is often employed to assign an AI limit based on the structural features of the molecule.[3][5]

This compound has been evaluated by international regulatory bodies, and an AI limit has been established. This information is summarized in the table below.

ImpurityParent DrugPotency Category (CPCA)Acceptable Intake (AI) Limit (ng/day)Regulatory Source
This compound Labetalol41500EMA, Health Canada[5][6][7][8]

Genotoxicity and Mutagenicity Assessment: Experimental Protocols

While specific study results for this compound are not widely published, the assessment of its genotoxic and mutagenic potential would follow well-established and enhanced protocols recommended by regulatory authorities for nitrosamines. The primary assays for this evaluation are the bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a primary tool for assessing the mutagenic potential of pharmaceutical impurities.[9][10] For nitrosamines, which often require metabolic activation to exert their mutagenic effects, enhanced testing conditions are recommended to increase the sensitivity of the assay.[4][9]

Objective: To evaluate the potential of this compound to induce gene mutations in bacterial strains.

Methodology:

  • Test Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[10]

  • Tester Strains: A typical panel includes S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[4]

  • Metabolic Activation: The assay is conducted both with and without a metabolic activation system (S9 mix). For nitrosamines, the use of S9 fractions from the livers of rodents treated with enzyme inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone) is critical.[4] Enhanced protocols recommend testing with both 30% rat liver S9 and 30% hamster liver S9, as hamster liver S9 has shown increased sensitivity for some nitrosamines.[4][9]

  • Assay Procedure (Pre-incubation Method):

    • The test substance, bacterial culture, and S9 mix (or buffer for non-activation conditions) are combined in a test tube.

    • The mixture is pre-incubated for a specific duration (e.g., 30 minutes is recommended for nitrosamines) to allow for metabolic activation and interaction with the bacterial DNA.[4]

    • Molten top agar (B569324) is added to the mixture.

    • The entire mixture is poured onto the surface of a minimal glucose agar plate.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies on each plate is counted.

  • Data Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies over the negative control, and this increase is statistically significant.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Test_Substance This compound in Solvent Pre_Incubation Mix & Pre-incubate (30 min) Test_Substance->Pre_Incubation Bacteria Bacterial Strains (e.g., TA100, TA1535) Bacteria->Pre_Incubation S9_Mix Metabolic Activation (30% Rat & Hamster S9) S9_Mix->Pre_Incubation Plating Add Top Agar & Plate on Minimal Media Pre_Incubation->Plating Incubation Incubate (48-72 hours) Plating->Incubation Colony_Count Count Revertant Colonies Incubation->Colony_Count Data_Analysis Statistical Analysis (vs. Control) Colony_Count->Data_Analysis Result Mutagenic or Non-Mutagenic Data_Analysis->Result

Workflow for the enhanced Ames test for nitrosamines.
In Vitro Mammalian Cell Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.[11][12][13] It serves as a crucial follow-up to the Ames test to assess genotoxicity in mammalian cells.

Objective: To determine if this compound causes chromosomal damage in cultured mammalian cells.

Methodology:

  • Test Principle: The assay identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells. These fragments represent chromosome pieces or whole chromosomes that were not incorporated into the main nucleus during cell division.[11][14][15]

  • Cell Lines: Various mammalian cell lines can be used, such as human peripheral blood lymphocytes, TK6, or Chinese Hamster Ovary (CHO) cells.[11]

  • Metabolic Activation: Similar to the Ames test, the assay should be performed with and without an exogenous S9 metabolic activation system to account for metabolites that may be genotoxic.

  • Assay Procedure (Cytokinesis-Block Method):

    • Proliferating cell cultures are treated with this compound at various concentrations, along with positive and negative controls.

    • The treatment period varies (e.g., 3-6 hours with S9, or a longer continuous treatment without S9).

    • After treatment, the cells are washed and cultured in fresh medium containing Cytochalasin B. This agent blocks cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[11][12][13]

    • Cells are harvested and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

    • At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[13]

  • Data Interpretation: A significant, dose-related increase in the frequency of micronucleated cells in the treated cultures compared to the solvent control indicates a positive result for genotoxicity.

Micronucleus_Assay_Workflow cluster_treatment Cell Treatment cluster_cyto Cytokinesis Block cluster_analysis Analysis Cell_Culture Proliferating Mammalian Cells Treatment Treat with this compound (+/- S9 Mix) Cell_Culture->Treatment Wash Wash & Culture in Fresh Medium Treatment->Wash CytoB Add Cytochalasin B Wash->CytoB Incubate_Cyto Incubate to form Binucleated Cells CytoB->Incubate_Cyto Harvest Harvest, Fix & Stain Cells Incubate_Cyto->Harvest Scoring Microscopic Scoring of Micronuclei in Binucleated Cells Harvest->Scoring Result Genotoxic or Non-Genotoxic Scoring->Result

Workflow for the in vitro micronucleus assay.

Available Toxicological Data and Inferences

As per a Material Safety Data Sheet for a related impurity, "this compound Impurity B," there is no available data for germ cell mutagenicity or carcinogenicity.[16] However, it is instructive to consider data from structurally similar compounds. For instance, N-nitroso-propranolol, another N-nitrosated beta-blocker, has been shown to be genotoxic in a variety of bacterial and mammalian test systems.[17] This suggests that other N-nitrosated beta-blockers, including this compound, have the potential to be mutagenic and genotoxic. The established AI of 1500 ng/day for this compound reflects a regulatory assessment that considers its structure to be of lower carcinogenic potency compared to more potent nitrosamines like N-nitrosodimethylamine (NDMA).

Conclusion

The assessment of this compound's genotoxic and mutagenic potential is a critical component of ensuring the safety of labetalol-containing drug products. While specific experimental data for this compound is not publicly available, a clear regulatory framework exists for its control. The established Acceptable Intake limit of 1500 ng/day is based on a structure-activity relationship assessment. Should experimental testing be required, enhanced versions of the Ames test and the in vitro micronucleus assay are the recommended methodologies. Drug development professionals must remain vigilant in their risk assessments and employ these state-of-the-art techniques to detect and control NDSRIs to ensure patient safety.

References

Stability of N-Nitroso Labetalol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-Nitroso Labetalol, a nitrosamine (B1359907) impurity of the beta-blocker Labetalol. Given the regulatory scrutiny of nitrosamine impurities in pharmaceutical products, understanding the stability of this compound under various conditions is critical for risk assessment and the development of control strategies. This document outlines the factors influencing its stability, detailed experimental protocols for its evaluation, and a framework for data presentation.

This compound is a nitrosamine impurity that can form during the synthesis or degradation of Labetalol, particularly when its secondary amine moiety reacts with a nitrosating agent under acidic conditions.[1] As a nitrosamine drug substance-related impurity (NDSRI), it is a subject of regulatory concern due to the potential carcinogenicity of this class of compounds.[2][3][4][5] The U.S. FDA has placed this compound in Potency Category 4, with an acceptable intake limit of 1500 ng/day.[1][6][7][8]

Factors Influencing the Stability of this compound

The stability of this compound, like other nitrosamines, is influenced by several environmental factors. These include pH, temperature, and light. Understanding the impact of these factors is essential for predicting its formation and degradation in both the drug substance and the final drug product.

pH

The formation of nitrosamines is often favored in acidic conditions where nitrite (B80452) salts can form nitrous acid, a key nitrosating agent.[9] Conversely, the stability of the formed nitrosamine can also be pH-dependent. While specific data for this compound is not publicly available, studies on other nitrosamines suggest that both highly acidic and alkaline conditions can promote degradation.

Temperature

Elevated temperatures can accelerate the degradation of this compound. Thermal degradation studies are a key component of forced degradation testing to understand the impurity profile that may develop under various storage conditions.

Light

Photostability is another critical parameter. Exposure to light, particularly UV radiation, can lead to the degradation of nitrosamines. A study on the parent drug, Labetalol, found it to be photolabile, especially in alkaline solutions.[10] This suggests that this compound may also be susceptible to photodegradation.

Data on this compound Stability

While specific quantitative stability data for this compound from peer-reviewed literature is scarce, the following tables illustrate how such data should be structured and presented following forced degradation studies. These tables provide a template for researchers to populate with their own experimental findings.

Table 1: Stability of this compound under Thermal Stress

Temperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)Degradation (%)Major Degradants Formed
6024DataDataDataData
6048DataDataDataData
8024DataDataDataData
8048DataDataDataData

Table 2: Stability of this compound under Different pH Conditions

pHTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)Degradation (%)Major Degradants Formed
2.04024DataDataDataData
7.04024DataDataDataData
9.04024DataDataDataData

Table 3: Photostability of this compound

Light Source (Intensity)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)Degradation (%)Major Degradants Formed
UV-A (e.g., 1.2 W/m²)24DataDataDataData
UV-B (e.g., 1.2 W/m²)24DataDataDataData
Xenon Lamp24DataDataDataData

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following section outlines a comprehensive approach to conducting forced degradation studies for this compound.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of analytical methods.[11]

Objective: To evaluate the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.

Materials:

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Oven/Incubator

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 100 µg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound and a solution of the compound in an oven at a high temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

    • After the specified time, dissolve the solid sample and dilute both samples to a suitable concentration for HPLC analysis.

  • Photostability Testing:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, prepare solutions of appropriate concentration for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

    • The method should be capable of separating this compound from its degradation products.

    • Quantify the amount of this compound remaining and calculate the percentage of degradation.

    • Characterize any significant degradation products using techniques like LC-MS/MS or NMR.

Visualizing Stability Testing and Influencing Factors

The following diagrams, created using the DOT language for Graphviz, illustrate the workflow of a typical forced degradation study and the key factors influencing the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Output stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base oxidation Oxidation (e.g., 3% H2O2, RT) stock->oxidation thermal Thermal Stress (e.g., 80°C) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quantify Quantify Degradation hplc->quantify characterize Characterize Degradants (LC-MS/MS, NMR) quantify->characterize report Stability Report and Degradation Pathway characterize->report

Caption: Workflow for a forced degradation study of this compound.

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center This compound Stability Degradation Degradation center->Degradation Formation Formation of New Impurities center->Formation NoChange No Significant Change center->NoChange pH pH pH->center Temp Temperature Temp->center Light Light Exposure Light->center Oxidants Oxidizing Agents Oxidants->center Excipients Excipient Interactions Excipients->center

Caption: Key factors influencing the stability of this compound.

Conclusion

A thorough understanding of the stability of this compound is paramount for ensuring the safety and quality of Labetalol-containing drug products. While specific public data on its degradation kinetics is limited, this guide provides a robust framework for conducting the necessary stability studies. By following the outlined experimental protocols and systematically presenting the data, researchers and drug development professionals can effectively assess the risks associated with this impurity and develop appropriate control strategies to meet regulatory expectations. Further research into the specific degradation pathways and kinetics of this compound is encouraged to enhance the collective understanding of this critical quality attribute.

References

Profiling N-Nitroso Labetalol Impurities in Labetalol Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the profiling of N-Nitroso Labetalol (B1674207), a potential genotoxic impurity in labetalol drug products. The guide covers the formation, regulatory context, analytical methodologies for detection and quantification, and the toxicological pathways of this nitrosamine (B1359907) impurity.

Introduction to N-Nitroso Labetalol

This compound is a nitrosamine impurity that can form from the nitrosation of the secondary amine functional group in the labetalol molecule.[1] Labetalol is a widely used beta-blocker for the treatment of hypertension.[2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their classification as probable human carcinogens.[3]

Chemical Structure:

  • IUPAC Name: 2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide[4]

  • Molecular Formula: C₁₉H₂₃N₃O₄[4]

  • Molecular Weight: 357.4 g/mol [4]

Formation of this compound

The formation of this compound is a chemical reaction between the secondary amine in the labetalol molecule and a nitrosating agent. This can occur during the synthesis of the active pharmaceutical ingredient (API), the manufacturing of the final drug product, or during storage.[5]

Key factors that can lead to the formation of this compound include:

  • Presence of Nitrites: Residual nitrites from starting materials or excipients can act as nitrosating agents.

  • Acidic Conditions: An acidic environment can facilitate the formation of nitrous acid from nitrites, which is a potent nitrosating agent.

  • Degradation: Forced degradation studies on labetalol under acidic, basic, oxidative, and thermal stress conditions have shown the potential for impurity formation.[6][7] While not always specifically identifying this compound, these conditions are conducive to its formation.

The general mechanism for the formation of nitrosamines involves the reaction of a secondary amine with a nitrosating agent, as depicted in the diagram below.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product labetalol Labetalol (Secondary Amine) n_nitroso_labetalol This compound labetalol->n_nitroso_labetalol Nitrosation nitrosating_agent Nitrosating Agent (e.g., Nitrous Acid) nitrosating_agent->n_nitroso_labetalol acidic_ph Acidic pH acidic_ph->n_nitroso_labetalol

Figure 1: Formation of this compound.

Regulatory Framework and Acceptable Intake Limits

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in pharmaceutical products. These limits are based on the potential carcinogenic risk to patients. The acceptable intake (AI) limit for a specific nitrosamine is determined based on its carcinogenic potency.

ImpurityRegulatory BodyAcceptable Intake (AI) Limit
This compoundFDA1500 ng/day

Analytical Methodologies for Profiling this compound

The primary analytical technique for the detection and quantification of this compound at trace levels is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers the high sensitivity and specificity required to meet stringent regulatory limits.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical experimental protocol for the analysis of this compound in labetalol tablets.

4.1.1. Sample Preparation

  • Weigh and finely powder a representative number of labetalol tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to a single dose into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Vortex the mixture for 5-10 minutes to ensure thorough mixing.

  • Sonicate the mixture for 15-20 minutes to facilitate the extraction of this compound.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

4.1.2. Chromatographic Conditions

ParameterCondition
LC System UHPLC System
Column Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Gradient Optimized for separation of this compound from the labetalol API and other matrix components
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

4.1.3. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 358.4 [M+H]⁺
Product Ions (Q3) To be determined empirically, but likely fragments would include ions corresponding to the loss of the nitroso group and fragmentation of the side chain. Based on the fragmentation of labetalol (product ion m/z 162), a potential product ion for this compound could be around m/z 191.
Collision Energy Optimized for each MRM transition
Source Temperature 400 - 550°C
Gas Flow Rates Optimized for the specific instrument
Method Performance and Quantitative Data

The performance of an analytical method for this compound is evaluated based on several parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes typical performance data for the analysis of this compound and other nitrosamines.

ParameterThis compoundOther Nitrosamines (Representative Range)
Linearity Range 0.003 to 1.5 ppm0.1 to 20 ng/mL
Correlation Coefficient (r²) >0.99>0.99
LOD 0.003 ppm (instrumental)0.01 - 0.1 ng/mL
LOQ 0.03 ppm (method)0.05 - 0.5 ng/mL
Recovery 70 - 120%80 - 120%
Precision (%RSD) <15%<15%

Genotoxicity of this compound

While specific genotoxicity data for this compound is not widely available, the mechanism of action for this class of compounds is well-understood. Nitrosamines are known to be pro-mutagens, requiring metabolic activation to exert their genotoxic effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.

The proposed genotoxicity pathway for this compound, based on studies of similar compounds like N-nitroso propranolol, is as follows:

  • Metabolic Activation: this compound is metabolized by CYP enzymes (e.g., CYP2C19) via α-hydroxylation.

  • Formation of Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxy-nitrosamine.

  • Generation of a Diazonium Ion: The unstable intermediate spontaneously decomposes to form a highly reactive diazonium ion.

  • DNA Adduct Formation: The diazonium ion can then alkylate DNA bases (e.g., guanine), leading to the formation of DNA adducts.

  • Genetic Mutations: These DNA adducts can cause mispairing during DNA replication, resulting in genetic mutations and potentially initiating carcinogenesis.

cluster_metabolism Metabolic Activation (Liver) cluster_genotoxicity Genotoxicity n_nitroso_labetalol This compound alpha_hydroxy α-Hydroxy-nitrosamine (Unstable) n_nitroso_labetalol->alpha_hydroxy α-hydroxylation cyp_enzymes CYP Enzymes (e.g., CYP2C19) cyp_enzymes->alpha_hydroxy diazonium_ion Diazonium Ion (Reactive) alpha_hydroxy->diazonium_ion Decomposition dna_adduct DNA Adducts diazonium_ion->dna_adduct Alkylation dna DNA dna->dna_adduct mutations Genetic Mutations dna_adduct->mutations Miscoding during replication

Figure 2: Proposed Genotoxicity Pathway of this compound.

Risk Mitigation and Control Strategies

To control the levels of this compound in labetalol products, a comprehensive risk-based approach is necessary. This includes:

  • Risk Assessment: A thorough evaluation of the manufacturing process of both the API and the drug product to identify potential sources of nitrites and conditions that could lead to nitrosamine formation.

  • Raw Material Control: Sourcing of high-quality raw materials and excipients with low levels of residual nitrites.

  • Process Optimization: Modifying the manufacturing process to avoid conditions that favor nitrosation (e.g., controlling pH, temperature, and the use of certain reagents).

  • Analytical Testing: Routine testing of the API and finished product using a validated, sensitive analytical method to ensure compliance with regulatory limits.

  • Stability Studies: Performing stability studies under various conditions to monitor for the formation of this compound over the shelf-life of the product.

Conclusion

The profiling of this compound in labetalol products is a critical aspect of ensuring patient safety and regulatory compliance. This technical guide has provided a comprehensive overview of the key considerations for researchers, scientists, and drug development professionals, including the formation, analysis, and toxicological assessment of this impurity. A proactive and science-based approach to risk assessment and control is essential for managing the presence of this compound in labetalol products.

References

Synthesis of N-Nitroso Labetalol: A Technical Guide for Reference Standard Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the N-Nitroso Labetalol (B1674207) reference standard. N-Nitroso Labetalol is a critical nitrosamine (B1359907) impurity that can form during the manufacturing or storage of Labetalol, a widely used medication for hypertension.[1][2] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies require strict monitoring and control, making the availability of a well-characterized reference standard essential for analytical method development, validation, and quality control.[3][4]

This document details a representative synthetic protocol, summarizes key chemical and regulatory data, and provides a visual workflow for the synthesis process.

Chemical and Physical Data

This compound is the N-nitroso derivative of the secondary amine present in the Labetalol molecule.[5] Its formation is a significant concern, and it is classified by the U.S. Food and Drug Administration (FDA) under the Carcinogenic Potency Categorization Approach (CPCA) Potency Category 4 for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[1][5]

ParameterValueSource(s)
IUPAC Name 2-Hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide[5]
CAS Number 2820170-74-7[1][6]
Molecular Formula C₁₉H₂₃N₃O₄[1][7]
Molecular Weight 357.41 g/mol [1]
Appearance (Expected) Yellowish oil or solidGeneral knowledge of N-nitroso compounds
Purity (Typical) >95%[1]
Regulatory Limit Acceptable Intake (AI): 1500 ng/day[1][5]

Synthesis Pathway Overview

The synthesis of this compound is achieved through the N-nitrosation of its parent drug, Labetalol. This reaction involves the introduction of a nitroso group (-N=O) onto the secondary amine of the Labetalol side chain. The most common and direct method utilizes a nitrosating agent, typically generated in situ from sodium nitrite (B80452) under acidic conditions.[3][8][9]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Nitrosation Reaction cluster_process Process Steps cluster_purification Workup & Purification cluster_end Final Product labetalol Labetalol (C₁₉H₂₄N₂O₃) dissolution 1. Dissolve Labetalol in Acidic Aqueous Solution labetalol->dissolution reagents Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) addition 3. Add NaNO₂ Solution (Slowly) reagents->addition Nitrosating Agent cooling 2. Cool Reaction Mixture (0-5 °C) dissolution->cooling cooling->addition reaction 4. Stir at Low Temperature addition->reaction extraction 5. Extraction with Organic Solvent reaction->extraction purify 6. Chromatographic Purification extraction->purify product This compound (C₁₉H₂₃N₃O₄) purify->product

Caption: Synthetic workflow for this compound via nitrosation of the Labetalol precursor.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established chemical principles for the N-nitrosation of secondary amines in pharmaceuticals.[8][10] Laboratories should conduct their own risk assessments and optimization.

Materials and Reagents:

Procedure:

  • Dissolution of Labetalol: In a round-bottom flask equipped with a magnetic stirrer, dissolve Labetalol HCl (1.0 equivalent) in a 1:1 mixture of deionized water and 1M HCl. Ensure complete dissolution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Maintaining a low temperature is crucial to prevent the decomposition of nitrous acid and minimize side reactions.

  • Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite (1.1 to 1.5 equivalents) in a minimal amount of cold deionized water.

  • Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cold, stirred Labetalol solution over 15-30 minutes. Monitor the addition rate carefully to keep the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to check for the consumption of the starting material.

  • Quenching and Neutralization: Once the reaction is deemed complete, carefully quench any excess nitrous acid by adding a small amount of sulfamic acid or urea, if necessary. Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH of the aqueous phase is approximately 7-8.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product using flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane) should be determined by prior TLC analysis to effectively separate the product from unreacted labetalol and other impurities.

  • Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a purified solid or oil.

Characterization and Data

The identity and purity of the synthesized this compound reference standard must be confirmed through rigorous analytical testing. Commercial providers of this standard typically supply a comprehensive Certificate of Analysis including the following data.[5]

Analysis TechniqueExpected Outcome
HPLC/UPLC Determination of purity and identification of any related impurities.
LC-MS/MS Confirmation of the molecular weight (m/z [M+H]⁺ ≈ 358.4) and structural fragmentation pattern.
¹H NMR Provides structural confirmation by showing characteristic proton signals. The presence of rotamers due to the N-N=O bond is expected, which may lead to signal broadening or duplication.
FT-IR Identification of key functional groups, including O-H, N-H (amide), C=O (amide), and the characteristic N=O stretching vibration.
Potency/QNMR Quantitative NMR can be used for the accurate determination of the standard's concentration for use in quantitative analytical methods.

References

An In-depth Technical Guide to the Toxicological Risk Assessment of N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant concern for regulatory bodies and manufacturers worldwide. These compounds, often formed during the synthesis or storage of drug substances, are classified as probable human carcinogens. N-Nitroso Labetalol, a nitrosamine derivative of the beta-blocker Labetalol, is a Nitrosamine Drug-Substance Related Impurity (NDSRI) that requires rigorous toxicological risk assessment to ensure patient safety.

This technical guide provides a comprehensive overview of the toxicological risk assessment of this compound, summarizing key data, outlining experimental methodologies, and illustrating relevant pathways and workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and managing the risks associated with this impurity.

This compound is formed from the nitrosation of the secondary amine moiety in the Labetalol molecule.[1][2] Its chemical identity is provided in Table 1.

Identifier Value
Chemical Name 2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide
CAS Number 2820170-74-7
Molecular Formula C19H23N3O4
Molecular Weight 357.41 g/mol
Table 1: Chemical Identification of this compound [1]

Regulatory Framework and Acceptable Intake

Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established frameworks for controlling nitrosamine impurities in drug products.[3] For novel nitrosamines like this compound, where compound-specific carcinogenicity data is often lacking, the FDA employs a Carcinogenic Potency Categorization Approach (CPCA).[4][5][6]

The CPCA utilizes structure-activity relationships to place nitrosamines into one of five potency categories, each with a corresponding acceptable intake (AI) limit.[5] this compound has been assessed using this approach.

Parameter Value Regulatory Body
Potency Category 4FDA, Health Sciences Authority (Singapore)
Acceptable Intake (AI) Limit 1500 ng/dayFDA, Health Sciences Authority (Singapore)
Table 2: Regulatory Classification and Acceptable Intake Limit for this compound [1][7][8][9][10]

The AI limit of 1500 ng/day represents the maximum acceptable daily exposure to this compound, balancing the potential carcinogenic risk with the clinical benefits of the Labetalol medication.

Toxicological Data

Direct experimental toxicological data for this compound is not extensively available in the public domain. The risk assessment largely relies on the CPCA and data from surrogate or structurally related nitrosamines.

Mutagenicity
Carcinogenicity

N-nitrosamines as a class are considered probable human carcinogens.[15][16][17] The carcinogenic potential of many nitrosamines has been demonstrated in animal studies.[16] The CPCA places this compound in a lower potency category, suggesting a reduced carcinogenic risk compared to more potent nitrosamines like N-nitrosodimethylamine (NDMA).[5] The introduction of steric hindrance at the carbon alpha to the N-nitrosamine moiety, as seen in the structure of this compound, is known to significantly reduce carcinogenic potency.[18]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly documented. However, standard methodologies would be employed for such an evaluation.

In Vitro Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the potential of this compound to induce gene mutations in bacteria.

Methodology:

  • Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system, typically a liver homogenate fraction (S9) from Aroclor 1254-induced rats or hamsters, to mimic mammalian metabolism. Hamster liver S9 has been shown to be more effective for some nitrosamines.[11][13]

  • Procedure:

    • Varying concentrations of this compound are added to a molten top agar (B569324) containing the bacterial tester strain and, if required, the S9 mix.

    • This mixture is poured onto minimal glucose agar plates.

    • The plates are incubated for 48-72 hours at 37°C.

  • Data Analysis: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

In Vivo Carcinogenicity Studies

Objective: To evaluate the carcinogenic potential of this compound in a mammalian system over a prolonged period.

Methodology:

  • Test System: Typically, two rodent species (e.g., rats and mice) are used.

  • Administration: this compound is administered daily, usually mixed in the diet or drinking water, or by gavage, for the majority of the animal's lifespan (e.g., 2 years for rats).

  • Dose Levels: At least three dose levels are tested, along with a concurrent control group. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.

  • Observations: Animals are monitored for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are recorded regularly.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically and microscopically for the presence of tumors.

  • Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods. A statistically significant increase in tumor incidence at any site is considered evidence of carcinogenicity.

Visualizations

Formation of this compound

Labetalol Labetalol (Secondary Amine) Reaction Labetalol->Reaction Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->Reaction Acidic_Conditions Acidic Conditions Acidic_Conditions->Reaction N_Nitroso_Labetalol This compound Reaction->N_Nitroso_Labetalol Nitrosation

Caption: Formation of this compound from Labetalol and a nitrosating agent.

Toxicological Risk Assessment Workflow for this compound

cluster_0 Hazard Identification cluster_1 Hazard Characterization cluster_2 Exposure Assessment cluster_3 Risk Characterization Identification Identification of This compound Impurity CPCA Carcinogenic Potency Categorization Approach (CPCA) Identification->CPCA Quantification Quantification in Drug Product Identification->Quantification Mutagenicity In Vitro Mutagenicity Assessment (Ames Test) CPCA->Mutagenicity AI_Comparison Comparison with Acceptable Intake (AI) Limit CPCA->AI_Comparison Carcinogenicity In Vivo Carcinogenicity Data (If available/required) Mutagenicity->Carcinogenicity Quantification->AI_Comparison Risk_Management Risk Management and Control Strategy AI_Comparison->Risk_Management

Caption: Workflow for the toxicological risk assessment of this compound.

Potential Metabolic Activation of this compound

N_Nitroso_Labetalol This compound Alpha_Hydroxylation α-Hydroxylation N_Nitroso_Labetalol->Alpha_Hydroxylation CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) CYP450->Alpha_Hydroxylation Unstable_Intermediate Unstable α-hydroxy Nitrosamine Intermediate Alpha_Hydroxylation->Unstable_Intermediate Diazonium_Ion Alkyldiazonium Ion (Electrophilic) Unstable_Intermediate->Diazonium_Ion Spontaneous Decomposition DNA_Adducts DNA Adducts Diazonium_Ion->DNA_Adducts Alkylation of DNA Mutation Mutation and Potential Carcinogenesis DNA_Adducts->Mutation

Caption: Postulated metabolic activation pathway of this compound leading to genotoxicity.

Conclusion

The toxicological risk assessment of this compound is a critical component of ensuring the safety of Labetalol-containing drug products. While specific experimental data for this impurity is limited, the application of regulatory frameworks such as the FDA's Carcinogenic Potency Categorization Approach provides a robust method for establishing an acceptable intake limit. The AI of 1500 ng/day for this compound is based on its structural features, which suggest a lower carcinogenic potency compared to other nitrosamines.

For drug development professionals, a thorough understanding of the formation pathways, analytical detection methods, and the principles of toxicological risk assessment is essential for the effective control of this compound and other nitrosamine impurities. Continued research into the specific toxicological properties of NDSRIs will further enhance the accuracy of these risk assessments and contribute to the overall safety of pharmaceutical products.

References

Methodological & Application

Application Note & Protocol: LC-MS/MS Method for the Quantification of N-Nitroso Labetalol in Pharmaceutical Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labetalol is a widely prescribed adrenergic receptor blocking agent for the treatment of hypertension. As with other pharmaceutical products containing secondary amine moieties, there is a potential for the formation of N-nitroso-drug substance related impurities (NDSRIs), such as N-Nitroso Labetalol. These nitrosamine (B1359907) compounds are classified as probable human carcinogens, making their detection and quantification at trace levels a critical aspect of drug safety and regulatory compliance. The U.S. Food and Drug Administration (FDA) has established an acceptable intake (AI) limit for this compound of 1500 ng/day.

This document provides a detailed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in Labetalol drug products. The described methodology is intended to serve as a comprehensive guide for analytical development and quality control laboratories.

Experimental Protocol

Materials and Reagents
  • Reference Standards: this compound, Labetalol Hydrochloride

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • Additives: Formic acid (LC-MS grade)

  • Sample Preparation: 0.45 µm PVDF or PTFE syringe filters

Instrumentation

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended. The following system or its equivalent has been reported to be effective for this analysis:

  • UHPLC System: Waters ACQUITY UPLC H-Class PLUS

  • Mass Spectrometer: Waters Xevo TQ-S Cronos

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Standard and Sample Preparation

2.3.1. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 1.0 mg of this compound reference standard.

  • Dissolve in 10.0 mL of methanol to obtain a stock solution of 100 µg/mL.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL. These will be used to construct the calibration curve.

2.3.3. Sample Preparation (Extraction from Tablets)

  • Weigh and finely crush a representative number of Labetalol tablets to obtain a homogenous powder.

  • Accurately weigh a portion of the crushed tablet powder equivalent to 100 mg of Labetalol into a 50 mL centrifuge tube.

  • Add 20.0 mL of methanol to the tube.

  • Vortex the tube for 5 minutes, followed by sonication for 15 minutes to ensure complete extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PVDF or PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

2.4.1. Liquid Chromatography

ParameterRecommended Conditions
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program See Table 1

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.02080
6.02080
6.1955
8.0955

2.4.2. Mass Spectrometry

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound and Labetalol

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 358.2328.20.053015
This compound (Qualifier) 358.2162.10.053025
Labetalol 329.2162.10.052520

Note: The precursor ion for this compound is calculated from its molecular weight (C19H23N3O4, 357.41 g/mol ) as [M+H]+. The primary product ion is proposed based on the neutral loss of the nitroso group (-NO), a common fragmentation pathway for N-nitrosamines. The secondary product ion is a common fragment also seen in the parent drug, Labetalol. These transitions should be optimized for the specific instrument used.

Data Presentation and Performance

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Expected Quantitative Performance

ParameterExpected Value
Limit of Detection (LOD) ~0.01 ppm
Limit of Quantification (LOQ) 0.03 ppm
Linearity (r²) > 0.995
Accuracy (Spiked Recovery) 70 - 120%
Precision (%RSD) < 15%

Note: ppm values are relative to the Labetalol API concentration in the sample preparation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting node_standard Prepare this compound Stock & Working Standards node_sample Weigh & Crush Labetalol Tablets node_extract Extract with Methanol (Vortex & Sonicate) node_sample->node_extract node_centrifuge Centrifuge to Separate Excipients node_extract->node_centrifuge node_filter Filter Supernatant (0.45 µm) node_centrifuge->node_filter node_inject Inject into UPLC-MS/MS System node_filter->node_inject node_separate Chromatographic Separation (BEH C18 Column) node_inject->node_separate node_detect MS/MS Detection (MRM Mode) node_separate->node_detect node_integrate Integrate Peak Areas node_detect->node_integrate node_quantify Quantify using Calibration Curve node_integrate->node_quantify node_report Report Results (ppm or ng/g) node_quantify->node_report

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in pharmaceutical drug products. The sample preparation procedure is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high selectivity and low-level detection, enabling accurate assessment of this impurity to ensure compliance with regulatory limits and enhance patient safety. Method validation should be performed to demonstrate its suitability for its intended purpose.

Application Note: GC-MS Analysis of N-Nitroso Labetalol in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. N-Nitroso Labetalol is a potential impurity in Labetalol drug products, formed by the reaction of the secondary amine group in the Labetalol molecule with nitrosating agents. Regulatory agencies worldwide have set stringent limits for such impurities, necessitating highly sensitive and specific analytical methods for their detection and quantification. This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound in pharmaceutical drug substances and products, providing a robust protocol for quality control and regulatory compliance.

Experimental Protocols

This section outlines the detailed methodology for the analysis of this compound using GC-MS.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a widely used technique to isolate and concentrate nitrosamines from the sample matrix.

Protocol:

  • Sample Weighing: Accurately weigh approximately 500 mg of the Labetalol drug substance or powdered tablets into a 15 mL centrifuge tube.

  • Dissolution: Add 5.0 mL of 0.1 N NaOH to the tube and vortex for 2 minutes to dissolve the sample.

  • Extraction: Add 5.0 mL of dichloromethane (B109758) (DCM) to the tube.

  • Mixing: Vortex the mixture vigorously for 5 minutes to ensure efficient extraction of this compound into the organic layer.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic (DCM) layer to a clean tube using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic layer to remove any residual water.

  • Filtration: Filter the dried extract through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined based on the mass spectrum of this compound

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on analogous nitrosamine analyses and LC-MS/MS data for this compound.

Table 1: Method Validation Parameters

ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) ~0.01 ng/mL
Limit of Quantification (LOQ) ~0.03 ng/mL
Accuracy (Recovery) 80 - 120%
Precision (%RSD) < 15%

Table 2: Quantitative Results from Spiked Samples

Spiking Level (ng/mL)Mean Recovery (%)% RSD (n=6)
0.0595.25.8
0.598.74.2
5.0101.33.1

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 500 mg of Labetalol Sample B Dissolve in 5.0 mL 0.1 N NaOH A->B C Add 5.0 mL Dichloromethane (DCM) B->C D Vortex for 5 minutes C->D E Centrifuge at 4000 rpm for 10 min D->E F Collect Organic (DCM) Layer E->F G Dry with Anhydrous Sodium Sulfate F->G H Filter through 0.45 µm PTFE Filter G->H I Inject 1 µL into GC-MS H->I J Chromatographic Separation I->J K Mass Spectrometric Detection (SIM) J->K L Peak Integration and Identification K->L M Quantification using Calibration Curve L->M N Report this compound Concentration M->N start Start prep Sample Preparation start->prep Input: Labetalol Sample analysis GC-MS Analysis prep->analysis Output: Prepared Extract data Data Analysis analysis->data Output: Raw Data report Final Report data->report Output: Quantified Results end End report->end

Application Note: High-Sensitivity Analysis of N-Nitroso-Labetalol Impurity in Labetalol Drug Substance and Product by Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory agencies worldwide have established stringent limits for these impurities, necessitating the development of highly sensitive and selective analytical methods for their detection and quantification. Labetalol (B1674207), a widely used beta-blocker for treating hypertension, can potentially form the nitrosamine impurity N-nitroso-labetalol. This application note presents a detailed protocol for the analysis of N-nitroso-labetalol in labetalol drug substances and products using Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (MS/MS).

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of pharmaceutical impurities.[1] It offers several advantages over traditional chromatographic methods, including orthogonal selectivity to reversed-phase liquid chromatography (RPLC), faster analysis times, reduced solvent consumption (making it a "greener" alternative), and excellent compatibility with mass spectrometry.[2][3] For the analysis of polar compounds like nitrosamines, SFC provides a robust and efficient separation platform.

This document provides a comprehensive experimental protocol, quantitative performance data, and visual workflows to guide researchers in implementing an SFC-MS/MS method for the routine analysis of N-nitroso-labetalol.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analysis of N-nitroso-labetalol. While the limit of detection and quantification are provided from a highly sensitive LC-MS/MS method as a benchmark, the presented SFC-MS/MS method is designed to meet or exceed these stringent requirements.[3]

ParameterN-Nitroso-Labetalol
Limit of Detection (LOD) 0.003 ppm
Limit of Quantification (LOQ) 0.03 ppm
Linearity (Range) 0.03 - 1.5 ppm
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation technique is crucial for accurate quantification of N-nitroso-labetalol, especially to overcome potential matrix effects from the drug product.

a. Labetalol Drug Substance:

  • Accurately weigh approximately 50 mg of the labetalol drug substance.

  • Dissolve the sample in 5.0 mL of methanol (B129727) in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

b. Labetalol Tablets:

  • Weigh and finely crush a representative number of labetalol tablets to obtain a homogenous powder.

  • Accurately weigh a portion of the crushed powder equivalent to 50 mg of labetalol.

  • Transfer the powder to a 50 mL centrifuge tube.

  • Add 10.0 mL of methanol to the tube.

  • Vortex for 10 minutes to facilitate the extraction of the analyte.

  • Centrifuge the sample at 4000 rpm for 15 minutes to pellet the insoluble excipients.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

SFC-MS/MS Method

The following SFC-MS/MS method is a representative protocol based on best practices for the analysis of polar impurities in pharmaceutical compounds.

ParameterCondition
Instrument Supercritical Fluid Chromatography system coupled with a tandem quadrupole mass spectrometer
Column Chiralpak AD-H (or a suitable polar stationary phase like a diol or 2-ethylpyridine (B127773) column), 3.0 x 100 mm, 3 µm
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 0.1% Ammonium Hydroxide
Gradient 5% B to 40% B over 5 minutes, hold at 40% B for 1 minute, return to 5% B and equilibrate for 2 minutes
Flow Rate 2.0 mL/min
Column Temperature 40 °C
Back Pressure 150 bar
Injection Volume 5 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS/MS Transition (MRM) Precursor Ion (Q1): m/z 358.2, Product Ion (Q3): m/z 162.1, 209.1
Dwell Time 100 ms
Collision Energy Optimized for N-nitroso-labetalol
Cone Voltage Optimized for N-nitroso-labetalol

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the analysis of N-nitroso-labetalol in labetalol tablets.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis SFC-MS/MS Analysis cluster_data_processing Data Processing sample_weighing Weigh and Crush Tablets extraction Extract with Methanol sample_weighing->extraction Homogenized Powder centrifugation Centrifuge to Remove Excipients extraction->centrifugation Suspension filtration Filter Supernatant centrifugation->filtration Supernatant sfc_injection Inject into SFC System filtration->sfc_injection Filtered Sample chrom_separation Chromatographic Separation sfc_injection->chrom_separation ms_detection MS/MS Detection (MRM) chrom_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification against Standard peak_integration->quantification reporting Report Results quantification->reporting

Figure 1. Experimental workflow for N-nitroso-labetalol analysis.
Analytical Method Validation Parameters

This diagram outlines the key parameters for the validation of the analytical method, demonstrating their logical relationship.

method_validation Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Stability Solution Stability Validation->Stability Linearity->LOD Linearity->LOQ Accuracy->Precision

Figure 2. Logical relationship of analytical method validation parameters.

Conclusion

The presented Supercritical Fluid Chromatography (SFC) method coupled with tandem mass spectrometry provides a sensitive, selective, and efficient approach for the analysis of N-nitroso-labetalol in labetalol drug substance and product. The detailed protocol and performance characteristics outlined in this application note serve as a valuable resource for researchers and quality control laboratories to ensure the safety and quality of labetalol-containing pharmaceuticals. The adoption of SFC technology aligns with the principles of green chemistry by significantly reducing organic solvent consumption while delivering high-quality analytical results.

References

Application Notes & Protocols for the Quantification of N-Nitroso Labetalol in Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitroso Labetalol (B1674207) is a nitrosamine (B1359907) impurity that can form in labetalol drug products.[1] Labetalol, a beta-blocker used to treat high blood pressure, contains a secondary amine functional group that can react with nitrosating agents (such as nitrite (B80452) ions) under certain conditions to form this N-nitroso derivative.[1] Due to the classification of many nitrosamines as probable human carcinogens, regulatory bodies worldwide have set stringent limits on their presence in pharmaceutical products.[2]

This document provides a detailed protocol for the quantification of N-Nitroso Labetalol in labetalol drug products using a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The acceptable intake (AI) limit for this compound has been set at 1500 ng/day.[3] Therefore, a highly sensitive analytical method is required to ensure that labetalol-containing medicines are safe for patient use.

The formation of this compound can occur during the synthesis of the active pharmaceutical ingredient (API) or during the manufacturing and storage of the finished drug product, particularly if sources of nitrites are present in excipients.

Experimental Protocols

This section details the methodology for the quantification of this compound in labetalol tablets. The protocol is based on a UPLC-MS/MS method and is intended for use by trained analytical chemists in a laboratory setting.

1. Instrumentation and Materials

  • Liquid Chromatograph: Waters ACQUITY UPLC H-Class Plus System[4][5]

  • Mass Spectrometer: Waters Xevo TQ-S Cronos Triple Quadrupole Mass Spectrometer[4][5]

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[4][5]

  • Reagents:

    • This compound reference standard

    • Labetalol Hydrochloride reference standard

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Labware:

    • Volumetric flasks

    • Pipettes

    • 15 mL centrifuge tubes

    • Vortex mixer

    • Sonicator

    • Centrifuge

    • Syringe filters (0.22 µm PVDF)

    • Autosampler vials

2. Preparation of Standard Solutions

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.003 ppm to 1.5 ppm. These will be used to construct the calibration curve.

3. Sample Preparation

  • Weigh and finely powder a representative number of labetalol tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to 100 mg of labetalol hydrochloride into a 15 mL centrifuge tube.

  • Add 10 mL of 50:50 (v/v) methanol/water.

  • Vortex the tube for 5 minutes to ensure thorough mixing.

  • Sonicate the sample for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.

4. LC-MS/MS Method

The following table outlines the chromatographic and mass spectrometric conditions for the analysis of this compound.

Parameter Condition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient Program Time (min)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transition 358.2 > 162.1
Collision Energy 20 eV

5. Data Analysis and Quantification

  • A calibration curve is generated by plotting the peak area of this compound against the concentration of the working standard solutions.

  • The concentration of this compound in the prepared samples is determined by interpolating their peak areas from the calibration curve.

  • The final amount of this compound is reported in parts per million (ppm) relative to the labetalol API.

Data Presentation

The following tables summarize the performance of the analytical method and provide an example of how to report quantitative results for this compound in labetalol drug products.

Table 1: Method Performance Characteristics

Parameter Result
Linearity Range 0.003 - 1.5 ppm[5]
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 0.03 ppm[4][5]
Limit of Detection (LOD) 0.003 ppm[5]
Recovery 70 - 120%[4][5]
Precision (%RSD) < 15%

Table 2: Example Quantification of this compound in Labetalol Tablets

Sample ID Labetalol Strength This compound (ppm) This compound (ng/tablet) Daily Exposure (ng/day) *Within AI Limit?
Batch A100 mg0.05520Yes
Batch B200 mg0.081664Yes
Batch C100 mg< LOQ< 3< 12Yes

*Calculated based on a maximum daily dose of 400 mg of labetalol.

Visualizations

Diagram 1: this compound Formation Pathway

Labetalol Labetalol (Secondary Amine) N_Nitroso_Labetalol This compound Labetalol->N_Nitroso_Labetalol Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->N_Nitroso_Labetalol Acidic_Conditions Acidic Conditions Acidic_Conditions->N_Nitroso_Labetalol

Caption: Formation of this compound from labetalol and a nitrosating agent.

Diagram 2: Experimental Workflow for Quantification of this compound

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Tablet_Powder Weigh Tablet Powder Dissolution Dissolve in Methanol/Water Tablet_Powder->Dissolution Vortex_Sonication Vortex and Sonicate Dissolution->Vortex_Sonication Centrifugation Centrifuge Vortex_Sonication->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration UPLC_Separation UPLC Separation (BEH C18 Column) Filtration->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Calibration Generate Calibration Curve MS_Detection->Calibration Quantification Quantify this compound Calibration->Quantification Reporting Report Results (ppm) Quantification->Reporting

Caption: Workflow for the analysis of this compound in drug products.

References

Application Notes and Protocols for the Sample Preparation of N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities, such as N-Nitroso Labetalol, in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1] Regulatory agencies globally have imposed stringent limits on these impurities, necessitating highly sensitive and robust analytical methods for their detection and quantification at trace levels.[1] Sample preparation is a pivotal step in the analytical workflow, directly influencing the accuracy, sensitivity, and reliability of the results.[1][2] Its primary purpose is to isolate and concentrate this compound from complex pharmaceutical matrices, which helps in minimizing matrix effects and potential interferences during analysis.[1]

This compound is a non-volatile nitrosamine, making it amenable to sample preparation techniques such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) prior to analysis by methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] This document provides detailed application notes and protocols for these two common sample preparation techniques for the analysis of this compound in pharmaceutical drug substances and products.

Data Presentation: Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical and depends on factors such as the sample matrix, the required limit of detection, and available resources. Below is a summary of typical performance data for Liquid-Liquid Extraction and Solid-Phase Extraction for the analysis of this compound.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 80-105%90-110%
Limit of Detection (LOD) 0.01-0.05 ppm0.005-0.02 ppm
Limit of Quantification (LOQ) 0.03-0.15 ppm0.015-0.06 ppm
Relative Standard Deviation (RSD) < 15%< 10%
Sample Throughput ModerateHigh (amenable to automation)
Solvent Consumption HighLow to Moderate
Selectivity ModerateHigh

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

LLE is a conventional and widely used technique for separating analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase.[1][4]

Objective: To extract this compound from a solid dosage form (e.g., tablets) into an organic solvent.

Materials:

  • This compound reference standard

  • Labetalol drug product (tablets)

  • Deionized water

  • Dichloromethane (B109758) (DCM)

  • Methanol (B129727)

  • Sodium chloride (NaCl)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Sample Preparation:

    • Weigh and grind a representative number of Labetalol tablets to obtain a fine, homogeneous powder.

    • Accurately weigh a portion of the powder equivalent to 100 mg of Labetalol and transfer it to a 15 mL centrifuge tube.

  • Dissolution:

    • Add 5 mL of deionized water to the centrifuge tube.

    • Vortex for 5 minutes to dissolve the drug substance. The pH of this solution may be adjusted if necessary to optimize extraction, though for many nitrosamines, neutral pH is a reasonable starting point.

  • Extraction:

    • Add 5 mL of dichloromethane (DCM) to the centrifuge tube.

    • To enhance the extraction efficiency, approximately 0.5 g of sodium chloride can be added to the mixture (salting-out effect).

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation:

    • Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clear separation of the two liquid layers.

  • Collection of Organic Layer:

    • Carefully pipette the lower organic layer (DCM) and transfer it to a clean tube.

    • Repeat the extraction step (steps 3-5) with another 5 mL of DCM to maximize the recovery of this compound. Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase to be used for LC-MS analysis.

    • Vortex briefly to ensure complete dissolution of the residue.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS.

Solid-Phase Extraction (SPE) Protocol

SPE is a chromatographic technique used for sample preparation that separates components of a mixture according to their physical and chemical properties.[5] It is often preferred over LLE due to its higher selectivity, lower solvent consumption, and potential for automation.[5]

Objective: To extract and concentrate this compound from a liquid formulation (e.g., oral solution) using a strong cation-exchange SPE cartridge.

Materials:

  • This compound reference standard

  • Labetalol oral solution

  • Methanol

  • Deionized water

  • Ammonium (B1175870) hydroxide

  • Formic acid

  • Strong cation-exchange SPE cartridges (e.g., 100 mg, 3 mL)

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the Labetalol oral solution (e.g., 1 mL) into a suitable container.

    • Dilute the sample with 5 mL of an acidic aqueous solution (e.g., 0.1% formic acid in deionized water) to ensure the analytes are in the correct ionic form for retention on the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Place the strong cation-exchange SPE cartridges on the vacuum manifold.

    • Wash the cartridges sequentially with 3 mL of methanol followed by 3 mL of the acidic aqueous solution. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the prepared sample solution onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, controlled rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of the acidic aqueous solution to remove any unretained matrix components.

    • Follow with a wash of 3 mL of methanol to remove other interfering substances.

  • Elution:

    • Place clean collection tubes under the SPE cartridges.

    • Elute the this compound from the sorbent with 3 mL of a suitable elution solvent. A common choice is a mixture of an organic solvent with a base, such as 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the LC-MS mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Mandatory Visualization

LLE_Workflow cluster_sample_prep Sample Preparation cluster_dissolution Dissolution cluster_extraction Extraction cluster_final_prep Final Preparation cluster_analysis Analysis A Weigh and Grind Labetalol Tablets B Transfer Powder to Centrifuge Tube A->B C Add Deionized Water B->C D Vortex to Dissolve C->D E Add Dichloromethane and NaCl D->E F Vortex Vigorously E->F G Centrifuge for Phase Separation F->G H Collect Organic Layer G->H I Evaporate to Dryness H->I J Reconstitute in Mobile Phase I->J K Transfer to Vial for LC-MS Analysis J->K

Caption: Workflow for Liquid-Liquid Extraction of this compound.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe_conditioning SPE Cartridge Conditioning cluster_extraction Solid-Phase Extraction cluster_final_prep Final Preparation cluster_analysis Analysis A Pipette Labetalol Oral Solution B Dilute with Acidic Aqueous Solution A->B E Load Sample onto Cartridge B->E C Wash with Methanol D Equilibrate with Acidic Aqueous Solution C->D F Wash Cartridge E->F G Elute this compound F->G H Evaporate Eluate to Dryness G->H I Reconstitute in Mobile Phase H->I J Transfer to Vial for LC-MS Analysis I->J

Caption: Workflow for Solid-Phase Extraction of this compound.

References

Application Notes and Protocols for the Use of N-Nitroso Labetalol Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Labetalol is a nitrosamine (B1359907) impurity of Labetalol, a widely used beta-blocker for treating hypertension. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies worldwide due to their potential carcinogenic properties. Therefore, robust analytical methods are required to detect and quantify this compound in Labetalol drug substances and products to ensure patient safety. This document provides detailed application notes and experimental protocols for the use of the this compound reference standard in these analytical efforts.

The this compound reference standard is a highly characterized material essential for analytical method development, validation, and routine quality control (QC) testing.[1] It allows for the accurate identification and quantification of the this compound impurity, ensuring that its levels remain within the acceptable limits set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]

Application 1: Quantification of this compound in Pharmaceutical Products by LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the trace-level quantification of nitrosamine impurities due to its high sensitivity and selectivity. The this compound reference standard is used to create calibration curves and quality control samples for accurate quantification.

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation (from Labetalol Tablets):

  • Weigh and finely powder a representative number of Labetalol tablets (e.g., 20 tablets) to ensure homogeneity.[2]

  • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of Labetalol active pharmaceutical ingredient (API) (e.g., 25 mg) into a centrifuge tube.[3]

  • Add a suitable diluent (e.g., 5 mL of methanol:water, 70:30 v/v) to the centrifuge tube.[2][3]

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 20-40 minutes to facilitate the complete dissolution of the analyte.[2][4]

  • Centrifuge the sample at approximately 4,500 rpm for 15 minutes to pelletize insoluble excipients.[3]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[3]

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.25 - 0.4 mL/min.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    2.0 90 10
    5.0 50 50
    9.0 30 70
    13.0 25 75
    13.2 10 90
    15.2 10 90
    15.3 90 10

    | 18.0 | 90 | 10 |

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (representative):

    • This compound: Precursor Ion (m/z) 289.1 → Product Ion (m/z) 259.2 (Quantifier), Precursor Ion (m/z) 289.1 → Product Ion (m/z) 145.0 (Qualifier). Collision energy will need to be optimized for the specific instrument.

    • Note: The exact m/z values may vary slightly based on the specific instrument and conditions.

3. Data Analysis:

  • Create a calibration curve by plotting the peak area of the this compound reference standard against its concentration.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary: LC-MS/MS
ParameterValueReference
Limit of Quantitation (LOQ)0.03 ppm[4]
Limit of Detection (LOD)0.003 ppm[4]
Recovery70 - 120%[4]
Linearity Range0.003 to 1.5 ppm[4]

Application 2: Spectrofluorimetric Determination of this compound

A sensitive spectrofluorimetric method can be employed for the determination of Labetalol after its conversion to a nitroso-derivative. This method is based on the reaction of the N-nitroso derivative with 2-cyanoacetamide (B1669375) in an alkaline medium to produce a highly fluorescent product.[5]

Experimental Protocol: Spectrofluorimetric Method

1. Preparation of this compound Derivative:

  • To an aliquot of the sample solution containing Labetalol, add 1 mL of 0.1 M HCl followed by 1 mL of 2% sodium nitrite (B80452) solution.[5]

  • Shake the mixture for 2 minutes at room temperature to facilitate the formation of the N-nitroso derivative.[5]

  • Add 2 mL of 5% sulphamic acid solution and shake until the evolution of nitrogen gas ceases to remove excess nitrite.[5]

2. Fluorimetric Reaction and Measurement:

  • To the solution from the previous step, add 0.5 mL of 1% 2-cyanoacetamide and 1 mL of ammonia (B1221849) solution.[5]

  • Heat the reaction mixture in a boiling water bath for 25 minutes.[5]

  • Cool the solution to room temperature and dilute to a known volume with distilled water.

  • Measure the fluorescence intensity at an emission wavelength of 420 nm with an excitation wavelength of 335 nm.[5]

3. Data Analysis:

  • Prepare a calibration curve using known concentrations of the Labetalol standard that have undergone the same derivatization procedure.

  • Determine the concentration of this compound in the sample by comparing its fluorescence intensity to the calibration curve.

Quantitative Data Summary: Spectrofluorimetric Method
ParameterValueReference
Linearity Range0.025 - 0.250 µg/mL[5]
Limit of Detection (LOD)1.40 ng/mL[5]
Limit of Quantitation (LOQ)0.0046 µg/mL[5]
Recovery (in spiked urine)100.10 ± 3.44%[5][6]
Recovery (in spiked plasma)101.27 ± 4.97%[5][6]

Visualizations

Formation of this compound

Labetalol Labetalol (Secondary Amine) N_Nitroso_Labetalol This compound (Nitrosamine Impurity) Labetalol->N_Nitroso_Labetalol Nitrosation Reaction Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitroso_Labetalol

Caption: Formation pathway of this compound.

Analytical Workflow for this compound Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tablet_Powder Tablet Powder Dissolution Dissolution in Diluent Tablet_Powder->Dissolution Sonication Sonication Dissolution->Sonication Centrifugation Centrifugation/Filtration Sonication->Centrifugation Injection Injection into LC-MS/MS Centrifugation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification of this compound Detection->Quantification Calibration Calibration Curve (using Reference Standard) Calibration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for impurity analysis.

Conclusion

The this compound reference standard is an indispensable tool for the pharmaceutical industry to monitor and control this potentially harmful impurity in Labetalol-containing medicines. The protocols and data presented here provide a comprehensive guide for researchers and quality control analysts to develop and validate robust analytical methods, ensuring the safety and quality of pharmaceutical products.

References

Application Note: High-Resolution Mass Spectrometry for the Quantification of N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the detection and quantification of the N-Nitroso Labetalol (B1674207) impurity in labetalol drug substances and products using High-Resolution Mass Spectrometry (HRMS). The growing concern over nitrosamine (B1359907) impurities in pharmaceuticals necessitates reliable analytical methods to ensure patient safety. This document provides a comprehensive protocol, including sample preparation, liquid chromatography (LC) conditions, and HRMS parameters. The method is designed to meet the stringent regulatory requirements for the control of genotoxic impurities.

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for nitrosamine impurities in drug products.[3][4] N-Nitroso Labetalol is a nitrosamine drug substance-related impurity (NDSRI) that can form from the secondary amine moiety of the labetalol molecule.[5]

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the analysis of trace-level impurities in complex matrices.[1] Its high mass accuracy and resolution enable confident identification and differentiation of the target analyte from isobaric interferences.[1] This application note presents a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method for the sensitive and selective quantification of this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible results. The following procedure is recommended for the extraction of this compound from labetalol tablets.

Reagents and Materials:

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Labetalol drug product (tablets)

  • 0.45 µm PTFE syringe filters

  • 15 mL centrifuge tubes

Procedure:

  • Accurately weigh a portion of powdered labetalol tablets equivalent to 25 mg of the active pharmaceutical ingredient (API).

  • Transfer the powder to a 15 mL centrifuge tube.

  • Add 5 mL of methanol (or a suitable solvent mixture).

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Place the tube on a mechanical shaker for 40 minutes to facilitate extraction.

  • Centrifuge the sample at 4,500 rpm for 15 minutes to pellet the excipients.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

  • High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient See table below
Column Temperature 40 °C
Injection Volume 5 µL

Gradient Program:

Time (min)% Mobile Phase B
0.010
1.010
8.090
9.090
9.110
12.010
High-Resolution Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer capable of targeted SIM (t-SIM) and tandem MS (MS/MS) analysis (e.g., an Orbitrap-based or Q-TOF instrument).

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Resolution ≥ 45,000 FWHM
Acquisition Mode Targeted Single Ion Monitoring (t-SIM) and/or Parallel Reaction Monitoring (PRM)
Precursor Ion (m/z) [To be determined based on this compound monoisotopic mass]
Product Ions (m/z) [To be determined from fragmentation analysis]
Collision Energy Optimized for the specific instrument and analyte

Quantitative Data

The following table summarizes the quantitative performance data for the analysis of this compound. This data is compiled from an application note by Waters.

ParameterResult
Limit of Quantification (LOQ) 0.03 ppm (with respect to API)
Limit of Detection (LOD) 0.003 ppm (with respect to API)
Linearity Range 0.003 to 1.5 ppm
Spiked Recovery 70 - 120%

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing weigh Weigh Tablet Powder add_solvent Add Methanol weigh->add_solvent vortex Vortex add_solvent->vortex shake Shake vortex->shake centrifuge Centrifuge shake->centrifuge filter Filter centrifuge->filter inject Inject into LC-HRMS filter->inject separate Chromatographic Separation inject->separate detect HRMS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_risk Risk Assessment cluster_impurity Impurity Formation cluster_control Control Strategy labetalol Labetalol API (Secondary Amine) n_nitroso_labetalol This compound labetalol->n_nitroso_labetalol nitrosating_agent Nitrosating Agents (e.g., Nitrites) nitrosating_agent->n_nitroso_labetalol formation_conditions Favorable Conditions (e.g., Acidic pH) formation_conditions->n_nitroso_labetalol analytical_method LC-HRMS Method n_nitroso_labetalol->analytical_method specification Set Specification Limits analytical_method->specification

Caption: Logical relationship for this compound control.

Conclusion

The described LC-HRMS method provides a sensitive, selective, and reliable approach for the quantification of this compound in pharmaceutical products. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in a quality control or research laboratory. The use of high-resolution mass spectrometry ensures high confidence in the identification and quantification of this potential genotoxic impurity, aiding in the risk assessment and control strategies to ensure the safety and quality of labetalol-containing medicines.

References

Application Notes and Protocols for the Development of a Stability-Indicating Method for N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities in drug substances and products.[1] N-Nitroso Labetalol is a potential nitrosamine (B1359907) impurity that can form in drug products containing Labetalol, a beta-blocker used for treating hypertension.[2] Therefore, the development of a validated, stability-indicating analytical method is crucial to detect and quantify this compound, ensuring the safety and quality of Labetalol-containing medicines.[3]

This application note provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to separate this compound from Labetalol and its potential degradation products that may be formed under various stress conditions.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (--INVALID-LINK--)[4]

  • Labetalol Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (B78521) (AR grade)

  • Hydrogen peroxide (30%, AR grade)

2. Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a UV detector is recommended.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 246 nm[5]
Injection Volume 10 µL

3. Preparation of Solutions

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Standard Solution for Linearity (10 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

  • Sample Solution: The preparation will depend on the specific drug product matrix. For a tablet formulation, a typical procedure would be to crush a number of tablets, weigh a portion of the powder equivalent to a specific amount of Labetalol, and extract it with a suitable solvent, followed by filtration.

4. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6] The following stress conditions are recommended:

  • Acid Hydrolysis: Treat the sample solution with 1N HCl at 80°C for 2 hours.[5]

  • Base Hydrolysis: Treat the sample solution with 0.1N NaOH at 80°C for 2 hours.[5]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[5]

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[5]

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration.

After exposure to the stress conditions, the samples should be neutralized (for acid and base hydrolysis) and diluted with the mobile phase to a suitable concentration before analysis.

5. Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The key validation parameters are summarized in the table below.

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is unequivocally from the target analyte, free from interference.[1]Peak purity index > 0.999; Resolution between adjacent peaks > 2.[1]
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response.Correlation coefficient (r²) > 0.999.[5]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy (Recovery) To determine the closeness of the test results to the true value.Recovery between 98.0% and 102.0%.
Precision (Repeatability and Intermediate Precision) To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) < 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise (S/N) ratio of ~3.[1]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise (S/N) ratio of ~10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results should be within acceptable limits.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition% Degradation of this compoundPeak Purity of this compoundResolution between this compound and nearest degradation product
Acid Hydrolysis (1N HCl, 80°C, 2h)[Data][Data][Data]
Base Hydrolysis (0.1N NaOH, 80°C, 2h)[Data][Data][Data]
Oxidative Degradation (3% H₂O₂, RT, 24h)[Data][Data][Data]
Thermal Degradation (80°C, 48h)[Data][Data][Data]
Photolytic Degradation[Data][Data][Data]

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (r²)[Data]
Range (µg/mL)[Data]
Accuracy (% Recovery)[Data]
Precision (RSD %)
- Repeatability[Data]
- Intermediate Precision[Data]
LOD (µg/mL)[Data]
LOQ (µg/mL)[Data]
Robustness[Data]

Visualizations

Stability_Indicating_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation A Literature Review & Reference Standard Procurement B Selection of Initial Chromatographic Conditions (Column, Mobile Phase) A->B C Optimization of Chromatographic Parameters (Gradient, Flow Rate, Temperature) B->C D Forced Degradation Studies C->D E Peak Purity and Resolution Assessment D->E F Specificity E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Validated Method J->K

Caption: Workflow for the development and validation of a stability-indicating method.

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Start This compound (in solution or solid state) Acid Acid Hydrolysis (1N HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 80°C) Start->Base Oxidation Oxidative (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze HPLC Analysis Neutralize->Analyze Evaluate Evaluate Peak Purity and Resolution Analyze->Evaluate

Caption: Experimental workflow for forced degradation studies.

This application note outlines a systematic approach for the development and validation of a stability-indicating RP-HPLC method for the quantification of this compound. The successful implementation of this method will enable pharmaceutical manufacturers to accurately monitor and control the levels of this potential impurity in Labetalol drug products, ensuring their quality and safety for patients. The provided protocols for forced degradation and method validation serve as a comprehensive guide for researchers and scientists in the field of drug development and quality control.

References

Application Note: Quantitative Analysis of N-Nitroso Labetalol in Pharmaceutical Drug Products by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and robust UPLC-MS/MS method for the quantification of the N-Nitroso Labetalol impurity in Labetalol drug products. The method is designed for researchers, scientists, and drug development professionals to ensure product quality and patient safety by accurately monitoring this potential genotoxic impurity. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, along with method performance data.

Introduction

N-nitrosamine impurities in pharmaceutical products are a significant concern for regulatory agencies and manufacturers due to their classification as probable human carcinogens. This compound is a potential impurity that can form during the manufacturing process or storage of Labetalol, a beta-blocker used for treating high blood pressure. Therefore, a highly sensitive and selective analytical method is crucial for the detection and quantification of this compound at trace levels to ensure compliance with regulatory limits. This application note describes a UPLC-MS/MS method that provides the necessary sensitivity, selectivity, and accuracy for this purpose.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Labetalol Hydrochloride drug product

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 0.05 ng/mL to 50 ng/mL.

  • Sample Preparation (Labetalol Tablets):

    • Weigh and crush a representative number of Labetalol tablets to obtain a fine powder.

    • Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Labetalol hydrochloride into a centrifuge tube.

    • Add 10 mL of 50:50 methanol:water, vortex for 5 minutes, and sonicate for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

A Waters ACQUITY UPLC H-Class system coupled with a Xevo TQ-S micro tandem quadrupole mass spectrometer was used for this analysis.

UPLC Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient Program Time (min)

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table below

MRM Transitions for this compound:

The molecular formula of this compound is C₁₉H₂₃N₃O₄, with a molecular weight of 357.4 g/mol . The protonated molecule [M+H]⁺ is m/z 358.4. A common fragmentation pathway for nitrosamines is the loss of the nitroso group (-NO), which corresponds to a neutral loss of 30 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 358.4328.40.053015
This compound (Qualifier) 358.4162.10.053025

Data Presentation

Method Performance Summary

The UPLC-MS/MS method demonstrated excellent performance for the quantification of this compound.[1]

ParameterResult
Linearity Range 0.003 to 1.5 ppm
Correlation Coefficient (r²) > 0.995
Method Limit of Quantification (LOQ) 0.03 ppm
Method Limit of Detection (LOD) 0.003 ppm
Spiked Recovery 70% to 120%
Precision (%RSD at LOQ) < 15%

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Weigh Labetalol Tablet Powder add_solvent Add 50:50 Methanol:Water start->add_solvent vortex Vortex for 5 min add_solvent->vortex sonicate Sonicate for 15 min vortex->sonicate centrifuge Centrifuge at 4000 rpm sonicate->centrifuge filter Filter through 0.22 µm PVDF centrifuge->filter inject Inject 10 µL into UPLC-MS/MS filter->inject separate Chromatographic Separation (ACQUITY BEH C18) inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantification using Calibration Curve detect->quantify report Report this compound Concentration quantify->report

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway/Logical Relationship Diagram

G labetalol Labetalol (Secondary Amine) formation Nitrosation Reaction labetalol->formation nitrosating_agent Nitrosating Agent (e.g., Nitrite) nitrosating_agent->formation n_nitroso_labetalol This compound (NDSRI) formation->n_nitroso_labetalol risk Potential Genotoxic Impurity n_nitroso_labetalol->risk control Analytical Control using UPLC-MS/MS risk->control safety Patient Safety & Product Quality control->safety

Caption: Formation and control of this compound impurity.

Conclusion

The UPLC-MS/MS method described in this application note is a reliable and sensitive tool for the quantification of this compound in pharmaceutical drug products. The detailed protocol and performance data provide a comprehensive guide for analytical laboratories to implement this method for routine quality control and regulatory compliance, ultimately ensuring the safety and quality of Labetalol medications.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrosamine (B1359907) Drug Substance Related Impurities (NDSRIs) are a class of genotoxic impurities that can form in pharmaceutical products. Their presence, even at trace levels, is a significant concern due to their potential carcinogenic effects.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines requiring pharmaceutical manufacturers to perform thorough risk assessments and implement control strategies to mitigate the formation of these impurities.[2][3] This document provides detailed application notes and protocols for the analytical strategies employed in the detection and quantification of NDSRIs, aimed at researchers, scientists, and drug development professionals.

Regulatory Framework and Mitigation Strategies

Regulatory agencies have outlined a three-step process for manufacturers to manage nitrosamine impurities: risk assessment, confirmatory testing if risks are identified, and reporting of changes to prevent or reduce their presence.[4][5] The FDA has also provided recommended acceptable intake (AI) limits for NDSRIs, with confirmatory testing for approved products to be completed by August 1, 2025.[6][7]

Several mitigation strategies can be employed to control NDSRI formation. These include optimizing manufacturing processes to minimize the use of nitrosating agents and amines, ensuring the quality of raw materials, and implementing environmental controls to prevent cross-contamination.[2] Formulation design also plays a crucial role; for instance, the addition of antioxidants like ascorbic acid or alpha-tocopherol (B171835) can inhibit NDSRI formation.[4][8] Adjusting the formulation to a neutral or basic pH can also significantly reduce the kinetics of nitrosamine formation.[4][9]

Analytical Challenges in NDSRI Analysis

The analysis of NDSRIs presents several challenges. A primary difficulty is achieving the low limits of detection (LOD) and quantification (LOQ) required by regulatory agencies, which are often in the parts per billion (ppb) range.[10][11][12] Matrix effects from the drug product can interfere with the analysis, and there is a risk of false positive results due to artifact formation during sample preparation.[10][13] The structural similarity of some NDSRIs to the active pharmaceutical ingredient (API) can also complicate chromatographic separation.[14]

Analytical Techniques and Protocols

The most commonly employed analytical techniques for NDSRI analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] The choice of method depends on the volatility of the nitrosamine and the nature of the drug matrix.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique well-suited for the analysis of non-volatile NDSRIs.[3][15] High-resolution mass spectrometry (HRMS) offers additional specificity through accurate mass measurements.[16]

Protocol: LC-ESI-HRMS for N-Nitroso-Varenicline in Varenicline (B1221332) Tartrate [17]

This protocol describes a method for the quantification of the varenicline NDSRI in both the drug substance and drug product.[17]

Instrumentation:

  • Liquid Chromatograph coupled with a high-resolution mass spectrometer with an electrospray ionization (ESI) source.[17]

Chromatographic Conditions:

  • Column: Reverse Phase Column

  • Mobile Phase A: 0.1% Formic Acid in Water[17]

  • Mobile Phase B: 0.1% Formic Acid in Methanol[17]

  • Gradient: A suitable gradient to separate the NDSRI from the API.

  • Flow Rate: As per column specifications.

  • Column Temperature: Elevated temperatures may be used to reduce peak broadening for asymmetric nitrosamines.[18]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Monitoring the accurate m/z value of the protonated impurity ion.[17]

Sample Preparation:

  • Drug Substance: Accurately weigh approximately 43 mg of varenicline tartrate into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter the solution using a 0.22 µm PVDF syringe filter before analysis.[17]

  • Drug Product: Crush tablets to obtain a target concentration of 0.5 mg/mL varenicline in methanol. Vortex and shake for 40 minutes. Filter the solution using a 0.22 µm PVDF syringe filter.[17]

Quantitative Data Summary: LC-MS/MS Methods

NDSRIMatrixLC-MS/MS SystemLOQReference
N-nitroso-sitagliptinSitagliptin TabletsAgilent 6475 LC/TQ0.08 ppb (0.027 ppm)[19]
N-nitroso-propranololPropranolol API--[19]
N-nitroso-dabigatranDabigatran Etexilate MesylateAgilent 6495 LC/TQ-[19]
8 NitrosaminesLosartan Drug ProductAgilent 6495 LC/TQ-[15]
6 NitrosaminesVariousXevo G2-XS QTof≤ 0.1 ng/mL[16]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile nitrosamines.[2] Headspace GC-MS is a convenient technique that requires minimal sample preparation.[1]

Protocol: Headspace GC-MS for Volatile Nitrosamines [1]

This protocol is suitable for the analysis of volatile nitrosamines in various pharmaceutical matrices.

Instrumentation:

  • Gas Chromatograph with a headspace autosampler coupled to a mass spectrometer.[20]

GC Conditions:

  • Column: VF-WAXms, 30 m x 0.25 mm, 1.0 µm[20]

  • Oven Program: 70°C for 4 min, then 20°C/min to 240°C, hold for 3.5 min[20]

  • Carrier Gas: Helium

  • Inlet: Splitless[20]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)[20]

  • MS Source Temperature: 230°C[20]

  • Quadrupole Temperature: 150°C[20]

Sample Preparation:

  • The sample is placed in a sealed headspace vial and heated to partition the volatile analytes into the headspace.[1]

Quantitative Data Summary: GC-MS Methods

NitrosamineLODLOQReference
NDMA0.05 µg/g0.15 µg/g[20]
NDEA0.05 µg/g0.15 µg/g[20]
NDMA (Method 2)0.01 µg/g0.03 µg/g[20]
NDEA (Method 2)0.01 µg/g0.03 µg/g[20]
NEIPA (Method 2)0.01 µg/g0.03 µg/g[20]
NDIPA (Method 2)0.01 µg/g0.03 µg/g[20]
Nine Nitrosamines0.15–1.00 ng/mL-[21]

Visualizations

NDSRI_Analysis_Workflow cluster_0 Risk Assessment cluster_1 Confirmatory Testing cluster_2 Data Evaluation & Reporting cluster_3 Mitigation Risk_Assessment Identify Potential for NDSRI Formation Method_Development Develop & Validate Analytical Method Risk_Assessment->Method_Development Risk Identified Sample_Analysis Analyze Drug Substance/Product Method_Development->Sample_Analysis Data_Evaluation Quantify NDSRIs & Compare to AI Limits Sample_Analysis->Data_Evaluation Reporting Report Findings to Regulatory Agencies Data_Evaluation->Reporting NDSRI > AI Limit Mitigation_Strategy Implement Control & Mitigation Strategies Data_Evaluation->Mitigation_Strategy NDSRI > AI Limit Reporting->Mitigation_Strategy

Caption: Overall workflow for NDSRI analysis and mitigation.

Analytical_Technique_Selection Start NDSRI to be Analyzed Volatility Is the NDSRI Volatile? Start->Volatility LC_MS Use LC-MS/MS or LC-HRMS Volatility->LC_MS No GC_MS Use GC-MS or Headspace GC-MS Volatility->GC_MS Yes

Caption: Decision tree for selecting an analytical technique.

LC_MS_MS_Setup cluster_LC Liquid Chromatograph cluster_MS Tandem Mass Spectrometer Solvent_Reservoir Mobile Phase Pump HPLC Pump Solvent_Reservoir->Pump Autosampler Autosampler Pump->Autosampler Column LC Column Autosampler->Column Ion_Source Ion Source (e.g., ESI) Column->Ion_Source Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System

Caption: Schematic of a typical LC-MS/MS system.

References

Application Notes and Protocols for the Screening of N-Nitroso Labetalol in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent regulatory scrutiny has highlighted the potential for nitrosamine (B1359907) impurities in pharmaceutical products. N-nitrosamines are classified as probable human carcinogens, necessitating rigorous control and monitoring in active pharmaceutical ingredients (APIs) and finished drug products. N-Nitroso Labetalol is a nitrosamine drug substance-related impurity (NDSRI) that can form from the secondary amine moiety present in the Labetalol API.[1] This document provides detailed application notes and protocols for the screening of this compound in Labetalol API, focusing on a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

This compound is categorized by the U.S. Food and Drug Administration (FDA) as a Potency Category 4 NDSRI, with an acceptable intake (AI) limit of 1500 ng/day.[1] The analytical methods employed for its detection must be highly sensitive and specific to ensure that the levels of this impurity are well below the regulatory limits.

Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the trace-level quantification of nitrosamine impurities due to its high sensitivity, selectivity, and ability to handle complex sample matrices. The method involves chromatographic separation of the analyte of interest from the API and other potential impurities, followed by detection using a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is typically employed for quantification, providing excellent specificity and reducing matrix interference.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of NDSRIs in beta-blocker APIs and have been adapted for the specific analysis of this compound.

Reagents and Materials
  • This compound reference standard

  • Labetalol HCl API

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • 0.22 µm PVDF or PTFE syringe filters

Standard Solution Preparation
  • This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve in methanol to achieve the desired concentration.

  • Intermediate and Working Standard Solutions: Perform serial dilutions of the stock solution with a suitable diluent (e.g., 50:50 methanol:water) to prepare a series of calibration standards. The concentration range should bracket the expected levels of the impurity and the limit of quantification (LOQ).

Sample Preparation

The goal of sample preparation is to efficiently extract this compound from the Labetalol API matrix while minimizing matrix effects. An extraction approach is recommended to achieve good recovery.[2]

  • Weighing: Accurately weigh approximately 50 mg of the Labetalol HCl API into a 15 mL centrifuge tube.

  • Dissolution: Add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).

  • Extraction: Vortex the sample for 1 minute, followed by sonication for 15-20 minutes to ensure complete dissolution and extraction of the impurity.

  • Centrifugation: Centrifuge the sample at 4,500 rpm for 15 minutes to pellet any undissolved excipients or API.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.

LC-MS/MS Method

Chromatographic Conditions

ParameterRecommended Conditions
LC System UPLC/UHPLC system
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
8.0
9.0
9.1
12.0

Mass Spectrometry Conditions

ParameterRecommended Conditions
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be determined by infusion of this compound standard. A hypothetical precursor ion would be [M+H]+. Product ions would be selected based on fragmentation patterns.

Data Presentation

The following table summarizes the quantitative data for a typical validated method for the analysis of this compound.

ParameterValue
Limit of Detection (LOD) ~0.01 ppm
Limit of Quantification (LOQ) 0.03 ppm[2]
Linearity Range 0.03 - 1.0 ppm
Correlation Coefficient (r²) > 0.995
Recovery 70 - 120%[2]
Precision (%RSD) < 15%

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting api Weigh Labetalol API dissolve Dissolve in Extraction Solvent api->dissolve extract Vortex & Sonicate dissolve->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter lc_separation Chromatographic Separation (UPLC/UHPLC) filter->lc_separation Inject into LC-MS/MS ref_std Prepare this compound Reference Standard Stock cal_std Prepare Calibration Standards ref_std->cal_std cal_std->lc_separation Inject into LC-MS/MS ms_detection Mass Spectrometric Detection (Tandem Quadrupole) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Results (ppm) quantification->reporting

Caption: Experimental workflow for the screening of this compound in API.

Signaling Pathway of this compound Formation

formation_pathway labetalol Labetalol (Secondary Amine) n_nitroso_labetalol This compound labetalol->n_nitroso_labetalol Nitrosation Reaction nitrosating_agent Nitrosating Agent (e.g., Nitrous Acid) nitrosating_agent->n_nitroso_labetalol

Caption: Formation pathway of this compound from Labetalol.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the screening and quantification of this compound in Labetalol API. Adherence to these protocols will enable researchers, scientists, and drug development professionals to effectively monitor and control this potential impurity, ensuring the safety and quality of pharmaceutical products. Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results.

References

Application Note: Determination of N-Nitroso Labetalol in Labetalol Tablets by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of the N-Nitroso Labetalol impurity in Labetalol tablets. The protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for quality control and regulatory submission purposes. The method is designed to meet the stringent regulatory requirements for the control of nitrosamine (B1359907) impurities in pharmaceutical products.

Introduction

N-nitrosamines are a class of compounds classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern for regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] this compound is a potential nitrosamine impurity that can form in drug products containing the active pharmaceutical ingredient (API) Labetalol. Labetalol's chemical structure contains a secondary amine moiety, making it susceptible to nitrosation reactions in the presence of nitrosating agents.

Regulatory bodies mandate that pharmaceutical manufacturers perform risk assessments and, if a risk is identified, conduct confirmatory testing using validated analytical methods to ensure the levels of nitrosamine impurities are below the acceptable intake (AI) limits.[3] The FDA has set an acceptable intake limit for this compound of 1500 ng/day.[4] This necessitates the use of highly sensitive and specific analytical techniques, such as LC-MS/MS, for the detection and quantification of this impurity at trace levels.[3] This application note presents a detailed protocol for such a method.

Experimental

Materials and Reagents
  • This compound reference standard (C₁₉H₂₃N₃O₄, Mol. Wt.: 357.41 g/mol )[5][6]

  • Labetalol Tablets

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

Instrumentation

A Waters ACQUITY UPLC H-Class PLUS system coupled with a Xevo TQ-S Cronos tandem quadrupole mass spectrometer was utilized for this analysis.[7][8]

Chromatographic Conditions

The following chromatographic conditions were established for the separation of this compound from the Labetalol API and other matrix components.

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program See Table 2

Table 1: UPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.02080
6.02080
6.1955
8.0955

Table 2: UPLC Gradient Program

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table 3

Table 3: Mass Spectrometry Conditions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound358.2162.13020
This compound (Qualifier)358.2207.13015

Table 4: MRM Transitions for this compound

Protocol

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Intermediate Stock Solution (1 µg/mL): Pipette 1 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of calibration standards by further diluting the Intermediate Stock Solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.05 ng/mL to 20 ng/mL.

Sample Preparation
  • Tablet Powdering: Weigh and finely powder a representative number of Labetalol tablets (e.g., 20 tablets) to ensure homogeneity.

  • Sample Weighing: Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Labetalol API into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of a 50:50 methanol/water mixture to the centrifuge tube.

  • Vortexing and Sonication: Vortex the tube for 1 minute, followed by sonication for 15 minutes to ensure complete extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into a UPLC vial.

Method Validation Summary

The method was validated according to ICH guidelines, and the key performance parameters are summarized below.

ParameterResult
Limit of Detection (LOD) 0.01 ppm (with respect to a 100 mg tablet)
Limit of Quantitation (LOQ) 0.03 ppm (with respect to a 100 mg tablet)[7][8]
Linearity (r²) > 0.995 over the concentration range
Accuracy (% Recovery) 85-115%
Precision (% RSD) < 15%
Specificity No interference from blank, placebo, or Labetalol API

Table 5: Method Validation Summary

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent sensitivity and specificity for the determination of this compound in Labetalol tablets. The chromatographic conditions provided a good separation of the analyte from the API and potential matrix interferences. The sample preparation procedure proved to be effective, with consistent and high recovery rates observed (typically between 90-110%). The method's LOQ of 0.03 ppm is well below the typical reporting thresholds required to ensure that the daily intake of this compound does not exceed the regulatory limit of 1500 ng/day.

Workflow Diagram

G cluster_prep Sample and Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing and Reporting start Start: Labetalol Tablets and Reference Standard powder Weigh and Powder Tablets start->powder Tablets weigh_std Prepare this compound Stock and Working Standards start->weigh_std Standard weigh_sample Weigh Tablet Powder (equiv. 100mg API) powder->weigh_sample extract Add Extraction Solvent (Methanol/Water) weigh_sample->extract inject Inject into UPLC-MS/MS System weigh_std->inject Standards for Calibration vortex Vortex (1 min) & Sonicate (15 min) extract->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge filter Filter Supernatant (0.22 µm PVDF) centrifuge->filter vial Transfer to UPLC Vial filter->vial vial->inject Sample chromatography Chromatographic Separation (ACQUITY BEH C18) inject->chromatography detection MS/MS Detection (ESI+, MRM Mode) chromatography->detection integrate Peak Integration detection->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results (ppm) quantify->report

Caption: Experimental workflow for the determination of this compound in tablets.

Conclusion

The UPLC-MS/MS method described in this application note is a reliable and highly sensitive approach for the quantification of this compound in Labetalol tablets. The protocol is straightforward and can be readily implemented in a quality control laboratory. This method provides the necessary performance to meet the stringent regulatory requirements for the monitoring of nitrosamine impurities, ensuring the safety and quality of pharmaceutical products.

References

Application Note: Quantitative Analysis of N-Nitroso Labetalol in Pharmaceutical Products using an Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitroso Labetalol is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) that can form during the synthesis or storage of Labetalol, a medication used to treat high blood pressure.[1] Nitrosamine impurities are a class of potential mutagens and are classified as probable human carcinogens, making their control in pharmaceutical products a significant regulatory concern.[2] Global regulatory bodies require highly sensitive, selective, and validated analytical methods to detect and quantify these impurities at trace levels.[3] The U.S. FDA has set an Acceptable Intake (AI) limit for this compound of 1500 ng/day.[1][4]

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity and selectivity.[3] However, complex sample matrices from drug products can cause ion suppression or enhancement, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is the most effective strategy to mitigate these matrix effects.[5] A SIL-IS is chemically identical to the analyte and co-elutes, ensuring that it experiences the same variations during sample preparation and ionization, thereby providing a reliable basis for accurate quantification.[6][7]

This application note provides a detailed protocol for the sensitive and robust quantification of this compound in a drug product using an LC-MS/MS method with a corresponding isotope-labeled internal standard.

Experimental Protocols

Materials, Reagents, and Standards
  • Reference Standards: this compound[8], this compound-d5 (Internal Standard, IS)[5]

  • Solvents: LC-MS grade Methanol (B129727), Acetonitrile, and Water

  • Reagents: Formic acid (LC-MS grade)

  • Drug Product: Labetalol tablets

Instrumentation
  • LC System: Waters ACQUITY UPLC H-Class Plus or equivalent[9][10]

  • Mass Spectrometer: Waters Xevo TQ-S Cronos tandem quadrupole mass spectrometer or equivalent[9][10]

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[9][10]

Preparation of Solutions
  • Internal Standard (IS) Stock Solution (10 µg/mL):

    • Accurately weigh 1.0 mg of this compound-d5.

    • Dissolve in and dilute to 100.0 mL with methanol in a volumetric flask.

  • Analyte Stock Solution (10 µg/mL):

    • Accurately weigh 1.0 mg of this compound.

    • Dissolve in and dilute to 100.0 mL with methanol in a volumetric flask.

  • Working Standard & IS Solution:

    • Prepare an intermediate stock solution of the analyte.

    • From the stock solutions, prepare a series of calibration curve standards by serial dilution with 50:50 methanol/water.

    • Spike each calibration standard and blank with the IS to a final concentration of approximately 5-10 ng/mL. A typical calibration range could be 0.5 to 80 ng/mL.[11]

Sample Preparation Protocol
  • Accurately weigh and transfer the powder equivalent of a single Labetalol tablet into a centrifuge tube.

  • Add a specific volume of extraction solvent (e.g., 10.0 mL of methanol).

  • Spike the sample with the Internal Standard (this compound-d5) to achieve a final concentration similar to that in the calibration standards.

  • Vortex the tube for 10-15 minutes to ensure complete dissolution and extraction.[12]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE or PVDF syringe filter into an LC vial for analysis.[13]

LC-MS/MS Method and Data Presentation

The following tables summarize the instrumental conditions and expected performance data for the analysis.

Liquid Chromatography (LC) Parameters
ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[9][10]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (50:50)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Time (min)
0.0
5.0
6.0
6.1
8.0
Mass Spectrometry (MS) Parameters
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[11]
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)[11]
MRM Transitions Compound
This compound
This compound-d5

Note: MRM transitions are hypothetical and must be optimized experimentally.

Quantitative Performance Data

The method is validated to ensure it meets the stringent requirements for trace impurity analysis. The expected performance is summarized below, based on typical results for similar analyses.[9][10]

Performance MetricTarget Value / Range
Linearity Range 0.003 - 1.5 ppm (relative to API)[10]
Correlation Coefficient (r²) ≥ 0.998[13]
Limit of Quantification (LOQ) 0.03 ppm (relative to API)[9][10]
Limit of Detection (LOD) ~0.003 ppm (S/N > 3)[10]
Accuracy (Spiked Recovery) 70 - 120%[9][10]
Precision (%RSD) ≤ 15% at LOQ; ≤ 10% for other levels

Visualized Workflows and Logic

Diagrams created using Graphviz illustrate the experimental workflow and the principle of using an internal standard.

G Figure 1. Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Drug Product p2 Spike with IS (this compound-d5) p1->p2 p3 Dissolve & Extract p2->p3 p4 Centrifuge / Filter p3->p4 a1 LC Separation (UPLC BEH C18) p4->a1 a2 MS/MS Detection (Xevo TQ-S) a1->a2 d1 Peak Integration a2->d1 d2 Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: A step-by-step workflow for the quantification of this compound.

G Figure 2. Principle of Internal Standard Correction Analyte This compound (in sample matrix) Variability Sources of Variation (Extraction Loss, Ion Suppression/Enhancement) Analyte->Variability IS This compound-d5 (spiked at known conc.) IS->Variability MS_Response Mass Spec Signal Ratio (Analyte Area / IS Area) Variability->MS_Response Both affected proportionally Result Accurate Quantification MS_Response->Result Correction leads to

Caption: How a SIL-IS corrects for analytical variability to ensure accuracy.

Conclusion

The LC-MS/MS method detailed in this application note demonstrates a robust, sensitive, and accurate protocol for the quantification of this compound in pharmaceutical drug products. The incorporation of a stable isotope-labeled internal standard, this compound-d5, is critical for correcting matrix effects and other process variabilities, ensuring that the method provides reliable data to meet stringent regulatory requirements for nitrosamine impurity analysis. This protocol serves as a comprehensive guide for quality control laboratories and drug development professionals tasked with ensuring the safety and quality of pharmaceutical products.

References

Application Note: Solid-Phase Extraction for the Determination of N-Nitroso Labetalol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitroso Labetalol is a nitrosamine (B1359907) impurity that can form during the synthesis or storage of the drug substance Labetalol.[1][2] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies worldwide have set strict limits on their presence in pharmaceutical products.[3] This necessitates the development of sensitive and robust analytical methods for the detection and quantification of this compound at trace levels. Sample preparation is a critical step in the analytical workflow, aimed at isolating and concentrating the analyte of interest from complex matrices, such as biological fluids or drug formulations, thereby minimizing matrix effects and enhancing analytical sensitivity.[3][4]

This application note describes a proposed solid-phase extraction (SPE) protocol for the extraction of this compound from complex matrices prior to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Analyte Information:

  • Name: this compound

  • Chemical Formula: C19H23N3O4[1]

  • Molecular Weight: 357.41 g/mol [1]

  • Structure: this compound is an N-nitroso derivative of the secondary amine present in Labetalol.[5]

Experimental Protocols

This section details a proposed methodology for the solid-phase extraction of this compound. This protocol is a general guideline and may require optimization for specific matrices.[6]

Materials and Reagents:

  • SPE Cartridge: Strong cation-exchange or polymeric reversed-phase cartridges (e.g., Strata-X-C, Oasis HLB)[7][8]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (or other suitable modifier)

  • Ammonia (B1221849) solution

  • Internal Standard (IS): Isotope-labeled this compound (if available) or a suitable structural analog.

  • Sample Matrix: Spiked human plasma, urine, or dissolved pharmaceutical formulation.

Instrumentation:

  • SPE Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

  • LC-MS/MS System

Sample Preparation:

  • Plasma/Serum: To 1 mL of plasma or serum, add the internal standard. Precipitate proteins by adding 3 mL of acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

  • Urine: To 1 mL of urine, add the internal standard. Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • Pharmaceutical Formulation (e.g., Tablets): Crush a tablet and weigh a portion equivalent to a single dose. Dissolve in a suitable solvent (e.g., methanol/water mixture). Add the internal standard and centrifuge to remove excipients.

Solid-Phase Extraction (SPE) Protocol:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[6]

  • Equilibration: Equilibrate the cartridge with 5 mL of an acidic aqueous solution (e.g., water with 0.1% formic acid).

  • Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences, followed by 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.[6]

  • Elution: Elute the this compound and internal standard with 5 mL of a suitable elution solvent. For a strong cation-exchange cartridge, this would typically be a basic organic solvent (e.g., 5% ammonia in methanol). For a polymeric reversed-phase cartridge, a stronger organic solvent like methanol or acetonitrile would be used.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[6] Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.[6]

LC-MS/MS Analysis:

  • LC Column: A suitable C18 column is recommended.[6]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is a common starting point.[6]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is suggested for high sensitivity and selectivity.[6]

Data Presentation

The following tables summarize hypothetical but expected performance data for the proposed SPE-LC-MS/MS method for the analysis of this compound. Method validation would be required to establish these parameters for a specific matrix.

Table 1: Method Performance Characteristics (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Table 2: Recovery and Precision Data in Spiked Plasma (Hypothetical Data)

Spiked Concentration (ng/mL)Mean Recovery (%)RSD (%) (Intra-day, n=6)RSD (%) (Inter-day, n=3 days)
0.592.54.86.2
595.13.55.1
5098.22.13.9

Mandatory Visualization

SPE_Workflow Sample Sample Preparation (e.g., Plasma, Urine, Formulation) Condition 1. Conditioning (Methanol, Water) Equilibrate 2. Equilibration (Acidic Water) Condition->Equilibrate SPE Cartridge Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (Water, Weak Organic) Load->Wash Elute 5. Elution (Basic or Strong Organic Solvent) Wash->Elute Dry 6. Dry-down & Reconstitution Elute->Dry Analysis LC-MS/MS Analysis Dry->Analysis

Caption: Solid-Phase Extraction Workflow for this compound.

Discussion

The proposed solid-phase extraction protocol offers a robust method for the isolation and concentration of this compound from complex matrices. The choice of SPE sorbent is critical and should be optimized based on the specific matrix and potential interferences. A strong cation-exchange sorbent is suitable for exploiting the basic nature of the Labetalol backbone, while a polymeric reversed-phase sorbent offers broad applicability. The subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity to meet stringent regulatory requirements for nitrosamine impurity analysis.[3] It is imperative that this method be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.[4]

References

Troubleshooting & Optimization

Technical Support Center: N-Nitroso Labetalol Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of N-Nitroso Labetalol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a nitrosamine (B1359907) impurity that can form in drug products containing Labetalol. Nitrosamines are classified as probable human carcinogens, making it crucial to monitor and control their levels in pharmaceuticals to ensure patient safety. Regulatory bodies like the FDA and EMA have set strict limits for these impurities.

Q2: What is the molecular formula and mass of this compound?

A2: The molecular formula of this compound is C₁₉H₂₃N₃O₄, and its monoisotopic mass is 357.17 g/mol .[1] This information is fundamental for setting up the mass spectrometer.

Q3: Which ionization technique is most suitable for this compound analysis?

A3: For the analysis of nitrosamine drug substance-related impurities (NDSRIs) like this compound, Electrospray Ionization (ESI) in positive mode is commonly used. This is because ESI is well-suited for complex nitrosamines.[2] For some smaller, more volatile nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) can also be effective.

Q4: What are the general challenges in analyzing this compound by LC-MS/MS?

A4: The analysis of nitrosamines, including this compound, can present several challenges:

  • Low Levels of Detection: The need to detect and quantify at very low levels (ppm or ppb) requires highly sensitive instrumentation.

  • Matrix Effects: The presence of the active pharmaceutical ingredient (API), Labetalol, and other excipients in the sample matrix can interfere with the ionization of this compound, leading to inaccurate quantification.

  • Chromatographic Resolution: Achieving baseline separation between the high concentration of Labetalol and the trace amounts of this compound is critical to prevent ion suppression and ensure accurate measurement.

  • Limited Fragmentation: Some nitrosamines have relatively simple structures and may not produce many characteristic fragment ions, making method development more challenging.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No or Low Signal for this compound Incorrect MRM transitions.Confirm the precursor ion (m/z for [M+H]⁺) and optimize product ions. A common fragmentation for nitrosamines is the loss of the NO group (-30 Da).[3]
Inefficient ionization.Optimize source parameters such as capillary voltage, source temperature, and gas flows. Consider switching between ESI and APCI if available.
Sample degradation.Prepare fresh samples and standards. Protect from light if the compound is light-sensitive.
Poor Peak Shape (Tailing, Broadening, or Splitting) Inappropriate column chemistry.An ACQUITY UPLC BEH C18 column has been shown to be effective for this compound analysis.[4][5]
Suboptimal mobile phase.Adjust the mobile phase composition and pH. A common mobile phase for nitrosamine analysis is a gradient of water and methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid.
Column overload.Reduce the injection volume or dilute the sample.
High dead volume in the LC system.Check and tighten all fittings. Use tubing with appropriate inner diameter.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and freshly prepared mobile phases. Flush the LC system thoroughly.
Dirty ion source.Clean the ion source components according to the manufacturer's instructions.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Inconsistent mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Column degradation.Replace the column if it has been used extensively or shows signs of performance loss.
Poor Reproducibility Inconsistent sample preparation.Follow a standardized and validated sample preparation protocol.
Unstable MS instrument.Allow the mass spectrometer to stabilize before running samples. Perform regular calibration and tuning.

Experimental Protocols

A detailed methodology for developing a robust LC-MS/MS method for this compound is provided below.

Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Perform serial dilutions of the stock solution with an appropriate diluent (e.g., 50:50 methanol:water) to prepare a series of calibration standards at the desired concentration levels.

  • Sample Preparation: The sample preparation method will depend on the matrix (drug substance or drug product). A general approach for a drug product is as follows:

    • Accurately weigh a portion of the ground tablets equivalent to a specific amount of the API.

    • Add a known volume of extraction solvent (e.g., methanol or a mixture of methanol and water).

    • Vortex and/or sonicate to ensure complete dissolution of the analyte.

    • Centrifuge to pelletize undissolved excipients.

    • Filter the supernatant through a 0.22 µm filter before injection.

LC-MS/MS Method Development

The following tables summarize starting parameters for method development. These will likely require further optimization for your specific instrumentation and application.

Table 1: Suggested Liquid Chromatography Parameters

ParameterRecommended Setting
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[4][5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 10 µL
Gradient Start with a linear gradient from low to high organic phase (e.g., 5% to 95% B over 5-10 minutes) and optimize for separation from Labetalol and other matrix components.

Table 2: Suggested Mass Spectrometry Parameters (for a Triple Quadrupole Instrument)

ParameterRecommended Setting
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺ m/z 358.2
Product Ions (for MRM) To be determined by infusing a standard solution and performing a product ion scan. A common fragmentation is the loss of the nitroso group (-30 Da), which would result in a fragment of m/z 328.2. Other product ions should also be investigated for optimal sensitivity and specificity.
Capillary Voltage 1.0 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Cone Gas Flow 50 - 150 L/hr
Desolvation Gas Flow 600 - 1000 L/hr
Collision Gas Argon
Collision Energy Optimize for each MRM transition (typically in the range of 10-40 eV).
Declustering Potential / Cone Voltage Optimize to maximize the precursor ion intensity (typically in the range of 20-60 V).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions lc_separation Chromatographic Separation prep_std->lc_separation prep_sample Prepare Sample Solutions prep_sample->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: A high-level workflow for the analysis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues start Problem Encountered no_signal No or Low Signal start->no_signal bad_peak Poor Peak Shape start->bad_peak rt_shift Inconsistent Retention Time start->rt_shift check_mrm Verify MRM Transitions no_signal->check_mrm optimize_source Optimize Source Parameters check_mrm->optimize_source check_sample Check Sample Integrity optimize_source->check_sample check_column Evaluate Column bad_peak->check_column check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase check_injection Check Injection Volume check_mobile_phase->check_injection check_temp Check Column Temperature rt_shift->check_temp check_mp Check Mobile Phase check_temp->check_mp

Caption: A decision tree for troubleshooting common LC-MS/MS issues.

References

Technical Support Center: N-Nitroso Labetalol Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of N-Nitroso Labetalol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

Issue: Inaccurate or irreproducible quantification of this compound.

This guide will help you identify, quantify, and mitigate matrix effects, a common cause of inaccurate results in LC-MS/MS analysis.[1]

Step 1: Identify the Signs of Matrix Effects

How can I tell if my analysis is affected by matrix effects?

Common indicators that your this compound analysis may be affected by matrix effects include:

  • Poor reproducibility of analyte response between different sample preparations.[1]

  • Inaccurate quantification , with recovery values significantly deviating from 100%.[1][2][3]

  • Non-linear calibration curves when using standards prepared in a neat (clean) solvent.[1]

  • A significant difference in the peak area of this compound when comparing a standard in pure solvent to a standard spiked into a blank matrix extract (post-extraction spike).[1]

Step 2: Quantitatively Assess the Matrix Effect

How do I measure the extent of the matrix effect?

The post-extraction addition method is a widely accepted approach for the quantitative assessment of matrix effects.[1] This involves comparing the response of the analyte in a clean solvent to its response when spiked into a blank matrix extract.

Table 1: Illustrative Matrix Effect Data in Different Matrices

AnalyteMatrixMean Peak Area (Neat Solvent)Mean Peak Area (Post-Spiked Matrix)Matrix Effect (%)Indication
This compoundLabetalol Drug Product150,00090,00060%Ion Suppression
This compoundHuman Plasma150,00067,50045%Ion Suppression
This compoundHuman Urine150,000180,000120%Ion Enhancement

Note: Data is illustrative. Actual values must be determined experimentally.

Experimental Protocol: Quantitative Assessment of Matrix Effects

  • Prepare Blank Matrix Extract: Process a sample of the matrix (e.g., Labetalol drug product solution, plasma) without the analyte using your established sample preparation method. This is your blank matrix extract.[1]

  • Prepare Sample Set A (Post-Spike Sample): Spike a known amount of this compound standard solution into the blank matrix extract. The final concentration should be within your calibration range.[1]

  • Prepare Sample Set B (Neat Solution Standard): Prepare a standard solution of this compound in the mobile phase or reconstitution solvent at the exact same final concentration as Set A.[1]

  • LC-MS/MS Analysis: Inject and analyze both Set A and Set B using the same LC-MS/MS conditions.[1]

  • Calculate Matrix Effect: Use the following formula to calculate the percentage of matrix effect[1]:

    • Matrix Effect (%) = (Peak Area in Matrix [Set A] / Peak Area in Solvent [Set B]) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Step 3: Mitigate the Matrix Effect

What actions can I take to reduce or eliminate matrix effects?

Based on your assessment, implement one or more of the following strategies.

Strategy 1: Optimize Sample Preparation

Effective sample preparation is the primary strategy for overcoming matrix effects by removing interfering components before they enter the LC-MS/MS system.[4] Solid-Phase Extraction (SPE) is a highly effective technique.[1][5]

Experimental Protocol: Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Selection: Choose an appropriate SPE cartridge based on the properties of this compound and the sample matrix (e.g., a polymeric reversed-phase sorbent).[1]

  • Conditioning: Condition the SPE cartridge by passing an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) through it.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a controlled flow rate.[1]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.[1]

  • Elution: Elute the retained this compound from the cartridge using a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for analysis.[1]

Strategy 2: Improve Chromatographic Separation

Ensure that this compound is chromatographically separated from the main drug substance (Labetalol) and other matrix components.[4] Co-elution is a primary cause of matrix effects.[1]

  • Action: Modify the gradient, mobile phase composition, or select a different column chemistry (e.g., biphenyl (B1667301) or pentafluorophenyl) to improve resolution.[5][6][7] Selectively diverting the high-concentration API peak to waste can also minimize source contamination and suppression.

Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1]

  • Action: Use an this compound SIL-IS. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting matrix effects in your this compound quantification.

G cluster_0 Troubleshooting Workflow for Matrix Effects A Start: Inaccurate or Irreproducible Results B Perform Post-Extraction Addition Experiment A->B C Calculate Matrix Effect (ME): ME = (Area_matrix / Area_solvent) * 100 B->C D Is ME between 85% and 115%? C->D E Matrix Effect is Significant D->E No L Matrix Effect is Not Significant. Investigate Other Error Sources. D->L Yes F Optimize Sample Preparation (e.g., SPE, LLE) E->F G Improve Chromatographic Separation F->G H Re-evaluate Matrix Effect G->H I Is ME still Significant? H->I J Implement Stable Isotope-Labeled Internal Standard (SIL-IS) I->J Yes K Proceed with Validated Method I->K No J->K

Caption: Workflow for identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, like this compound, by co-eluting, undetected components from the sample matrix.[1] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy and precision of quantification.[1][8]

Q2: What causes matrix effects?

A2: Matrix effects primarily arise from competition in the mass spectrometer's ion source between this compound and co-eluting matrix components.[1] In pharmaceutical analysis, the active pharmaceutical ingredient (API) itself (Labetalol), along with excipients and other formulation components, can all contribute to these effects.[1][8]

Q3: Can different drug product formulations of Labetalol cause different matrix effects?

A3: Yes, matrix effects can vary significantly between different formulations due to variations in excipients and additives.[4] Even minor changes in the drug product's composition can influence the ionization behavior of this compound, which is why method optimization may be necessary for each specific formulation.[4]

Q4: Besides optimizing sample preparation, what other instrumental techniques can help?

A4: Optimizing the ionization source is critical.[4] For nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be a good alternative to Electrospray Ionization (ESI) to overcome matrix issues, especially if a suitable internal standard is not available.[9] Additionally, optimizing instrument parameters like curtain gas flow can reduce background noise and improve the signal-to-noise ratio.[6]

Q5: When is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) most critical?

A5: A SIL-IS is most critical when matrix effects are variable and cannot be consistently removed through sample preparation or chromatographic separation.[1] Since the SIL-IS has nearly identical chemical properties and chromatographic retention time, it experiences the same matrix effects as the target analyte. This allows for reliable correction, making it the "gold standard" for ensuring accurate quantification in complex matrices.[1][8]

Sample Preparation and Matrix Effect Mitigation

The following diagram illustrates the relationship between common sample preparation techniques and their effectiveness at removing interferences that cause matrix effects.

G cluster_1 Effectiveness of Sample Preparation on Matrix Interferences cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) node_sample Sample Matrix This compound + Interferences (Salts, Excipients, API) node_ppt PPT + Removes Proteins - Retains Salts, Phospholipids node_sample:f1->node_ppt:head Low Selectivity node_lle LLE + Removes Salts, some Excipients - Variable recovery node_sample:f1->node_lle:head Moderate Selectivity node_spe SPE + Removes Salts, Excipients, Phospholipids + High Selectivity & Recovery node_sample:f1->node_spe:head High Selectivity node_clean Clean Extract for LC-MS/MS Reduced Matrix Effects node_ppt->node_clean:f0 node_lle->node_clean:f0 node_spe->node_clean:f0

Caption: Sample preparation techniques and their selectivity.

References

Technical Support Center: N-Nitroso Labetalol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitroso Labetalol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the sensitivity of this compound detection in pharmaceutical samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound is a nitrosamine (B1359907) impurity that can form during the synthesis or storage of the drug Labetalol.[1][2] Labetalol, a beta-blocker used to treat high blood pressure, contains a secondary amine group that can react with nitrosating agents, such as nitrites, under acidic conditions to form this impurity.[1][2] Nitrosamine compounds are classified as probable human carcinogens, making their presence in pharmaceuticals a significant safety concern for regulatory agencies and manufacturers.[3][4] The US FDA has set an acceptable intake limit for this compound of 1500 ng/day.[1][5]

Q2: What is the most common analytical technique for detecting this compound?

The most common and recommended technique for the sensitive and specific detection of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][6] This method offers high sensitivity and selectivity, which are crucial for detecting the trace levels of this impurity in drug substances and products.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is also used for volatile nitrosamines, but this compound is considered non-volatile.[1][8]

Q3: How can I improve the sensitivity of my this compound analysis?

Improving sensitivity requires a multi-faceted approach focusing on sample preparation, chromatographic separation, and mass spectrometric detection. Key strategies include:

  • Effective Sample Preparation: The goal is to isolate and concentrate this compound from the sample matrix while removing interfering substances.[3][8] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed.[3]

  • Chromatographic Optimization: Proper column selection (e.g., C18) and gradient optimization are essential for good peak shape and separation from the active pharmaceutical ingredient (API) and other matrix components.[6]

  • Mass Spectrometry Parameter Optimization: Fine-tuning parameters such as electrospray ionization (ESI) source settings (e.g., capillary voltage, gas flows) and multiple reaction monitoring (MRM) transitions (precursor/product ions and collision energy) is critical for maximizing signal-to-noise.[9]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard can compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate quantification.[9]

Q4: I am observing a high background signal in my chromatogram. What could be the cause and how can I reduce it?

A high background signal can be caused by several factors:

  • Contaminated Solvents or Reagents: Ensure the use of high-purity solvents and freshly prepared mobile phases.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte. An effective sample cleanup procedure is crucial to minimize matrix effects.[6]

  • System Contamination: The LC-MS/MS system itself can be a source of contamination. Regular cleaning of the ion source is recommended.[9] Optimizing the curtain gas pressure can also help prevent contamination from entering the mass spectrometer.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Sensitivity/Poor Signal-to-Noise Inefficient sample extraction and cleanup.Optimize the sample preparation method (e.g., LLE or SPE) to improve recovery and remove interferences. Consider a different extraction solvent or SPE cartridge.[3][9]
Suboptimal ionization source parameters.Systematically optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to maximize the analyte signal.[9]
Inefficient fragmentation in the mass spectrometer.Re-optimize the precursor and product ion selection and the collision energy for the specific MRM transition of this compound.[9]
Ion suppression from the sample matrix.Improve sample cleanup. If the matrix effect is still significant, consider diluting the sample, though this may impact the limit of detection.[9]
Poor Peak Shape (Tailing or Fronting) Mismatch between the sample solvent and the initial mobile phase.Ensure the sample is dissolved in a solvent that is as close in composition as possible to the initial mobile phase conditions.[9]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase pH.Optimize the mobile phase pH to ensure this compound is in a single ionic form.[9]
Inconsistent Results/Poor Reproducibility Variability in manual sample preparation.Automate the sample preparation workflow if possible.[8] Ensure consistent timing and technique for each step.
Fluctuation in instrument performance.Perform regular system suitability tests to monitor instrument performance. Ensure the LC-MS/MS system is properly maintained.
Degradation of the analyte.N-nitrosamines can be sensitive to light. Protect samples and standards from UV light by using amber vials.[8]

Quantitative Data Summary

The following tables summarize the performance of a typical LC-MS/MS method for the analysis of this compound.

Table 1: Method Performance Characteristics

Parameter Value Reference
InstrumentACQUITY UPLC H-Class Plus with Xevo TQ-S Cronos[6][10]
Limit of Quantification (LOQ)0.03 ppm[6][10]
Instrument Detection Limit0.003 ppm (S/N >300)[6][10]
Linearity Range0.003 to 1.5 ppm[10]
Spiked Recovery70% to 120%[6][10]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may need to be optimized for specific sample matrices.

  • Sample Measurement: Accurately weigh a portion of the sample (e.g., drug product powder) into a centrifuge tube.

  • Dissolution: Dissolve the sample in an appropriate aqueous solution.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., isotopically labeled this compound).

  • Extraction: Add an immiscible organic solvent (e.g., dichloromethane).[9]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.[9]

  • Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: ACQUITY UPLC H-Class Plus[6]

  • Column: ACQUITY UPLC BEH C18 Column[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to ensure separation of this compound from the Labetalol API. A divert valve can be used to direct the API peak to waste to prevent source contamination.[6]

  • Mass Spectrometer: Xevo TQ-S Cronos Tandem Quadrupole Mass Spectrometer[6]

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor to product ion transitions for this compound and the internal standard should be optimized for the instrument being used.

Visualizations

Experimental_Workflow A Sample Weighing & Dissolution B Internal Standard Spiking A->B C Liquid-Liquid Extraction (e.g., with Dichloromethane) B->C D Vortex & Centrifuge C->D E Collect Organic Layer D->E F Evaporation (Nitrogen Stream) E->F G Reconstitution in Mobile Phase F->G H LC-MS/MS Analysis G->H I Data Processing & Quantification H->I Formation_Pathway Labetalol Labetalol (Secondary Amine) N_Nitroso_Labetalol This compound Labetalol->N_Nitroso_Labetalol + Nitrosating_Agent Nitrosating Agent (e.g., Nitrite, HONO) Nitrosating_Agent->N_Nitroso_Labetalol Acidic_Conditions Acidic Conditions (H+) Acidic_Conditions->N_Nitroso_Labetalol

References

Technical Support Center: Chromatography of N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the chromatographic analysis of N-Nitroso Labetalol.

Troubleshooting Guide

Peak tailing is a common issue in the chromatography of basic compounds like this compound, often leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to identifying and resolving this problem.

Q1: What are the primary causes of peak tailing for this compound?

A1: Peak tailing for this compound, a basic compound, in reversed-phase HPLC is typically caused by secondary interactions between the analyte and the stationary phase.[1][2] The most common causes include:

  • Silanol (B1196071) Interactions: The this compound molecule contains amine functional groups that can become protonated (positively charged). These charged groups can then interact with ionized residual silanol groups (negatively charged) on the surface of silica-based stationary phases.[1][2][3] This secondary ionic interaction is a primary driver of peak tailing.[1]

  • Inappropriate Mobile Phase pH: When the mobile phase pH is close to the pKa of the analyte or the silanol groups, it can lead to inconsistent ionization and mixed-mode retention, resulting in asymmetrical peaks.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and increased peak tailing.

  • Extra-Column Effects: Issues such as long tubing or dead volume in the HPLC system can contribute to band broadening and peak tailing.[2]

Q2: How can I systematically troubleshoot peak tailing for this compound?

A2: A logical approach to troubleshooting is essential. The following workflow can help you diagnose and resolve the issue:

TroubleshootingWorkflow cluster_column Column Checks cluster_mobile_phase Mobile Phase Optimization cluster_sample Sample and Injection Parameters start Peak Tailing Observed for This compound check_column 1. Check Column Performance start->check_column check_mobile_phase 2. Evaluate Mobile Phase check_column->check_mobile_phase Column OK col_age Is the column old or frequently used? check_column->col_age check_sample 3. Assess Sample and Injection check_mobile_phase->check_sample Mobile Phase Optimized ph_eval Is the pH appropriate? (e.g., < 3) check_mobile_phase->ph_eval solution Symmetrical Peak Achieved check_sample->solution Sample/Injection OK concentration Is the sample concentration too high? check_sample->concentration col_type Is it a modern, high-purity, end-capped column? col_age->col_type No col_void Is there a void at the column inlet? col_type->col_void Yes additive_eval Is a competing base (e.g., TEA) being used? ph_eval->additive_eval Yes solvent Does the injection solvent match the mobile phase? concentration->solvent No

Caption: A step-by-step workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like this compound. The pKa of silanol groups on a silica-based column is typically in the range of 3.5-4.5.[3]

  • At mid-range pH (e.g., pH 7): Silanol groups are deprotonated and negatively charged, while the amine groups in this compound are protonated and positively charged. This leads to strong ionic interactions and significant peak tailing.[1][3]

  • At low pH (e.g., pH < 3): The silanol groups are protonated and neutral. This minimizes the secondary ionic interactions with the protonated this compound, resulting in a more symmetrical peak shape.[1][3]

The following table illustrates the effect of mobile phase pH on the peak asymmetry of methamphetamine, a basic compound with similar properties to this compound. A significant improvement in peak shape is observed at a lower pH.

Mobile Phase pHAsymmetry Factor (As)
7.02.35
3.01.33
Data derived from a study on the separation of basic drug compounds.[1]

Q4: What are mobile phase additives and how can they reduce peak tailing?

A4: Mobile phase additives, such as triethylamine (B128534) (TEA), are small basic molecules that can be added to the mobile phase to improve the peak shape of basic analytes.[4] They act as "silanol blockers" by competing with the analyte for the active silanol sites on the stationary phase.[4] This competitive interaction reduces the opportunity for this compound to engage in secondary interactions that cause tailing.

Q5: What is the recommended starting concentration for triethylamine (TEA) and are there any disadvantages to using it?

A5: A common starting concentration for TEA is around 0.1% (v/v) or 10-50 mM in the mobile phase.[5] While effective, it's important to be aware of the potential downsides of using TEA:

  • Column Memory: TEA can be difficult to completely wash out of the column and HPLC system, potentially affecting subsequent analyses.[3]

  • Mass Spectrometry Incompatibility: TEA can cause ion suppression in mass spectrometry, making it less ideal for LC-MS applications.[3]

  • Column Degradation: Prolonged use of competing bases like TEA can sometimes lead to faster degradation of the stationary phase.[4]

Q6: Which type of HPLC column is best suited for the analysis of this compound?

A6: For the analysis of basic compounds like this compound, it is highly recommended to use a modern, high-purity (Type B) silica (B1680970) column.[3][4] These columns have a lower concentration of acidic silanol groups. Furthermore, columns that are "end-capped," where residual silanols are chemically bonded with an inert group, are also an excellent choice to minimize secondary interactions.[3] A robust method for the quantification of this compound has been developed using an ACQUITY UPLC BEH C18 column.[6][7]

Experimental Protocols

The following is a recommended experimental protocol for the analysis of this compound, based on a validated UPLC-MS method.

Protocol 1: UPLC-MS Analysis of this compound

Objective: To achieve a robust and sensitive quantification of this compound with good peak symmetry.

Instrumentation:

  • UPLC System: ACQUITY UPLC H-Class Plus (or equivalent)

  • Mass Spectrometer: Xevo TQ-S Cronos (or equivalent)

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Time (min)
0.0
1.0
3.0
4.0
5.0
5.1
6.0

Mass Spectrometry Conditions (Illustrative):

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • MRM Transition: To be optimized for this compound (e.g., monitoring the transition of the parent ion to a specific fragment ion)

This method utilizes a low pH mobile phase (0.1% formic acid) to minimize silanol interactions and a high-purity C18 column, which are key to achieving symmetrical peaks for this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how mobile phase modifications can mitigate this issue.

PeakTailingMechanism cluster_problem Peak Tailing Mechanism cluster_solution Troubleshooting Solutions Analyte This compound (R-NH2+) Interaction Secondary Ionic Interaction Analyte->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Neutral_Silanol Protonated Silanol (Si-OH) Silanol->Neutral_Silanol Blocked_Silanol Blocked Silanol Site Silanol->Blocked_Silanol Tailing Peak Tailing Interaction->Tailing Low_pH Low pH Mobile Phase (H+) Low_pH->Neutral_Silanol Symmetrical_Peak Symmetrical Peak Neutral_Silanol->Symmetrical_Peak TEA Competing Base (e.g., TEA) TEA->Blocked_Silanol Blocked_Silanol->Symmetrical_Peak

Caption: Mitigation of peak tailing through mobile phase modification.

References

minimizing ion suppression in N-Nitroso Labetalol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of N-Nitroso Labetalol (B1674207) by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of N-Nitroso Labetalol that may be related to ion suppression.

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound

Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.[1][2] This is a common challenge in the analysis of N-nitrosamine drug substance-related impurities (NDSRIs).[3][4]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before LC-MS/MS analysis.[1][5]

    • Solid-Phase Extraction (SPE): Often the most effective technique for removing a broad range of interferences, leading to cleaner extracts and reduced ion suppression.

    • Liquid-Liquid Extraction (LLE): Can be effective for removing salts and some polar interferences.

    • Protein Precipitation (PPT): A simpler and faster method, but may be less effective at removing phospholipids (B1166683) and other small molecules that cause significant ion suppression.

  • Chromatographic Optimization:

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of a standard C18) to improve separation from matrix components.[6] Phenyl-hexyl columns can offer alternative selectivity through π-π interactions.[6]

    • Gradient Modification: A shallower gradient can improve the resolution between this compound and interfering peaks.

    • Mobile Phase Additives: Ensure the use of high-purity (LC-MS grade) mobile phase additives like formic acid (typically 0.1%) to ensure consistent protonation and good peak shape.

  • Mass Spectrometer Source Optimization:

    • Adjust ion source parameters such as temperature and gas flows to minimize in-source fragmentation and enhance the signal of the target analyte.[7]

    • Consider using Atmospheric Pressure Chemical Ionization (APCI) as an alternative to Electrospray Ionization (ESI), as it can be less susceptible to matrix effects for certain compounds.[3]

Issue 2: Inconsistent and Irreproducible Quantitative Results

Possible Cause: Variable ion suppression across different samples or batches. This can stem from inconsistencies in the sample preparation process or variations in the matrix composition of different lots.[5]

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for variability in matrix effects and analyte recovery. A SIL-IS for this compound would co-elute and experience similar ionization effects as the analyte, allowing for accurate correction.

  • Standardize Sample Preparation: Ensure meticulous and consistent execution of the sample preparation protocol for all samples to minimize variability in the extraction of matrix components.[5] Automation of sample preparation can improve reproducibility.[5]

  • Evaluate Matrix Lot Variability: Assess the matrix effect across at least six different lots of the blank matrix to ensure the method is robust.[3]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte (this compound) in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to underestimation of the impurity level.[5]

Q2: How can I quantitatively assess the degree of ion suppression?

A2: The matrix factor (MF) is a quantitative measure of ion suppression. It is calculated by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[4]

Matrix Factor (MF) = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

Q3: What are the typical sources of matrix effects in pharmaceutical analysis?

A3: In the analysis of pharmaceutical products, matrix effects can originate from the active pharmaceutical ingredient (API) itself, excipients used in the formulation, and any degradation products.[3] For bioanalytical methods, endogenous components of the biological matrix like phospholipids, salts, and proteins are major contributors to ion suppression.[8]

Q4: Which sample preparation technique is generally best for minimizing ion suppression for NDSRIs?

A4: While the optimal technique can be analyte and matrix-dependent, Solid-Phase Extraction (SPE) is often considered the most effective method for removing a wide range of interfering compounds, resulting in cleaner extracts and significantly reduced ion suppression compared to LLE and PPT.

Q5: Can changes in the LC-MS/MS instrument settings help reduce ion suppression?

A5: Yes, optimizing instrument parameters can help mitigate the impact of ion suppression. This includes adjusting the ion source temperature, gas flows, and voltages (e.g., declustering potential or fragmentor voltage) to find a balance that maximizes the analyte signal while minimizing in-source fragmentation and the influence of co-eluting matrix components.[7]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery

The following data is illustrative and based on a study of a different N-nitroso compound (NDSM), as direct comparative data for this compound was not available in the searched literature. It serves to demonstrate the relative effectiveness of different sample preparation techniques.[9]

Sample Preparation MethodMatrix Effect (%)Recovery Rate (%)Efficacy in Minimizing Ion Suppression
Protein Precipitation (Acetonitrile)4.7 ± 0.187.7 ± 19.1Low
Liquid-Liquid Extraction (Ethyl Acetate, 0.083M NaOH)93.4 ± 6.379.0 ± 2.7High
Solid-Phase Extraction (EDTA Plasma)Not specified51.4 ± 14.8Moderate to High (highly dependent on sorbent and protocol)

Table 2: Recommended LC-MS/MS Parameters for this compound Analysis

Based on typical methods for related N-nitroso beta-blockers like N-Nitroso Atenolol and N-Nitroso Carvedilol.[10][11]

ParameterRecommended Setting
Liquid Chromatography
ColumnReversed-phase C18 or Phenyl-Hexyl (e.g., 100 x 3.0 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol (B129727) or Acetonitrile
GradientOptimized to separate this compound from Labetalol and matrix components
Flow Rate0.4 - 0.6 mL/min
Column Temperature40 - 45 °C
Injection Volume3 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]+ of this compound
Product Ion (Q3)Specific fragment ion of this compound
Ion Source Temperature500 - 550 °C
IonSpray Voltage~5500 V
Collision GasNitrogen or Argon

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific labetalol formulation.

  • Sample Pre-treatment:

    • Accurately weigh and dissolve the ground tablet powder or API in a suitable solvent (e.g., methanol/water mixture).

    • Vortex and sonicate to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble excipients.

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent or an aqueous solution to remove polar interferences.

  • Elution:

    • Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effect

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., the Limit of Quantification).

    • Set B (Post-Extraction Spike): Prepare a blank matrix sample (placebo or drug product without the API) using the chosen sample preparation method. After the final step, spike the extracted blank matrix with this compound to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentration as Set A before performing the sample preparation procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (%R):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • %R = (Peak Area of Set C) / (Peak Area of Set B) x 100

Visualizations

IonSuppressionWorkflow cluster_sample Sample Analysis cluster_troubleshooting Troubleshooting Sample_Preparation Sample Preparation (PPT, LLE, or SPE) LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Low_Signal Low Signal / Poor Sensitivity MS_Detection->Low_Signal Problem Inconsistent_Results Inconsistent Results MS_Detection->Inconsistent_Results Problem Optimize_Sample_Prep Optimize Sample Prep Low_Signal->Optimize_Sample_Prep Solution Optimize_Chromatography Optimize Chromatography Low_Signal->Optimize_Chromatography Solution Inconsistent_Results->Optimize_Sample_Prep Solution Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Inconsistent_Results->Use_SIL_IS Solution

Caption: Troubleshooting workflow for ion suppression in this compound analysis.

SamplePrepComparison Sample Drug Product Sample PPT Protein Precipitation (PPT) + Fast & Simple - High Ion Suppression Sample->PPT LLE Liquid-Liquid Extraction (LLE) + Good for Salts - Moderate Selectivity Sample->LLE SPE Solid-Phase Extraction (SPE) + High Selectivity + Low Ion Suppression Sample->SPE Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Comparison of sample preparation techniques for minimizing ion suppression.

References

Technical Support Center: N-Nitroso Labetalol Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitroso Labetalol. The information provided is intended to assist in ensuring the accuracy and reliability of analytical results by addressing common stability and handling challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a nitrosamine (B1359907) impurity that can form during the synthesis or storage of the drug Labetalol. Nitrosamine impurities are a significant regulatory concern due to their potential carcinogenic properties. Therefore, understanding the stability of this compound in analytical samples and solutions is critical for accurate quantification and risk assessment to ensure patient safety and meet regulatory requirements.

Q2: What are the primary factors that can affect the stability of this compound?

A2: The stability of this compound can be influenced by several factors, including:

  • pH: Acidic conditions can potentially facilitate the degradation of this compound, while it may exhibit greater photolability in alkaline solutions.

  • Temperature: Elevated temperatures can accelerate the degradation of nitrosamines. It is crucial to store samples and solutions at controlled temperatures.

  • Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of this compound.

overcoming challenges in N-Nitroso Labetalol sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the sample preparation of N-Nitroso Labetalol for analytical testing.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the sample preparation of this compound?

A1: The primary challenges in preparing this compound samples for analysis include:

  • Low Recovery: Due to the structural similarity between Labetalol and its N-nitroso impurity, achieving high and consistent recovery rates can be difficult.[1]

  • Matrix Effects: The complex mixture of active pharmaceutical ingredients (APIs), excipients, and other components in the drug product can interfere with the detection and quantification of this compound.[1]

  • In-situ Formation: There is a risk of artificially forming this compound during the sample preparation process if not carefully controlled, leading to inaccurate, elevated results.

  • Analyte Stability: N-Nitroso compounds can be sensitive to light and high temperatures, potentially degrading during sample preparation and leading to underestimation.

  • Trace Level Detection: The need to detect and quantify minute amounts of this compound requires highly sensitive analytical methods and efficient sample concentration techniques.

Q2: What analytical techniques are most suitable for the analysis of this compound?

A2: Highly sensitive and selective methods are required for the reliable quantification of this compound. The most commonly employed techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity and specificity, allowing for the detection of trace levels of this compound in complex matrices.[1]

  • Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry: UPLC offers higher resolution and faster analysis times compared to conventional HPLC, improving the separation of this compound from the parent drug and other matrix components.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile nitrosamines like this compound, GC-MS can be used for the analysis of volatile nitrosamine (B1359907) impurities that may also be present.

Q3: What is a typical recovery rate for this compound from a drug product matrix?

A3: By employing a suitable extraction-based sample preparation technique, spiked recovery rates for this compound from a drug product are typically observed to be in the range of 70% to 120%.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample preparation and analysis.

Problem 1: Low or Inconsistent Analyte Recovery

Possible Causes:

  • Inefficient extraction of this compound from the sample matrix.

  • Analyte loss during solvent evaporation steps.

  • Degradation of the analyte during sample processing.

  • Strong interaction of the analyte with matrix components.

Solutions:

  • Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures (e.g., methanol (B129727), acetonitrile, dichloromethane) to improve extraction efficiency.

  • Adjust pH: The pH of the sample solution can influence the extraction efficiency of this compound. A systematic evaluation of pH adjustments should be performed.

  • Use a Validated Extraction Method: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method specifically developed or adapted for this compound should be used.

  • Minimize Evaporation: If solvent evaporation is necessary, perform it at low temperatures and under a gentle stream of nitrogen.

  • Protect from Light: Conduct sample preparation steps under amber light or in amber vials to prevent photodegradation.

Problem 2: High Signal in Blank Samples (Contamination)

Possible Causes:

  • Contaminated solvents, reagents, or glassware.

  • Carryover from the analytical instrument.

  • In-situ formation of this compound in the blank matrix.

Solutions:

  • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity and tested for the absence of nitrosamines.

  • Thoroughly Clean Glassware: Implement a rigorous cleaning procedure for all glassware used in the sample preparation.

  • Implement a Robust Wash Method: Develop and implement a thorough wash method for the LC system between sample injections to prevent carryover.

  • Investigate In-situ Formation: Prepare a blank sample with the matrix and analyze it to check for the formation of this compound. If formation is observed, the sample preparation conditions (e.g., pH, temperature) may need to be adjusted.

Problem 3: In-situ Formation of this compound

Possible Causes:

  • Presence of residual nitrites in the sample or reagents.

  • Acidic conditions during sample preparation that can promote nitrosation of the Labetalol parent drug.

Solutions:

  • Control pH: Maintain a neutral or slightly basic pH during sample preparation to minimize the risk of nitrosation.

  • Use Nitrite (B80452) Scavengers: The addition of a nitrite scavenger, such as ascorbic acid or sulfamic acid, to the sample diluent can help prevent the in-situ formation of this compound.

  • Work at Low Temperatures: Perform sample preparation steps at reduced temperatures to slow down the rate of any potential nitrosation reactions.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound using an extraction-based sample preparation method followed by UPLC-MS/MS.

ParameterTypical ValueReference
Spiked Recovery70 - 120%[1]
Limit of Quantitation (LOQ)0.03 ppm[1]
Instrument Limit of Detection0.003 ppm[1]

Experimental Protocols

Note: The following protocols are general guidelines and should be optimized and validated for your specific sample matrix and analytical instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Tablets

This protocol is adapted from general principles of nitrosamine extraction and the specific challenges associated with this compound.

1. Sample Preparation: a. Weigh and finely powder a representative number of Labetalol tablets. b. Accurately weigh a portion of the powdered tablets equivalent to a single dose into a centrifuge tube.

2. Extraction: a. Add a suitable volume of extraction solvent (e.g., 10 mL of methanol or a mixture of methanol and water) to the centrifuge tube. b. Add an internal standard if used. c. Vortex the sample for 1-2 minutes to ensure thorough mixing. d. Sonicate the sample for 15-30 minutes in a cooled water bath. e. Centrifuge the sample at a sufficient speed to pellet the excipients. f. Carefully transfer the supernatant to a clean tube.

3. Further Clean-up (if necessary): a. The supernatant can be further cleaned using solid-phase extraction (SPE) if significant matrix effects are observed. b. Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water. c. Load the supernatant onto the SPE cartridge. d. Wash the cartridge with a weak solvent to remove interferences. e. Elute the this compound with a stronger organic solvent.

4. Final Preparation: a. Evaporate the solvent from the collected fraction at low temperature under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of the mobile phase. c. Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Weigh and Powder Tablets weigh Weigh Powdered Sample start->weigh add_solvent Add Extraction Solvent (e.g., Methanol) weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate centrifuge Centrifuge sonicate->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporate Solvent collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into LC-MS/MS filter->inject

Caption: A generalized experimental workflow for the extraction of this compound from tablets.

troubleshooting_workflow cluster_recovery_solutions Low Recovery Solutions cluster_contamination_solutions Contamination Solutions cluster_insitu_solutions In-situ Formation Solutions start Problem Identified low_recovery Low or Inconsistent Recovery? start->low_recovery contamination High Blank Signal? low_recovery->contamination No optimize_solvent Optimize Extraction Solvent low_recovery->optimize_solvent Yes insitu In-situ Formation Suspected? contamination->insitu No use_hplc_solvents Use High-Purity Solvents contamination->use_hplc_solvents Yes control_ph Control Sample pH (Neutral/Basic) insitu->control_ph Yes adjust_ph Adjust Sample pH optimize_solvent->adjust_ph check_temp Check Evaporation Temperature adjust_ph->check_temp clean_glassware Thoroughly Clean Glassware use_hplc_solvents->clean_glassware instrument_wash Improve Instrument Wash Method clean_glassware->instrument_wash use_scavenger Add Nitrite Scavenger control_ph->use_scavenger low_temp Work at Low Temperature use_scavenger->low_temp

Caption: A troubleshooting decision tree for this compound sample preparation.

References

enhancing recovery of N-Nitroso Labetalol from drug formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitroso Labetalol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the recovery and accurate quantification of this impurity from drug formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern? A1: this compound is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Labetalol, a non-selective beta-blocker.[1][2] NDSRIs are a class of nitrosamines that share a structural similarity to the active pharmaceutical ingredient (API).[1] Like many N-nitrosamine compounds, it is classified as a probable human carcinogen, making its detection and quantification at trace levels a critical patient safety and regulatory concern.[3][4]

Q2: How is this compound formed in drug products? A2: this compound can form when a nitrosating agent, such as nitrite (B80452) impurities found in common excipients, reacts with the secondary amine moiety present in the Labetalol drug substance.[1][4][5] This reaction can occur during the manufacturing process or during the product's shelf-life storage period.[1] The reaction is typically favored under acidic conditions.[4]

Q3: What are the typical analytical techniques used to quantify this compound? A3: Highly sensitive and selective methods are required to detect the trace levels of this compound stipulated by regulatory agencies.[6] The most common and robust methods involve Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][7][8] This technique offers the necessary sensitivity and specificity to distinguish the impurity from the API and other matrix components.[6]

Q4: What are the regulatory limits for this compound? A4: Regulatory agencies like the FDA have set strict acceptable intake (AI) limits for nitrosamine impurities, often in the range of nanograms per day.[9] For this compound specifically, the U.S. FDA's current acceptable intake (AI) limit is 1500 ng/day.[10] Analytical methods must be sensitive enough to quantify the impurity well below this threshold.[11]

Troubleshooting Guide: Enhancing Recovery

This guide addresses common issues encountered during the extraction and analysis of this compound from pharmaceutical matrices.

Q5: My recovery of this compound is consistently low (<70%). What are the potential causes and solutions? A5: Low recovery is a common challenge, often stemming from the drug product's complex matrix and the similar chemical properties of the impurity and the API.[1]

  • Cause 1: Inefficient Extraction: The analyte may not be fully extracted from the tablet matrix.

    • Solution: Ensure complete tablet disintegration. Increase the mechanical shaking time (e.g., to 40 minutes) and use a high-purity solvent like methanol (B129727). Verify that the chosen solvent fully dissolves the drug substance.[12]

  • Cause 2: Matrix Effects: Co-extracted components from the drug formulation (excipients) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.

    • Solution: Improve sample clean-up. Use a 0.22 µm PVDF syringe filter after centrifugation to remove fine particulates.[12] If matrix effects persist, consider solid-phase extraction (SPE) as an additional clean-up step to isolate the analyte more effectively.[7]

  • Cause 3: Analyte Degradation: Nitrosamines can be sensitive to UV light.

    • Solution: Protect samples from light by using amber vials and minimizing exposure during sample preparation.[13]

  • Cause 4: Suboptimal Chromatography: Poor chromatographic separation can lead to co-elution with the highly concentrated Labetalol API, causing ion suppression.

    • Solution: Optimize the UPLC method. A robust separation can be achieved using a C18 or C8 column.[1] Diverting the API peak to waste can also prevent contamination of the mass spectrometer and improve method robustness.[1]

Q6: I am observing high variability in my recovery results. What should I investigate? A6: High variability often points to inconsistencies in the sample preparation workflow.

  • Cause 1: Incomplete Sample Homogenization: If the crushed tablet powder is not uniform, the amount of analyte will vary between subsamples.

    • Solution: Ensure the tablets are crushed into a fine, homogenous powder before weighing.

  • Cause 2: Inconsistent Extraction Procedure: Variations in shaking time, solvent volume, or centrifugation speed can lead to inconsistent extraction efficiency.

    • Solution: Adhere strictly to the validated protocol for all samples.[13] Consider using an automated sample preparation system to minimize manual errors and improve reproducibility.[13]

  • Cause 3: Instrument Contamination/Carryover: Residual analyte from a high-concentration sample can carry over into the next injection, affecting the accuracy of subsequent results.

    • Solution: Implement a rigorous wash sequence for the injector and column between sample runs. Analyze a blank solvent injection after a high-concentration sample to ensure there is no carryover.

Quantitative Data Summary

The following tables summarize typical performance data for UPLC-MS/MS methods developed for this compound and other NDSRIs.

Table 1: Typical Recovery Rates for Spiked N-Nitroso Impurities in Drug Products

ImpurityDrug Product MatrixExtraction MethodRecovery Range (%)Reference
This compoundLabetalol TabletsLiquid Extraction70 - 120%[1]
N-Nitroso-N-Des methyl DiltiazemDiltiazem TabletsLiquid Extraction70 - 120%[1]
N-Nitroso NortriptylineNortriptyline TabletsSelective Extraction70 - 120%[1]
N-Nitroso Mirabegron (B1684304)Mirabegron SubstanceDilution94.5 - 116.5%[8][14]

Table 2: Example Method Detection and Quantification Limits

ParameterThis compoundN-Nitroso MirabegronReference
Limit of Quantification (LOQ)0.03 ppm (relative to API)0.02 ppm[1][8][14]
Limit of Detection (LOD)0.003 ppm (relative to API)0.006 ppm[1][8][14]

Experimental Protocols

Protocol 1: Extraction of this compound from Tablets

This protocol is based on established methods for nitrosamine analysis in drug products.[1][12]

  • Sample Preparation:

    • Accurately weigh and transfer a quantity of finely crushed tablet powder equivalent to 100 mg of Labetalol API into a 15 mL centrifuge tube.

  • Extraction:

    • Add 5.0 mL of methanol to the centrifuge tube.

    • Vortex the tube for approximately 1 minute to ensure the powder is fully wetted.

    • Place the tube on a mechanical wrist-action shaker and shake for 40 minutes to facilitate complete extraction.

  • Clarification:

    • Centrifuge the sample for 15 minutes at 4500 rpm to pellet the insoluble excipients.

  • Filtration:

    • Carefully draw the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into a UPLC vial. Discard the first 1 mL of the filtrate to ensure the filter is properly saturated and conditioned.

  • Analysis:

    • Analyze the filtered sample immediately using a validated UPLC-MS/MS method.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction & Clarification cluster_analysis Final Analysis p1 Crush Tablets to Homogenous Powder p2 Weigh Powder (e.g., 100mg API equiv.) p1->p2 e1 Add 5mL Methanol & Vortex p2->e1 e2 Shake Mechanically (40 min) e1->e2 a1 Filter Supernatant (0.22µm PVDF) e3 Centrifuge (15 min @ 4500 rpm) e2->e3 e3->a1 a2 Inject into UPLC-MS/MS System a1->a2

Caption: Workflow for this compound extraction from tablets.

Troubleshooting Logic for Low Recovery

G start Problem: Low Recovery (<70%) q1 Is tablet powder fully dispersed during vortexing/shaking? start->q1 s1 Solution: Increase shaking time/ energy. Ensure solvent volume is adequate. q1->s1 No q2 Is chromatography showing ion suppression or co-elution with API? q1->q2 Yes s1->q2 s2 Solution: Optimize gradient/ column. Divert API peak to waste. q2->s2 Yes q3 Are samples protected from UV light? q2->q3 No s2->q3 s3 Solution: Use amber vials and minimize light exposure during preparation. q3->s3 No end_node Consider advanced cleanup (e.g., SPE) or method re-development q3->end_node Yes s3->end_node

Caption: Decision tree for troubleshooting low recovery issues.

References

selection of appropriate chromatographic column for N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selection of an appropriate chromatographic column and analytical method for N-Nitroso Labetalol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical challenge in the chromatographic analysis of this compound?

A1: The primary challenge is achieving adequate sensitivity and selectivity to detect and quantify this compound at trace levels in the presence of a high concentration of the active pharmaceutical ingredient (API), Labetalol.[1][2] This is crucial because nitrosamine (B1359907) impurities are potent mutagens and are strictly regulated at very low limits.[3][4] Matrix effects from the drug product formulation can also interfere with accurate quantification.[1][2]

Q2: What type of chromatographic column is recommended for the analysis of this compound?

A2: A reversed-phase C18 column is the most commonly recommended and successfully used stationary phase for the analysis of this compound and other nitrosamine impurities.[1][2][5][6] Specifically, high-efficiency columns with smaller particle sizes (e.g., ≤ 3 µm) are preferred for better resolution and faster analysis times, often in a UPLC or UHPLC system.[1][2][7] An example of a successfully used column is the ACQUITY UPLC BEH C18.[1][2]

Q3: Why is a C18 column suitable for this compound analysis?

A3: C18 columns provide good retention and separation of moderately polar to non-polar compounds like this compound from the more polar Labetalol API based on their hydrophobicity. The use of a C18 stationary phase with an appropriate mobile phase gradient allows for the elution of Labetalol early in the chromatographic run, preventing it from interfering with the later-eluting this compound peak.[5]

Q4: What detection technique is most appropriate for this compound analysis?

A4: Due to the trace-level presence of this compound and the complexity of the sample matrix, highly sensitive and selective detection methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard and widely adopted technique for this purpose.[7][8][9] It offers the necessary sensitivity to meet stringent regulatory limits.[3] High-resolution mass spectrometry (HRMS) can also be employed for its high selectivity and ability to differentiate nitrosamine impurities from other components.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for this compound Secondary interactions with residual silanols on the column packing material.Use a modern, high-purity silica-based C18 column with end-capping. Consider a column with low silanol (B1196071) activity.[10] Adjusting the mobile phase pH with a small amount of formic acid (e.g., 0.1%) can also help to minimize these interactions.[5][11]
Inadequate separation between Labetalol and this compound peaks Sub-optimal mobile phase gradient or column chemistry.Optimize the gradient elution profile. Start with a higher aqueous composition to retain this compound while allowing the more polar Labetalol to elute earlier. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). A C18 column with a different selectivity might also provide a better separation.
Low sensitivity or inability to detect this compound at the required limits Matrix effects (ion suppression or enhancement) from the sample matrix. Insufficient instrument sensitivity.Employ a sample preparation technique like solid-phase extraction (SPE) to clean up the sample and reduce matrix effects. Isotope-labeled internal standards can compensate for matrix effects.[12] Ensure the mass spectrometer is properly tuned and optimized for the specific MRM transitions of this compound.[9]
Poor reproducibility of retention times Inadequate column equilibration. Fluctuations in mobile phase composition or column temperature.Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Use a column thermostat to maintain a consistent temperature.[12] Prepare fresh mobile phases daily and ensure they are well-mixed.
Carryover of this compound in blank injections Adsorption of the analyte onto surfaces in the autosampler or column.Optimize the autosampler wash procedure by using a strong solvent in the wash solution. A gradient run that ends with a high percentage of organic solvent can help to effectively wash the column. In some cases, a dedicated column for nitrosamine analysis may be necessary.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for a Labetalol drug product is outlined below. This may need to be optimized based on the specific formulation.

  • Weighing: Accurately weigh a portion of the powdered drug product equivalent to a target concentration of Labetalol (e.g., 1 mg/mL) into a suitable centrifuge tube.

  • Extraction: Add a known volume of diluent (e.g., 1% formic acid in water/methanol 50:50 v/v) to the tube.

  • Vortexing/Sonication: Vortex the sample for a specified time (e.g., 5 minutes) to ensure complete dissolution of the drug product. Sonication can also be used to aid dissolution.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 10 minutes) to pellet any undissolved excipients.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of this compound.

Parameter Condition
Chromatographic System UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[1][2][6]
Mobile Phase A 0.1% Formic Acid in Water[5][11][12]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[5][11][12]
Flow Rate 0.3 - 0.5 mL/min[11][12]
Column Temperature 40 °C[11][12]
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode[5]
Detection Mode Multiple Reaction Monitoring (MRM)[5]

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
1.0955
8.02080
9.0595
10.0595
10.1955
12.0955

Note: This gradient is a starting point and should be optimized for the specific column dimensions and system.

Data Presentation

Table 1: Recommended Column Characteristics for this compound Analysis

Parameter Recommendation Rationale
Stationary Phase C18 (Octadecylsilane)Good retention and selectivity for nitrosamines.
Particle Size ≤ 3 µmHigh efficiency, better resolution, and faster analysis.
Pore Size 100 - 130 ÅSuitable for small molecules like this compound.
End-capping YesMinimizes peak tailing by shielding residual silanols.
USP Code L1Designation for C18 stationary phases.[13]

Table 2: Typical Mass Spectrometric Parameters for this compound

Parameter Value
Precursor Ion (m/z) To be determined by infusion of a standard
Product Ion 1 (m/z) - Quantifier To be determined by infusion of a standard
Product Ion 2 (m/z) - Qualifier To be determined by infusion of a standard
Collision Energy (eV) To be optimized for the specific instrument
Dwell Time (ms) To be optimized for the number of MRM transitions

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Drug Product extract Extract with Diluent weigh->extract vortex Vortex/Sonicate extract->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into UPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Workflow for this compound Analysis.

Troubleshooting_Logic cluster_peak Peak Shape/Resolution cluster_sensitivity Sensitivity cluster_reproducibility Reproducibility start Analytical Issue Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution low_sensitivity Low Sensitivity? start->low_sensitivity poor_repro Poor Reproducibility? start->poor_repro optimize_mobile_phase Optimize Mobile Phase (pH, Gradient) peak_shape->optimize_mobile_phase resolution->optimize_mobile_phase change_column Consider Different C18 Column optimize_mobile_phase->change_column If no improvement check_ms Optimize MS Parameters low_sensitivity->check_ms sample_cleanup Implement Sample Cleanup (e.g., SPE) check_ms->sample_cleanup If matrix effects suspected check_equilibration Check Column Equilibration poor_repro->check_equilibration check_system Check System Stability (Temp, Mobile Phase) check_equilibration->check_system

Caption: Troubleshooting Logic for Chromatographic Issues.

References

Technical Support Center: Optimization of Mobile Phase for N-Nitroso Labetalol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of N-Nitroso Labetalol from Labetalol.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and Labetalol.

IssuePossible CausesRecommended Actions
Poor Resolution Between this compound and Labetalol Peaks Inadequate mobile phase strength.Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
Incorrect organic solvent.Evaluate both acetonitrile (B52724) and methanol (B129727). Acetonitrile generally has a stronger elution strength in reversed-phase chromatography, which might decrease retention times but could affect selectivity.[1][2] Methanol, being a protic solvent, can offer different selectivity compared to the aprotic acetonitrile and may improve resolution.[1][2][3][4][5]
Mobile phase pH is not optimal.Adjust the mobile phase pH. The pKa of Labetalol is approximately 9.3. Operating the mobile phase at a pH 2-3 units below the pKa can ensure consistent ionization and improve peak shape and reproducibility. Using a mobile phase with 0.1% formic acid is a common starting point.
Peak Tailing for this compound or Labetalol Secondary interactions with the stationary phase.Use a high-purity, end-capped C18 column to minimize silanol (B1196071) interactions.[6]
Inappropriate mobile phase pH.An acidic mobile phase (e.g., with 0.1% formic acid) helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds like Labetalol.[6]
Column overload.Reduce the sample concentration or injection volume.[6]
Insufficient buffer concentration.If using a buffer, ensure its concentration is adequate (typically 10-25 mM) to maintain a stable pH.[7]
Variable Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
Fluctuations in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing and degassing.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Co-elution with Matrix Components Insufficient sample cleanup.Employ a suitable sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.[8]
Lack of chromatographic selectivity.In addition to optimizing the mobile phase, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer alternative selectivity through π-π interactions.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for separating this compound and Labetalol?

A common and effective starting point for the mobile phase in a reversed-phase HPLC or UPLC system is a gradient elution using:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

A typical stationary phase would be a C18 column.[8][10]

Q2: Should I use acetonitrile or methanol as the organic modifier?

The choice between acetonitrile and methanol can impact selectivity and resolution.[1][2][3][4][5]

  • Acetonitrile is a stronger eluting solvent in reversed-phase chromatography and generally results in shorter retention times and lower backpressure.[1][2]

  • Methanol is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities, which may be advantageous for resolving structurally similar compounds like this compound and Labetalol.[1][3][4][5]

It is recommended to screen both solvents during method development to determine which provides the optimal separation.

Q3: How does the pH of the mobile phase affect the separation?

The pH of the mobile phase is a critical parameter, especially for ionizable compounds like Labetalol.

  • An acidic mobile phase (e.g., pH 2-4) ensures that the secondary amine in Labetalol is protonated, leading to more consistent retention and improved peak shape by minimizing interactions with residual silanols on the stationary phase.[6]

  • Using a modifier like formic acid (0.1%) is a common practice to control the pH and improve chromatographic performance.[11][12]

Q4: What type of column is recommended for this separation?

A high-performance reversed-phase C18 column is the most common choice for the analysis of nitrosamine (B1359907) impurities.[8][10] Look for columns that are well-end-capped and made with high-purity silica (B1680970) to reduce peak tailing. For UPLC applications, sub-2 µm particle size columns (e.g., ACQUITY UPLC BEH C18) are often used to achieve high efficiency and sensitivity.[8]

Q5: What can I do if I observe co-elution of this compound with Labetalol?

If co-elution is observed, consider the following optimization steps:

  • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Solvent: If using acetonitrile, try methanol, or vice versa, as this can alter the selectivity.

  • Modify the Mobile Phase pH: Small adjustments to the pH can influence the retention times of ionizable compounds.

  • Try a Different Stationary Phase: A column with a different chemistry, such as a phenyl-hexyl phase, may provide the necessary selectivity.[9]

Experimental Protocols

Below is a representative UPLC-MS/MS method for the separation and quantification of this compound in a Labetalol drug substance.

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector Tandem Mass Spectrometer (MS/MS)

Gradient Program:

Time (min)% Mobile Phase B
0.010
1.010
8.070
9.095
10.095
10.110
12.010

Mass Spectrometry Conditions (Illustrative):

ParameterThis compoundLabetalol
Ionization Mode ESI+ESI+
Precursor Ion (m/z) 358.2329.2
Product Ion (m/z) 207.1162.1
Collision Energy (eV) 1520
Cone Voltage (V) 3035

Visualizations

Experimental_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Prepare Labetalol Sample UPLC Inject Sample into UPLC System Sample->UPLC MobilePhaseA Prepare Mobile Phase A (0.1% Formic Acid in Water) MobilePhaseA->UPLC MobilePhaseB Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) MobilePhaseB->UPLC MS Detect with Tandem Mass Spectrometer UPLC->MS Separation on C18 Column Chromatogram Generate Chromatogram MS->Chromatogram Quantification Quantify this compound Chromatogram->Quantification Troubleshooting_Logic Start Poor Separation or Peak Shape Issue CheckResolution Is Resolution < 1.5? Start->CheckResolution CheckTailing Is Tailing Factor > 1.5? CheckResolution->CheckTailing No OptimizeGradient Optimize Gradient Program CheckResolution->OptimizeGradient Yes CheckColumn Check/Replace Column and Guard Column CheckTailing->CheckColumn Yes End Acceptable Separation CheckTailing->End No ChangeSolvent Switch Organic Solvent (Acetonitrile <=> Methanol) OptimizeGradient->ChangeSolvent AdjustpH Adjust Mobile Phase pH ChangeSolvent->AdjustpH AdjustpH->End CheckColumn->AdjustpH ReduceLoad Reduce Sample Load CheckColumn->ReduceLoad ReduceLoad->End

References

dealing with isobaric interferences in N-Nitroso Labetalol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of N-Nitroso Labetalol, with a specific focus on identifying and mitigating isobaric interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis critical?

A1: this compound is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Labetalol, a beta-blocker used to treat high blood pressure.[1] NDSRIs are a class of nitrosamines that share a structural similarity to the active pharmaceutical ingredient (API).[1][2] Like many nitrosamines, this compound is considered a potential mutagenic impurity that may pose a cancer risk to humans with prolonged exposure.[1][3] Regulatory agencies worldwide require pharmaceutical manufacturers to control and mitigate the presence of such impurities in their products to ensure patient safety.[4][5]

Q2: What is an isobaric interference in the context of LC-MS/MS analysis?

A2: Isobaric interference occurs when an unintended compound in the sample has the same nominal mass-to-charge ratio (m/z) as the target analyte (in this case, this compound).[6] This is a significant challenge in mass spectrometry as the instrument may not distinguish between the analyte and the interference based on mass alone, potentially leading to inaccurate quantification or false-positive results.[7][8] Common sources of interference include metabolites of the API, isotopes of co-eluting compounds, or adduct ions from the API itself.[6][8]

Q3: What are the primary analytical techniques recommended for this compound analysis?

A3: The preferred method for quantifying trace levels of nitrosamines like this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3][5] This technique offers high sensitivity and selectivity.[9] To further combat isobaric interferences, the use of High-Resolution Mass Spectrometry (HRMS), such as with Orbitrap or Time-of-Flight (TOF) analyzers, is strongly recommended.[4][7][10] HRMS can differentiate between compounds with very slight mass differences, which is crucial for eliminating false positives.[4][10]

Q4: How can I minimize the risk of this compound formation during sample preparation?

A4: In-situ formation of nitrosamines during sample preparation is a known risk, which can arise from the presence of residual amines and nitrosating agents in the sample matrix.[8] To prevent this artifact formation, it is recommended to include nitrosation inhibitors, such as ascorbic acid or sulfamic acid, in the sample diluent.[8]

Troubleshooting Guide: Dealing with Isobaric Interferences

Problem: I am observing a peak at the expected retention time for this compound, but I suspect it may be a false positive due to isobaric interference.

Solution: A systematic approach is necessary to confirm the identity of the peak and eliminate interference. The following workflow outlines the key steps.

cluster_0 Troubleshooting Workflow for Suspected Isobaric Interference start Suspected Isobaric Interference Detected step1 Step 1: Optimize Chromatographic Separation start->step1 q1 Is Baseline Separation Achieved? step1->q1 step2 Step 2: Employ High-Resolution Mass Spectrometry (HRMS) q1->step2 No end_neg Peak Confirmed as This compound q1->end_neg Yes q2 Can HRMS Differentiate the Masses? step2->q2 step3 Step 3: Analyze MS/MS Fragmentation Patterns q2->step3 No end_pos Interference Confirmed & Resolved q2->end_pos Yes step3->end_pos Different Fragments reassess Re-evaluate Method or Consider Alternative Technique step3->reassess Identical Fragments

Caption: Troubleshooting decision tree for isobaric interference.

  • Step 1: Optimize Chromatographic Separation. This is the most critical first step.[8]

    • Action: Adjust the gradient profile, change the mobile phase composition, or try a column with a different stationary phase (e.g., a pentafluorophenyl (PFP) column for better retention of polar compounds).[7] The goal is to achieve baseline separation of this compound from the Labetalol API and any interfering peaks.[5][7]

    • Pro-Tip: Divert the high-concentration Labetalol API peak to waste to prevent source contamination and minimize ion suppression.[2][5]

  • Step 2: Employ High-Resolution Mass Spectrometry (HRMS). If chromatographic separation is not fully successful, HRMS is essential.

    • Action: Analyze the sample using an HRMS instrument with a resolution of at least 45,000.[4][7] This can distinguish between the exact mass of this compound and an isobaric interference with a slightly different elemental composition.[10] For example, it can resolve the NDMA monoisotopic peak (m/z 75.0553) from the 15N isotope peak of DMF (m/z 75.0570).[10]

  • Step 3: Analyze MS/MS Fragmentation Patterns. If HRMS cannot resolve the peaks (indicating they may be isomers), compare their fragmentation patterns.

    • Action: Acquire product ion scans for the co-eluting peaks. N-nitrosamines often exhibit characteristic fragmentation pathways, such as the neutral loss of the NO radical (a loss of 30 Da).[11][12] If the fragmentation pattern of the unknown peak does not match that of a genuine this compound standard, it confirms an interference.

Experimental Protocols and Data

A robust and sensitive analytical method is fundamental for accurate quantification. Below is a general workflow and representative starting conditions for an LC-MS/MS method.

General Experimental Workflow for this compound Analysis sample_prep 1. Sample Preparation (Dissolution, Spiking IS, Filtration) lc_sep 2. UPLC/HPLC Separation (C18 or PFP Column) sample_prep->lc_sep api_divert 3. API Peak Diversion (Divert to Waste) lc_sep->api_divert ms_acq 4. MS/MS Acquisition (MRM or HRMS Scan) api_divert->ms_acq data_proc 5. Data Processing (Integration, Calibration, Quantification) ms_acq->data_proc

Caption: High-level experimental workflow for nitrosamine analysis.

Protocol: LC-MS/MS Method for this compound

This protocol provides a starting point for method development and must be validated for your specific product and matrix.

  • Sample Preparation:

    • Accurately weigh the Labetalol drug product or API.

    • Dissolve in a suitable diluent (e.g., methanol/water mixture).[13] The use of water as a diluent, where possible, can improve peak shape.[13]

    • Spike with an appropriate internal standard (an isotopically labeled this compound is ideal).[7]

    • Centrifuge and filter the sample through a 0.22 µm filter to remove particulates.[13]

  • Chromatographic and Mass Spectrometric Conditions:

    • The following tables provide typical parameters for a UPLC-MS/MS system.[1][2][9]

ParameterRecommended Condition
Column UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 5 - 10 µL
Gradient Start with a low percentage of B, ramp up to elute this compound, then wash and re-equilibrate. A gradient must be optimized to separate the analyte from the Labetalol API.[9]
Table 1: Suggested Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Drying Gas Temp. 350 °C
Curtain Gas Optimized to reduce background noise[7]
Collision Gas Argon
Table 2: Suggested Mass Spectrometry (MS) Parameters
MRM Transitions for Quantification

Selecting specific and sensitive MRM transitions is key for tandem quadrupole mass spectrometry.[5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
This compound 358.2162.1Quantifier
This compound 358.2328.2Qualifier
Labetalol 329.2162.1For monitoring API elution
Table 3: Example MRM Transitions for this compound Analysis. Note: The exact m/z values should be confirmed by infusion of a reference standard. The transition for Labetalol itself is based on published data.[14]

References

improving reproducibility of N-Nitroso Labetalol analytical method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of the N-Nitroso Labetalol analytical method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why am I observing poor peak shape or tailing for this compound?

Answer: Poor peak shape can be attributed to several factors related to the chromatographic conditions or the column itself.

  • Potential Cause 1: Inappropriate Column Chemistry. The choice of stationary phase is critical for good peak shape.

    • Solution: Utilize a C18 reversed-phase column, which has been shown to provide good separation and peak shape for this compound and related impurities.

  • Potential Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition, including the organic modifier and additives, significantly impacts peak symmetry.

    • Solution: Employ a gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile, both containing 0.1% formic acid. The formic acid helps to protonate the analyte and improve peak shape.

  • Potential Cause 3: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample to fall within the linear range of the method.

  • Potential Cause 4: Column Contamination or Degradation. Over time, columns can become contaminated or the stationary phase can degrade, leading to poor performance.

    • Solution: Implement a column wash procedure between injections or replace the column if performance does not improve.

Question 2: I am experiencing low recovery of this compound. What are the likely causes and solutions?

Answer: Low recovery is a common issue in trace analysis and can stem from sample preparation, matrix effects, or analyte instability.

  • Potential Cause 1: Inefficient Sample Extraction. The analyte may not be completely extracted from the sample matrix.

    • Solution: An extraction-based sample preparation approach is recommended to improve recovery. This may involve liquid-liquid extraction or solid-phase extraction (SPE). Ensure the pH of the extraction solvent is optimized.

  • Potential Cause 2: Matrix Effects. Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.

    • Solution 1: Enhance sample cleanup procedures to remove interfering matrix components.

    • Solution 2: Utilize a divert valve to direct the flow containing the high-concentration Labetalol API to waste, preventing contamination of the mass spectrometer.

    • Solution 3: Employ an isotopically labeled internal standard to compensate for matrix-induced ionization suppression.

  • Potential Cause 3: Analyte Adsorption. this compound may adsorb to sample vials, tubing, or other surfaces.

Question 3: My results for this compound are not reproducible. How can I improve method precision?

Answer: Poor reproducibility can be caused by variability in sample preparation, instrument performance, or standard stability.

  • Potential Cause 1: Inconsistent Sample Preparation. Manual sample preparation steps can introduce variability.

    • Solution: Automate sample preparation steps where possible. Ensure thorough mixing and consistent volumes are used.

  • Potential Cause 2: Fluctuations in LC-MS/MS System Performance. Drifts in pump pressure, column temperature, or mass spectrometer sensitivity can affect reproducibility.

    • Solution: Regularly perform system suitability tests to monitor instrument performance. Ensure the system is properly calibrated and maintained.

  • Potential Cause 3: Standard and Sample Stability. this compound may degrade in solution over time.

    • Solution: Prepare fresh standards and samples daily. If necessary, investigate the stability of the analyte in the chosen solvent and storage conditions (e.g., temperature, light exposure). Labetalol hydrochloride has been shown to be stable for 72 hours at 4°C and 25°C in several intravenous solutions, but the stability of its nitroso-derivative may differ.

Frequently Asked Questions (FAQs)

Q1: What is a typical limit of quantitation (LOQ) for this compound analysis?

A1: A robust LC-MS/MS method can achieve a limit of quantitation (LOQ) of 0.03 ppm for this compound in a drug product. Regulatory agencies often mandate detection limits of 0.03 ppm or lower for nitrosamine (B1359907) impurities.

Q2: What are the recommended chromatographic conditions for separating this compound from the Labetalol API?

A2: A C18 stationary phase with a gradient of water and methanol containing 0.1% formic acid is a robust combination for separating this compound from the Labetalol API. This setup allows the API to elute rapidly, followed by the trace-level this compound, providing a sufficient retention time gap for accurate quantification.

Q3: How can I minimize matrix effects in the analysis of this compound?

A3: To overcome matrix effects, a suitable sample preparation technique and optimized chromatographic conditions are necessary. An extraction-based approach for sample preparation is effective. Additionally, using a divert valve to prevent the high-concentration API from entering the mass spectrometer can increase method robustness.

Q4: What are the sources of this compound formation?

A4: this compound is a nitrosamine drug substance-related impurity (NDSRI) that can form when the secondary amine in the Labetalol molecule reacts with a nitrosating agent. Potential sources of nitrosating agents include nitrite (B80452) residues present in excipients. The formation can occur during the manufacturing process or during storage.

Quantitative Data Summary

The following tables summarize key quantitative data for a reproducible this compound analytical method.

Table 1: Method Performance Characteristics

ParameterTypical ValueReference
Limit of Quantitation (LOQ)0.03 ppm
Instrument Detection Limit0.003 ppm
Linearity Range0.003 to 1.5 ppm
Spiked Recovery70% to 120%

Table 2: Typical LC-MS/MS Parameters

ParameterConditionReference
LC SystemACQUITY UPLC H-Class Plus
ColumnACQUITY UPLC BEH C18
Mobile PhaseGradient of water and methanol/acetonitrile with 0.1% formic acid
Mass SpectrometerXevo TQ-S Cronos Tandem Quadrupole
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)

Experimental Protocols

1. Sample Preparation: Extraction Method

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Weighing: Accurately weigh a portion of the crushed tablets or drug substance equivalent to a specific amount of the Labetalol API.

  • Extraction: Transfer the weighed sample to a suitable centrifuge tube. Add a precise volume of an appropriate extraction solvent (e.g., methanol or a mixture of methanol and water).

  • Mixing: Vortex the sample to ensure thorough mixing.

  • Sonication/Shaking: Sonicate or mechanically shake the sample for a specified duration (e.g., 30 minutes) to ensure complete extraction of this compound.

  • Centrifugation: Centrifuge the sample to pelletize any insoluble excipients.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection.

  • LC System: Waters ACQUITY UPLC H-Class Plus

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 min: 95% A, 5% B

    • 5.0 min: 5% A, 95% B

    • 6.0 min: 5% A, 95% B

    • 6.1 min: 95% A, 5% B

    • 8.0 min: 95% A, 5% B

  • Mass Spectrometer: Waters Xevo TQ-S Cronos

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/Hr

  • Cone Gas Flow: 150 L/Hr

  • MRM Transitions: Specific precursor and product ions for this compound should be determined by infusing a standard solution.

Visualizations

reducing instrument contamination in trace nitrosamine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing instrument contamination during trace-level nitrosamine (B1359907) analysis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the analysis of trace levels of nitrosamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of nitrosamine contamination in a laboratory environment?

A1: Common sources of nitrosamine contamination include:

  • Solvents and Reagents: Impurities in solvents like dimethylformamide (DMF) and triethylamine (B128534) can react to form nitrosamines. Recovered or recycled solvents pose a particularly high risk of cross-contamination.[1][2]

  • Plastic Consumables: Plastic materials, such as pipette tips, vials, and tubing, can leach nitrosamine precursors or nitrosamines themselves into your samples and mobile phases. It is advisable to avoid plastics where possible.

  • Cross-Contamination: Inadequate cleaning of shared laboratory equipment, including glassware and instrument components, can lead to the carryover of nitrosamines from one analysis to another.[1][2]

  • Atmospheric Contamination: The laboratory air can be a source of nitrosating agents. It's important to handle samples and standards in a clean environment.

  • Sample Matrix: The active pharmaceutical ingredient (API) or excipients in the drug product can sometimes degrade or contain impurities that lead to in-situ nitrosamine formation during sample preparation or analysis.

Q2: I am observing a high background signal for N-nitrosodimethylamine (NDMA) in my blank injections. What are the likely causes and how can I resolve this?

A2: A high background of NDMA in blank injections is a common issue and can often be traced to several sources. Here is a step-by-step guide to troubleshoot this problem:

  • Isolate the Source:

    • LC System vs. MS System: To determine if the contamination is originating from the liquid chromatography (LC) or mass spectrometry (MS) system, bypass the LC by infusing the mobile phase directly into the mass spectrometer. If the background signal decreases significantly, the contamination is likely within the LC system (solvents, tubing, injector, column). If the high background persists, the source of contamination is likely within the MS.

    • Mobile Phase: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives from a new, unopened bottle. If the background improves, your previous mobile phase was contaminated.

  • Troubleshooting LC System Contamination:

    • Solvent Inlet Filters: Replace the solvent inlet filters.

    • Tubing: Flush the entire LC system with a strong solvent mixture. A common cleaning solution is a mixture of isopropanol (B130326), methanol, acetonitrile, and water.

    • Injector and Sample Loop: Clean the injector needle, seat, and sample loop according to the manufacturer's instructions. Multiple blank injections with a strong solvent can help reduce carryover.

  • Troubleshooting MS System Contamination:

    • Ion Source: The ion source is a common site for contamination buildup. Clean the ion source components, such as the capillary, cone, and lenses, following the manufacturer's recommended procedures.

    • Gas Lines: The quality of the nitrogen gas used for nebulizing and drying can impact the background. Ensure high-purity nitrogen is being used.

Q3: My sensitivity for certain nitrosamines is poor and inconsistent. What could be the cause?

A3: Poor and inconsistent sensitivity in trace nitrosamine analysis can be attributed to several factors:

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the target nitrosamines, leading to inaccurate and irreproducible results. To assess matrix effects, you can perform a post-extraction spike experiment. If matrix effects are significant, consider improving your sample preparation method (e.g., using solid-phase extraction for cleanup) or using a stable isotope-labeled internal standard for each analyte.

  • Ion Source Optimization: The parameters of the ion source, such as temperature, gas flows, and voltages, need to be optimized for the specific nitrosamines being analyzed. For example, the cone gas flow rate can be adjusted to reduce interfering ions and improve the signal-to-noise ratio.

  • Instrument Contamination: A contaminated system can lead to a high baseline, which in turn reduces the signal-to-noise ratio and negatively impacts sensitivity. A thorough cleaning of the LC-MS system is recommended.

Q4: How can I prevent sample carryover in my nitrosamine analysis?

A4: Sample carryover, where traces of a previous sample affect the current analysis, is a critical issue in trace analysis. To minimize carryover:

  • Injector Cleaning: Use a strong needle wash solvent. A mixture of isopropanol, acetonitrile, and water is often effective. Ensure the wash volume is sufficient to thoroughly clean the needle and sample loop.

  • Injection Sequence: Inject a blank solvent after high-concentration samples to check for and wash out any residual analytes.

  • Column Washing: At the end of each analytical sequence, flush the column with a high-percentage organic mobile phase to remove strongly retained compounds.

  • Choice of Materials: Avoid using plastic vials and caps (B75204) whenever possible, as nitrosamines can adsorb to these surfaces and leach out in subsequent injections. Use glass vials with PTFE-lined caps.

Quantitative Data Summary

The following table summarizes the typical limits of quantification (LOQ) for common nitrosamines achieved by various LC-MS/MS methods. These values can serve as a benchmark for your own method performance.

NitrosamineAbbreviationTypical LOQ (ng/mL or ppb)
N-NitrosodimethylamineNDMA0.02 - 0.1
N-NitrosodiethylamineNDEA0.02 - 0.1
N-NitrosoethylisopropylamineNEIPA0.05 - 0.2
N-NitrosodiisopropylamineNDIPA0.05 - 0.2
N-NitrosodibutylamineNDBA0.05 - 0.2
N-NitrosomethylethylamineNMEA0.05 - 0.2
N-NitrosopyrrolidineNPYR0.05 - 0.2
N-NitrosopiperidineNPIP0.05 - 0.2

Note: LOQ values are dependent on the specific instrument, method, and sample matrix.

Experimental Protocols

Protocol 1: General LC-MS System Cleaning Procedure for Trace Nitrosamine Analysis

This protocol outlines a general procedure for cleaning an LC-MS system to reduce background contamination. Always consult your instrument manufacturer's guidelines for specific instructions.

  • Preparation:

    • Prepare fresh cleaning solutions using LC-MS grade solvents. A common aggressive wash solution is a 1:1:1:1 mixture of isopropanol, methanol, acetonitrile, and water. A less aggressive wash can be a high-percentage organic mobile phase.

    • Remove the analytical column and replace it with a union.

    • Direct the flow from the LC to a waste container, not the mass spectrometer.

  • LC System Flush:

    • Flush each solvent line (A, B, C, D) with the aggressive wash solution for at least 30 minutes at a flow rate of 1-2 mL/min.

    • Flush the autosampler injection system, including the needle and sample loop, with the cleaning solution. Perform multiple high-volume injections of the cleaning solution.

  • System Rinse:

    • After the aggressive wash, flush the entire system with a clean, intermediate solvent like isopropanol for 15-20 minutes.

    • Finally, equilibrate the system with your initial mobile phase conditions.

  • MS Source Cleaning:

    • Vent the mass spectrometer and carefully remove the ion source components (capillary, cone, etc.) according to the manufacturer's instructions.

    • Sonicate the metal parts in a sequence of solvents: first water, then methanol, and finally isopropanol.

    • Allow the parts to dry completely before reassembling.

  • System Re-equilibration and Blank Analysis:

    • After reassembly and pumping down the mass spectrometer, allow the system to stabilize with the mobile phase flowing for at least an hour.

    • Inject a series of solvent blanks to ensure the background contamination has been reduced to an acceptable level.

Visualizations

Troubleshooting_Workflow start High Nitrosamine Background in Blank Injection isolate_source Isolate Source: LC vs. MS start->isolate_source fresh_mp Prepare Fresh Mobile Phase with High-Purity Solvents isolate_source->fresh_mp lc_check Contamination in LC System? ms_check Contamination in MS System? lc_check->ms_check No flush_lc Flush Entire LC System with Strong Solvent Mix lc_check->flush_lc Yes clean_source Clean Ion Source Components (Capillary, Cone, Lenses) ms_check->clean_source Yes contact_support Contact Technical Support ms_check->contact_support No background_reduced_mp Background Reduced? fresh_mp->background_reduced_mp background_reduced_mp->lc_check No problem_solved Problem Solved background_reduced_mp->problem_solved Yes old_mp_contaminated Original Mobile Phase was Contaminated problem_solved->old_mp_contaminated clean_injector Clean Injector and Sample Loop flush_lc->clean_injector replace_filters Replace Solvent Inlet Filters clean_injector->replace_filters re_evaluate Re-evaluate with Blank Injections replace_filters->re_evaluate check_gas Verify High-Purity Nitrogen Gas Supply clean_source->check_gas check_gas->re_evaluate re_evaluate->problem_solved

Troubleshooting high nitrosamine background.

Experimental_Workflow cluster_prep Preparation cluster_cleaning System Cleaning cluster_verification Verification prep_solutions Prepare Fresh Cleaning Solutions remove_column Remove Analytical Column & Install Union prep_solutions->remove_column direct_to_waste Direct LC Flow to Waste remove_column->direct_to_waste flush_lc Flush LC System (Solvent Lines & Autosampler) direct_to_waste->flush_lc clean_source Clean MS Ion Source flush_lc->clean_source re_equilibrate Re-equilibrate System with Mobile Phase clean_source->re_equilibrate blank_injections Inject Series of Solvent Blanks re_equilibrate->blank_injections evaluate_background Evaluate Background Signal blank_injections->evaluate_background proceed Proceed with Analysis evaluate_background->proceed

Instrument cleaning and verification workflow.

References

strategies to lower the limit of detection for N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitroso Labetalol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in lowering the limit of detection (LOD) and limit of quantification (LOQ) for this nitrosamine (B1359907) impurity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving low detection limits for this compound?

A1: The primary challenge lies in detecting and quantifying trace levels of this compound within a complex pharmaceutical matrix.[1] The drug substance, Labetalol, is typically present at a much higher concentration and can interfere with the analysis, a phenomenon known as the matrix effect.[2] Overcoming this requires highly selective and sensitive analytical methods, coupled with efficient sample preparation techniques to isolate and concentrate the analyte.[1][3]

Q2: Which analytical techniques are most suitable for detecting this compound at low levels?

A2: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely adopted and recommended technique for the sensitive and selective quantification of this compound and other nitrosamine impurities.[3][4][5] Gas Chromatography with mass spectrometry (GC-MS) can also be used, particularly for more volatile nitrosamines, but LC-MS/MS is generally preferred for less volatile compounds like this compound.[6][7]

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) reported for this compound?

A3: A robust LC-MS/MS method has been reported to achieve a limit of quantification (LOQ) of 0.03 ppm for this compound in a drug product.[2][8] The corresponding limit of detection (LOD) would be lower, with excellent signal-to-noise ratios observed at levels as low as 0.003 ppm.[2] For context, the U.S. FDA's current Acceptable Intake (AI) limit for this compound is 1500 ng/day.[5][9]

Q4: How can I minimize the risk of artificially forming this compound during my analysis?

A4: Artifactual formation of nitrosamines during analysis is a significant concern.[1] To mitigate this, it is crucial to avoid acidic conditions and high temperatures during sample preparation. The use of amber vials is also recommended as nitrosamines can degrade under UV light.[6] Additionally, ensure that all solvents and reagents are free from nitrite (B80452) and amine contaminants.

Troubleshooting Guides

Issue 1: High Background Noise or Poor Signal-to-Noise (S/N) Ratio

High background noise can obscure the analyte signal, making it difficult to achieve low detection limits.

Possible Cause Troubleshooting Step
Matrix Effects The co-elution of matrix components can suppress or enhance the ionization of this compound. Implement a more rigorous sample cleanup procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1][10]
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants can introduce significant background noise.
Instrument Contamination A contaminated mass spectrometer ion source can be a source of high background. Diverting the flow of the high-concentration Labetalol peak away from the mass spectrometer can prevent source contamination and improve method robustness.[2]
Suboptimal MS/MS Parameters Optimize the Multiple Reaction Monitoring (MRM) transitions for this compound. Ensure that the precursor and product ions are correctly selected and that collision energies are optimized for maximum signal intensity.
Issue 2: Low Analyte Recovery

Poor recovery of this compound during sample preparation will directly impact the ability to achieve low detection limits.

Possible Cause Troubleshooting Step
Inefficient Extraction from Matrix The chosen extraction solvent may not be optimal for this compound from the drug product matrix. Experiment with different solvent polarities and pH values to improve extraction efficiency. An extraction-based approach has been shown to yield good recovery (70-120%).[2]
Analyte Adsorption This compound may adsorb to glassware or plasticware. Silanize glassware and use low-adsorption vials and pipette tips.
Improper SPE Cartridge Selection or Procedure If using Solid-Phase Extraction (SPE), ensure the sorbent chemistry is appropriate for retaining this compound. Optimize the conditioning, loading, washing, and elution steps. For example, a strong cation-exchange SPE cartridge can be effective for nitrosamine analysis.[10]
Analyte Instability This compound may be unstable under certain conditions. Keep samples cool and protected from light throughout the analytical process.[6]

Quantitative Data Summary

The following table summarizes reported performance data for analytical methods used in the detection of nitrosamine impurities, including this compound.

Analytical TechniqueAnalyteLimit of Quantification (LOQ)Limit of Detection (LOD)Reference
LC-MS/MSThis compound0.03 ppm0.003 ppm (level with S/N >300)[2]
LC-MS/MSN-Nitroso Propranolol25 pg/mLNot explicitly stated[11]
UHPLC-MS/MSVarious Nitrosamines in Beta-Blockers2-20 ppb0.02-1.2 ppb[12]
HPLC-UVVarious Nitrosamines10-20 ng/mLNot explicitly stated[13]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for enriching this compound from a drug product matrix.

  • Sample Preparation: Dissolve a precisely weighed amount of the crushed drug product in a suitable diluent (e.g., acidic aqueous solution) to a known concentration.

  • SPE Cartridge Conditioning: Condition a strong cation-exchange SPE cartridge by passing methanol (B129727) through it, followed by the acidic aqueous diluent.[10]

  • Sample Loading: Load the prepared sample solution onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak organic solvent to remove matrix interferences while retaining this compound.

  • Elution: Elute the this compound from the cartridge using a suitable elution solvent (e.g., a mixture of organic solvent and a small amount of a basic modifier).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the quantification of this compound.

  • Liquid Chromatography (LC):

    • Column: ACQUITY UPLC BEH C18 or equivalent.[2]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Gradient: A gradient elution is typically used to achieve separation from the parent drug and other impurities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined and optimized.

    • Instrument: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S Cronos) is recommended for high sensitivity.[2]

Visualizations

Workflow_for_Lowering_LOD cluster_prep Sample Preparation & Extraction cluster_analysis Analytical Measurement cluster_optimization Optimization Strategies start Drug Product Sample dissolution Dissolution in Appropriate Solvent start->dissolution spe Solid-Phase Extraction (SPE) [Concentration & Cleanup] dissolution->spe evap Evaporation & Reconstitution in Mobile Phase spe->evap opt_spe Optimize SPE Method (Sorbent, Solvents) spe->opt_spe lc LC Separation (e.g., UPLC BEH C18) evap->lc msms MS/MS Detection (Tandem Quadrupole in MRM mode) lc->msms opt_lc Optimize LC Gradient & Column Chemistry lc->opt_lc data Data Acquisition & Processing msms->data opt_ms Optimize MS/MS Parameters (MRM Transitions, Voltages) msms->opt_ms result result data->result Quantification Result (LOD/LOQ)

Caption: Workflow for lowering the Limit of Detection (LOD) for this compound.

Troubleshooting_Logic cluster_symptoms Symptom Analysis cluster_causes_sn Potential Causes for Poor S/N cluster_causes_recovery Potential Causes for Low Recovery start Low Sensitivity / High LOD Observed poor_sn Poor S/N Ratio start->poor_sn low_recovery Low Analyte Recovery start->low_recovery matrix_effects Matrix Effects poor_sn->matrix_effects contamination System/Solvent Contamination poor_sn->contamination ms_params Suboptimal MS Parameters poor_sn->ms_params extraction Inefficient Extraction low_recovery->extraction adsorption Analyte Adsorption low_recovery->adsorption spe_issue SPE Method Inefficiency low_recovery->spe_issue solution_cleanup solution_cleanup matrix_effects->solution_cleanup Solution: Improve Sample Cleanup solution_clean_system solution_clean_system contamination->solution_clean_system Solution: Use High-Purity Solvents, Clean Instrument solution_optimize_ms solution_optimize_ms ms_params->solution_optimize_ms Solution: Re-optimize MRM Transitions solution_optimize_extraction solution_optimize_extraction extraction->solution_optimize_extraction Solution: Test Different Extraction Solvents/pH solution_inert_ware solution_inert_ware adsorption->solution_inert_ware Solution: Use Silanized Glassware & Low-Adsorption Plastics solution_optimize_spe solution_optimize_spe spe_issue->solution_optimize_spe Solution: Optimize SPE Protocol (Sorbent, Wash, Elute)

Caption: Troubleshooting logic for addressing low sensitivity in this compound analysis.

References

Validation & Comparative

Navigating Nitrosamine Impurities: A Comparative Guide to N-Nitroso Labetalol Method Validation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical quality control, the detection and quantification of nitrosamine (B1359907) impurities remain a critical focus for regulatory bodies and drug manufacturers alike. The potential carcinogenicity of these compounds necessitates robust and validated analytical methods to ensure patient safety. This guide provides a comprehensive comparison of analytical methodologies for the determination of N-Nitroso Labetalol, a potential impurity in the widely used antihypertensive drug, Labetalol.

This publication outlines a detailed protocol for the validation of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, benchmarked against alternative analytical techniques. The information presented herein is intended to guide researchers, scientists, and drug development professionals in establishing and verifying the suitability of their analytical procedures for this compound.

A High-Performance Approach: LC-MS/MS for this compound Analysis

The primary method detailed in this guide is a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This technique is renowned for its high sensitivity and selectivity, making it particularly suitable for trace-level impurity analysis.[1][2] A robust method using a Waters ACQUITY UPLC H-Class plus system coupled with a Xevo TQ-S Cronos tandem quadrupole mass spectrometer has been shown to achieve a limit of quantification (LOQ) of 0.03 ppm for this compound.[1][2]

Comparison of Analytical Methods

The following table provides a comparative overview of the UPLC-MS/MS method with other potential analytical techniques for the determination of this compound.

FeatureUPLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)Spectrofluorimetry
Principle Chromatographic separation followed by mass-based detection and fragmentation for high specificity.Separation of volatile compounds followed by mass-based detection.Derivatization of the nitroso-labetalol to a fluorescent product and measurement of fluorescence intensity.[3]
Specificity Very High (mass-to-charge ratio and fragmentation pattern are specific to the molecule).High (mass spectrum provides a molecular fingerprint).Moderate (relies on a chemical reaction that may not be entirely specific to the target analyte).
Sensitivity (LOQ) Very Low (e.g., 0.03 ppm).[1][2]Low (typically in the low ppb range for nitrosamines).[4]Low to Moderate (e.g., rectilinear range of 0.025-0.250 µg/mL).[3]
Sample Preparation Typically involves dissolution and filtration. An extraction approach may be used to improve recovery.[1][2]May require derivatization to improve volatility and thermal stability. Liquid injection or headspace analysis are common.[4]Requires a chemical derivatization step to produce a fluorescent compound.[3]
Instrumentation Cost HighHighLow to Moderate
Regulatory Acceptance Widely accepted and recommended by regulatory agencies like the FDA for nitrosamine analysis.[5]Accepted by regulatory agencies for nitrosamine analysis, particularly for volatile nitrosamines.[4]May be used for preliminary screening but may not be considered a primary method for regulatory submissions due to lower specificity.

Experimental Protocol: Validation of an LC-MS/MS Method for this compound

This section provides a detailed protocol for the validation of the aforementioned UPLC-MS/MS method, in accordance with ICH Q2(R1) and FDA guidelines.

Objective: To validate an analytical method for the accurate and precise quantification of this compound in Labetalol drug substance or drug product.

Materials and Reagents:

  • This compound Reference Standard

  • Labetalol Hydrochloride

  • LC-MS grade Methanol, Acetonitrile, and Water

  • Formic Acid

Instrumentation:

  • Waters ACQUITY UPLC H-Class plus system

  • Waters Xevo TQ-S Cronos Tandem Quadrupole Mass Spectrometer

  • Waters ACQUITY UPLC BEH C18 Column (or equivalent)

Chromatographic Conditions (Example):

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) mode

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters and their corresponding acceptance criteria.

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Analyze blank, placebo, Labetalol spiked with this compound, and stressed samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of this compound. Peak purity should be confirmed if possible.
Linearity Prepare a series of at least 5 concentrations of this compound spanning the expected range (e.g., LOQ to 150% of the specification limit).Correlation coefficient (r²) ≥ 0.99. The y-intercept should not be significant.
Accuracy (Recovery) Analyze samples spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.Mean recovery should be within 80-120%.
Precision Repeatability (Intra-assay): Analyze 6 replicate samples at 100% of the specification limit on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 15%. Intermediate Precision: RSD ≤ 20%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be verified for precision and accuracy.The lowest concentration that can be measured with acceptable precision and accuracy (RSD ≤ 20% and recovery within 80-120%).
Robustness Deliberately vary critical method parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic).The system suitability parameters should remain within the established criteria. No significant impact on the analytical results.
Solution Stability Analyze standard and sample solutions at specified time intervals (e.g., 0, 8, 24 hours) under defined storage conditions.The difference in results between the initial and subsequent time points should be within ±10%.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the this compound method validation protocol.

MethodValidationWorkflow start Start: Method Validation Protocol method_dev Analytical Method Development (UPLC-MS/MS) start->method_dev specificity Specificity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision robustness Robustness lod_loq->robustness solution_stability Solution Stability robustness->solution_stability validation_report Validation Report Generation solution_stability->validation_report end End: Validated Method validation_report->end

This compound Method Validation Workflow

This structured approach ensures that the analytical method is suitable for its intended purpose, providing reliable and accurate results for the monitoring of this compound in pharmaceutical products. The adoption of highly sensitive and specific methods like UPLC-MS/MS is paramount in safeguarding public health against the risks associated with nitrosamine impurities.

References

Navigating Nitrosamine Analysis: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the detection and quantification of N-nitrosamine impurities in pharmaceutical products has become a critical focus for regulatory bodies and manufacturers worldwide. These compounds, classified as probable human carcinogens, necessitate highly sensitive and robust analytical methods for their control at trace levels. This guide provides an objective comparison of the leading analytical techniques for nitrosamine (B1359907) analysis, supported by experimental data and detailed methodologies, to ensure the safety and quality of pharmaceutical products.

Regulatory Framework and Validation Requirements

The foundation for nitrosamine impurity method validation is built upon a framework of guidelines from the International Council for Harmonisation (ICH) and specific directives from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The process begins with a mandatory risk assessment, as outlined in ICH Q9, to identify the potential for nitrosamine formation.[1] If a risk is identified, confirmatory testing using a validated analytical method is required. The validation itself must adhere to the principles outlined in ICH Q2(R2) , which details the necessary performance characteristics a method must meet to be considered fit for purpose.[2][3][4][5] Key validation parameters include specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, and precision.[6]

A crucial aspect of this framework is the Acceptable Intake (AI) limit, a toxicological threshold for specific nitrosamines. The analytical method's LOQ must be sufficiently sensitive, typically at or below 10% of the AI, to adequately control the impurity.[6][7] The FDA provides specific AI limits for common nitrosamines, such as 96 ng/day for N-nitrosodimethylamine (NDMA) and 26.5 ng/day for N-nitrosodiethylamine (NDEA).[8]

The logical workflow for addressing nitrosamine impurities is summarized in the diagram below.

Nitrosamine Impurity Control Workflow cluster_0 Step 1: Risk Assessment (ICH Q9) cluster_1 Step 2: Method Development & Validation (ICH Q2) cluster_2 Step 3: Confirmatory Testing & Control RiskAssessment Identify potential for nitrosamine formation (raw materials, process, storage) MethodDev Develop sensitive analytical method (e.g., LC-MS, GC-MS) RiskAssessment->MethodDev Risk Identified Validation Validate for Specificity, LOQ, Linearity, Accuracy, Precision MethodDev->Validation Testing Test batches to confirm presence and levels of nitrosamines Validation->Testing Control Establish specification limits (based on AI) Testing->Control Control->RiskAssessment Lifecycle Management/ Process Changes

Logical workflow for nitrosamine impurity management.

Comparison of Key Analytical Techniques

The primary analytical methods for nitrosamine impurity testing are chromatography-based, coupled with mass spectrometry, due to the need for high sensitivity and selectivity. The most prevalent techniques are Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem (MS/MS) or high-resolution (HRMS) analyzers, and Gas Chromatography-Mass Spectrometry (GC-MS).

Key Advantages:

  • LC-MS/MS: Considered the gold standard for its versatility, sensitivity, and applicability to a wide range of nitrosamines, including non-volatile and thermally unstable compounds.[9]

  • LC-HRMS: Offers exceptional selectivity, which is crucial for distinguishing nitrosamine impurities from matrix components or structurally similar compounds (e.g., DMF), thereby minimizing the risk of false-positive results.[10][11]

  • GC-MS/MS: Highly effective for volatile nitrosamines and can be performed using direct liquid injection or headspace sample introduction.[12]

The choice of method depends on the specific nitrosamine(s) of interest, the properties of the drug substance and product matrix, and the required sensitivity.[13]

The following tables summarize typical validation performance data for the leading analytical techniques, compiled from regulatory reports and scientific studies.

Table 1: Performance of LC-HRMS for Nitrosamine Analysis in Metformin (Data sourced from FDA validated method)[8]

NitrosamineLOD (ppm)LOQ (ppm)
NDMA0.0050.01
NDEA0.0020.02
NEIPA0.0030.02
NDIPA0.0010.02
NDPA0.0010.005
NMPA0.0010.005
NDBA0.0010.005
NMBA0.0020.005

Table 2: Performance of LC-MS/MS for Nitrosamine Analysis in Valsartan (Data sourced from a single-method validation study)[14]

NitrosamineLOD (ppb)LOQ (ppb)Linearity (R²)Accuracy at LOQ (%)
NDMA0.51.5>0.99880 - 120
NDEA0.51.5>0.99880 - 120
NEIPA0.51.5>0.99880 - 120
NDIPA0.51.5>0.99880 - 120
NDBA0.51.5>0.99880 - 120
NMPhA0.51.5>0.99880 - 120

Table 3: Performance of GC-MS/MS for Nitrosamine Analysis in Valsartan (Data sourced from a validated method development study)[15]

NitrosamineLOD (ppm)LOQ (ppm)
NDMA0.020.06
NDEA0.030.09
NEIPA0.030.09
NDIPA0.020.06

Detailed Experimental Protocols

The following sections provide detailed methodologies for the most common analytical workflows. These protocols are based on methods published by the FDA and those described in the United States Pharmacopeia (USP) General Chapter <1469>.[1][16]

This method is broadly applicable for the quantification of a wide range of nitrosamines in various drug substances and products.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis SampleWeigh Weigh ~400 mg of sample (API or ground tablet) AddSolvent Add extraction solvent (e.g., Methanol) SampleWeigh->AddSolvent Extract Vortex and shake for ~40 minutes AddSolvent->Extract Centrifuge Centrifuge at ~4500 rpm for 15 minutes Extract->Centrifuge Filter Filter supernatant through 0.22 µm PVDF filter Centrifuge->Filter LC UHPLC System Column: Reversed-phase C18 Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Methanol (B129727) Gradient elution Filter->LC MS Mass Spectrometer (Triple Quadrupole or HRMS) Ionization: ESI+ or APCI+ Mode: Multiple Reaction Monitoring (MRM) or High-Resolution Accurate Mass LC->MS

Experimental workflow for LC-MS based analysis.

Methodology Details:

  • Sample Preparation:

    • Accurately weigh approximately 400-500 mg of the drug substance or ground drug product into a 15 mL centrifuge tube.[8][17]

    • Add a defined volume of extraction solvent, typically methanol (e.g., 4.0-5.0 mL).[8][17]

    • Vortex the mixture to ensure thorough wetting, then shake using a mechanical shaker for approximately 40 minutes to extract the impurities.[8][17]

    • Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes to pelletize solid matter.[8][17]

    • Filter the resulting supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an autosampler vial for analysis.[8][17]

  • Chromatographic Conditions (Typical):

    • System: UHPLC or HPLC system.

    • Column: A reversed-phase column, such as an Acquity UPLC BEH C18.

    • Mobile Phase A: 0.1% Formic Acid in Water.[6]

    • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[3]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A suitable gradient to separate the target nitrosamines from the API and other matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[9][18]

    • Detection: For LC-MS/MS, use Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each nitrosamine. For LC-HRMS, monitor the accurate mass of the protonated molecular ion.[8][9]

This method is particularly suitable for the analysis of volatile nitrosamines (e.g., NDMA, NDEA, NDIPA).

GC_MS_Workflow cluster_prep Sample Preparation (Direct Injection) cluster_analysis Instrumental Analysis SampleWeigh Weigh ~250 mg of sample (API or ground tablet) Suspend Suspend in 10 mL 1M NaOH solution SampleWeigh->Suspend Extract Add 2.0 mL Dichloromethane and shake Suspend->Extract Centrifuge Centrifuge at ~10,000 g for 5 minutes Extract->Centrifuge Collect Collect organic (bottom) layer for analysis Centrifuge->Collect GC Gas Chromatograph Column: Polar (e.g., Wax) Inlet Temp: ~250 °C Carrier Gas: Helium Collect->GC MS Tandem Mass Spectrometer Ionization: Electron Ionization (EI) Mode: Multiple Reaction Monitoring (MRM) GC->MS

Experimental workflow for GC-MS based analysis.

Methodology Details:

  • Sample Preparation (Liquid Injection):

    • Accurately weigh approximately 250 mg of the drug substance or ground drug product into a centrifuge tube.[19]

    • Suspend the sample in an alkaline solution (e.g., 10 mL of 1M NaOH) and shake for at least 5 minutes.[19]

    • Perform a liquid-liquid extraction by adding an organic solvent (e.g., 2.0 mL of dichloromethane), shaking vigorously for 5 minutes.[19]

    • Centrifuge the mixture to achieve phase separation.[19]

    • Carefully transfer the organic layer (bottom layer for dichloromethane) into an autosampler vial for analysis.[20]

  • Chromatographic Conditions (Typical):

    • System: Gas Chromatograph with a Mass Selective Detector.

    • Column: A polar column, such as a SUPELCOWAX or similar wax-based column (e.g., 30 m x 0.25 mm, 0.5 µm).[21]

    • Carrier Gas: Helium.

    • Inlet: Splitless injection.

    • Temperature Program: An appropriate temperature gradient to separate the volatile nitrosamines.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron Ionization (EI).

    • Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, using specific transitions for each target nitrosamine.

References

A Comparative Guide to Analytical Methods for N-Nitroso Labetalol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of N-Nitroso Labetalol, a potential genotoxic impurity, is of paramount importance. This guide provides a comparative overview of two distinct analytical methods for its quantification: a Spectrofluorimetric Method and a High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method. This comparison is based on available experimental data to assist in selecting the most appropriate method for specific analytical needs.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of the two analytical methods for the determination of this compound or its derivatives.

ParameterSpectrofluorimetric MethodUPLC-MS/MS Method
Analyte Nitroso-derivative of LabetalolThis compound
Limit of Detection (LOD) 1.40 ng/mLNot explicitly stated, but S/N >300 at 0.003 ppm
Limit of Quantification (LOQ) 4.6 ng/mL0.03 ppm
Linearity Range 0.025 - 0.250 µg/mL0.002 - 2.0 ppm
Accuracy (% Recovery) 99.13% - 100.27%70% - 120% (spiked recovery)
Precision (RSD%) Intra-day: 0.39% - 0.74% Inter-day: 0.48% - 0.85%Not explicitly stated

Experimental Protocols

Spectrofluorimetric Method

This method is based on the reaction of the nitroso-derivative of Labetalol with 2-cyanoacetamide (B1669375) (2-CAA) in an alkaline medium to produce a fluorescent product.[1][2]

1. Formation of Nitroso-Derivative:

  • To a sample solution containing Labetalol, add 1 mL of 0.1 M hydrochloric acid.

  • Add 1 mL of 2% sodium nitrite (B80452) solution and allow the reaction to proceed for 2 minutes at room temperature.[1]

2. Fluorogenic Reaction:

  • To the solution containing the nitroso-derivative, add 1 mL of 1% 2-cyanoacetamide (2-CAA) solution.

  • Add 1 mL of 33% ammonia (B1221849) solution to make the medium alkaline.[1][2]

  • Heat the mixture in a boiling water bath for a specific duration (optimized as per the study).[1]

3. Measurement:

  • After cooling to room temperature, measure the fluorescence intensity of the resulting product.

  • The excitation wavelength is 335 nm and the emission wavelength is 420 nm.[1][2]

Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) Method

This method utilizes the high separation efficiency of UPLC coupled with the high sensitivity and selectivity of a tandem mass spectrometer for the quantification of this compound impurity in the drug product.

1. Sample Preparation:

  • A suitable sample preparation technique involving an extraction approach is employed to overcome matrix effects and improve the recovery of this compound from the drug product.

2. Chromatographic Separation:

  • System: Waters ACQUITY UPLC H-Class Plus.

  • Column: ACQUITY UPLC BEH C18 Column.

  • The chromatographic conditions are optimized to achieve separation of this compound from the active pharmaceutical ingredient (API) and other matrix components.

3. Mass Spectrometric Detection:

  • System: Waters Xevo TQ-S Cronos Mass Spectrometer.

  • The instrument is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of the target analyte.

Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods to ensure the consistency and reliability of results.

Cross-Validation Workflow cluster_0 Method A (e.g., Spectrofluorimetry) cluster_1 Method B (e.g., UPLC-MS/MS) cluster_2 Cross-Validation cluster_3 Data Comparison & Evaluation A_dev Method Development & Optimization A_val Method Validation (ICH Guidelines) A_dev->A_val Sample_prep Prepare Identical Sample Sets A_val->Sample_prep B_dev Method Development & Optimization B_val Method Validation (ICH Guidelines) B_dev->B_val B_val->Sample_prep Analysis_A Analyze with Method A Sample_prep->Analysis_A Analysis_B Analyze with Method B Sample_prep->Analysis_B Stat_analysis Statistical Analysis (e.g., t-test, F-test) Analysis_A->Stat_analysis Analysis_B->Stat_analysis Conclusion Assess Equivalence/Bias Stat_analysis->Conclusion

Caption: Workflow for analytical method cross-validation.

Conclusion

Both the spectrofluorimetric and UPLC-MS/MS methods offer viable approaches for the analysis of this compound or its derivatives. The spectrofluorimetric method is a simpler and more accessible technique, potentially suitable for routine quality control where high sensitivity is not the primary requirement.[1][2] In contrast, the UPLC-MS/MS method provides superior sensitivity and selectivity, making it the preferred choice for trace-level impurity analysis in complex matrices, a critical aspect for ensuring the safety of pharmaceutical products. The selection of the method should be based on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. A thorough cross-validation, as depicted in the workflow, would be essential if both methods were to be used interchangeably.

References

Navigating the Analytical Maze: A Comparative Guide to Proficiency in N-Nitroso Labetalol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Analytical Strategies and Performance for a Critical Nitrosamine (B1359907) Impurity

The detection and quantification of N-Nitroso Labetalol, a potential genotoxic impurity in the widely used antihypertensive drug Labetalol, presents a significant analytical challenge for the pharmaceutical industry. Ensuring patient safety and regulatory compliance necessitates robust and reliable analytical methods. This guide provides a comprehensive comparison of analytical approaches for this compound, offering insights into experimental protocols, performance data, and the underlying toxicological pathways, empowering researchers and quality control professionals to navigate this complex analytical landscape.

The Analytical Arena: Comparing Methodologies for this compound Detection

The primary analytical techniques for the trace-level detection of nitrosamine impurities are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). For this compound, a non-volatile and thermally labile compound, LC-MS/MS is the method of choice.

Analytical TechniqueAdvantagesDisadvantagesSuitability for this compound
LC-MS/MS High sensitivity and specificity. Suitable for non-volatile and thermally labile compounds. Robust and widely available.Potential for matrix effects. Requires careful method development.Highly Suitable and Recommended
GC-MS/MS Excellent for volatile and semi-volatile compounds. High chromatographic resolution.Not suitable for non-volatile or thermally labile compounds like this compound. Derivatization may be required, adding complexity.Not Suitable

Performance Benchmarks: A Look at a Validated LC-MS/MS Method

While specific inter-laboratory proficiency testing data for this compound is not publicly available, performance characteristics can be benchmarked against validated methods for structurally similar nitrosamine drug substance related impurities (NDSRIs). The following table summarizes expected performance data for a validated LC-MS/MS method for this compound analysis.

ParameterTypical Performance
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Limit of Detection (LOD) 0.015 - 0.15 ng/mL
**Linearity (R²) **≥ 0.995
Recovery 80 - 120%
Precision (%RSD) < 15%

Experimental Deep Dive: A Validated LC-MS/MS Protocol for this compound

This section details a representative validated LC-MS/MS method for the quantification of this compound in drug substances and drug products.

Sample Preparation
  • Drug Substance: Accurately weigh approximately 50 mg of the Labetalol drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 methanol:water).

  • Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 50 mg of Labetalol to a 50 mL volumetric flask. Add the diluent, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to volume.

  • Filtration: Filter the prepared sample solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the this compound and then to wash the column.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (if used) should be monitored for quantification and confirmation.

    • Precursor Ion (Q1): [M+H]+ for this compound.

    • Product Ions (Q3): At least two characteristic product ions should be monitored for confident identification and quantification.

  • Source Parameters: Optimized to ensure maximum sensitivity (e.g., ion spray voltage, source temperature, gas flows).

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the analytical process and the toxicological relevance of this compound, the following diagrams illustrate the experimental workflow and the metabolic activation pathway of secondary nitrosamines.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt Weighing Weighing & Dissolution Sample->Weighing Filtration Filtration Weighing->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

A typical experimental workflow for this compound analysis.

Metabolic_Activation cluster_0 Metabolic Activation cluster_1 Cellular Target cluster_2 Biological Effect NNL This compound Intermediate α-Hydroxy Nitrosamine (Unstable Intermediate) NNL->Intermediate CYP450 (α-hydroxylation) Diazonium Diazonium Ion (Reactive Electrophile) Intermediate->Diazonium Spontaneous Decomposition DNA DNA Diazonium->DNA Alkylation Adduct DNA Adducts DNA->Adduct Mutation Mutation Adduct->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Metabolic activation pathway of a secondary nitrosamine.

Conclusion

The analysis of this compound demands highly sensitive and specific analytical methods to ensure the safety and quality of pharmaceutical products. While dedicated proficiency testing schemes for this specific analyte are not readily identifiable, a robust internal validation of an LC-MS/MS method, benchmarked against similar compounds, can provide a high degree of confidence in analytical results. By understanding the nuances of the analytical methodology and the toxicological significance of this impurity, researchers and drug development professionals can effectively manage the risks associated with this compound and ensure the delivery of safe medicines to patients.

Navigating Nitrosamine Impurity Analysis: A Guide to LC-MS/MS Validation for N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety and purity of pharmaceutical products is paramount. The emergence of nitrosamine (B1359907) impurities, such as N-Nitroso Labetalol, a potential process impurity or degradant of the beta-blocker Labetalol, necessitates robust and sensitive analytical methods for their detection and quantification. This guide provides a comprehensive overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound, alongside a comparison with alternative analytical techniques.

This document details the experimental protocol for a highly sensitive and specific LC-MS/MS method, presenting its performance characteristics in a clear, comparative format. Furthermore, it explores the landscape of alternative methods, offering insights into their relative strengths and weaknesses for nitrosamine analysis.

Performance Comparison: LC-MS/MS vs. Alternative Methods

The choice of analytical technique for nitrosamine impurity testing is critical and depends on factors such as sensitivity requirements, sample matrix complexity, and the specific physicochemical properties of the analyte. Below is a summary of the performance of a validated LC-MS/MS method for this compound compared to typical performance data for alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for nitrosamine analysis.

ParameterLC-MS/MS (this compound)GC-MS (General Nitrosamines)HPLC-UV (General Nitrosamines)
Limit of Quantification (LOQ) 0.03 ppm[1]1 - 10 ppb10 - 20 ng/mL
Linearity Range 0.003 - 1.5 ppm[1]1 - 60 ppb10 - 1000 ng/mL
Recovery 70 - 120%[1]70 - 130%83 - 102%
Selectivity HighHighModerate to Low
Throughput HighModerateHigh

In-Depth Look: Validated LC-MS/MS Method for this compound

LC-MS/MS has emerged as the gold standard for trace-level quantification of nitrosamine impurities due to its exceptional sensitivity and selectivity. The following protocol is based on a validated method for the determination of this compound in a drug product.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a portion of the crushed Labetalol drug product tablet powder.

  • Dissolve the powder in a suitable solvent, such as a mixture of methanol (B129727) and water, to achieve a target concentration of the active pharmaceutical ingredient (API).

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Centrifuge the sample to pelletize any undissolved excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC H-Class PLUS[1]

  • Mass Spectrometer: Waters Xevo TQ-S Cronos Tandem Quadrupole[1]

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

3. MRM Transitions:

While specific MRM transitions for this compound are determined through method development by infusing a standard of the compound into the mass spectrometer, a general approach involves monitoring the transition of the protonated molecule [M+H]+ to specific product ions. For Labetalol, a known transition is m/z 329.3 → 162.2. The transitions for this compound would be determined based on its molecular weight and fragmentation pattern.

Visualizing the Workflow

To illustrate the logical flow of the LC-MS/MS validation process for this compound, the following diagram was generated using the DOT language.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation start Weigh Drug Product dissolve Dissolve in Solvent start->dissolve sonicate Vortex & Sonicate dissolve->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into UPLC filter->inject separate Chromatographic Separation (ACQUITY UPLC BEH C18) inject->separate ionize Ionization (ESI+) separate->ionize detect MS/MS Detection (Xevo TQ-S Cronos, MRM) ionize->detect quantify Quantification of This compound detect->quantify validate Method Validation (LOQ, Linearity, Recovery) quantify->validate

LC-MS/MS workflow for this compound analysis.

Conclusion

The validated LC-MS/MS method presented provides a highly sensitive, selective, and robust approach for the quantification of this compound impurity in pharmaceutical products. Its performance, particularly its low limit of quantification, makes it superior to other techniques like GC-MS and HPLC-UV for this specific application. For laboratories tasked with ensuring drug safety and regulatory compliance, the adoption of such validated LC-MS/MS methods is crucial in the ongoing effort to control nitrosamine impurities.

References

Detecting the Undetectable: A Comparative Guide to the Limit of Detection and Quantification of N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical quality control, the accurate detection and quantification of genotoxic impurities are paramount. N-Nitroso Labetalol, a potential nitrosamine (B1359907) impurity in the widely used antihypertensive drug Labetalol, demands highly sensitive analytical methods to ensure patient safety. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for this compound using various analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and evaluation.

The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies worldwide due to their classification as probable human carcinogens. As a result, stringent limits have been set for these impurities, necessitating the development and validation of analytical methods capable of detecting them at trace levels. This guide focuses on this compound, a drug substance-related impurity that can form during the manufacturing process or storage of Labetalol.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for the reliable quantification of this compound at levels that comply with regulatory standards. The following table summarizes the performance of different analytical techniques in terms of their LOD and LOQ for this specific nitrosamine impurity.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Remarks
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 0.003 ppm (relative to API)0.03 ppm (relative to API)A robust and highly sensitive method developed for the quantification of this compound in a drug product. The observed spiked recovery was between 70% and 120%.[1]
Spectrofluorimetry 1.40 ng/mLNot explicitly reported, but the linear range starts at 0.025 µg/mL (25 ng/mL)This method is based on the reaction of the nitroso-derivative of Labetalol to produce a fluorescent product.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Typically in the low ppb rangeTypically in the low to mid ppb rangeWhile no specific data for this compound was found, GC-MS is a widely used technique for the analysis of volatile nitrosamines. Its applicability to the less volatile this compound may require derivatization.

In-Depth Look at Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the trace-level analysis of nitrosamine impurities due to its high sensitivity and selectivity. The method detailed in the accompanying data utilizes a Waters Xevo TQ-S Cronos tandem quadrupole mass spectrometer coupled with an ACQUITY UPLC H-Class plus system.

Experimental Protocol:

  • Instrumentation: Waters Xevo TQ-S Cronos with an ACQUITY UPLC H-Class plus system.

  • Column: ACQUITY UPLC BEH C18 column.

  • Sample Preparation: An extraction approach was adapted to overcome matrix effects and improve the spiked recovery of the this compound impurity from the drug product.

  • Detection: The instrument's sensitivity allows for a signal-to-noise ratio of over 300 at the 0.003 ppm level with respect to the Active Pharmaceutical Ingredient (API).[1]

The exceptional sensitivity of this LC-MS/MS method, with an LOD of 0.003 ppm and an LOQ of 0.03 ppm, makes it highly suitable for the stringent regulatory requirements for nitrosamine impurity analysis.

Spectrofluorimetry

Spectrofluorimetry offers a more accessible and cost-effective alternative to mass spectrometry-based methods. A developed method for the nitroso-derivative of Labetalol demonstrates good sensitivity.

Experimental Protocol:

  • Principle: The method is based on the chemical reaction between the nitroso-derivative of Labetalol and 2-cyanoacetamide (B1669375) in the presence of ammonia. This reaction yields a fluorescent product.

  • Instrumentation: A spectrofluorimeter is used to measure the fluorescence intensity.

  • Performance: The method exhibits a minimum detectability of 1.40 ng/mL and a rectilinear concentration range of 0.025-0.250 µg/mL.[1]

While not as sensitive as the LC-MS/MS method, spectrofluorimetry can be a valuable tool for screening purposes or in laboratories where access to advanced mass spectrometry equipment is limited.

Experimental Workflow for LOD & LOQ Determination

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical component of analytical method validation. It establishes the lower limits of a method's performance and ensures its suitability for the intended application. The general workflow for determining these parameters is illustrated below.

LOD_LOQ_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification start Prepare a series of diluted solutions of this compound standard analyze_std Analyze the diluted standard solutions using the analytical instrument start->analyze_std blank Prepare blank samples (matrix without analyte) analyze_blank Analyze the blank samples blank->analyze_blank plot Plot the analytical signal vs. concentration and determine the calibration curve analyze_std->plot calc_sd Calculate the standard deviation of the response from blank samples or the residual standard deviation of the regression line analyze_blank->calc_sd calc_lod Calculate LOD (e.g., 3.3 * SD / slope) plot->calc_lod calc_loq Calculate LOQ (e.g., 10 * SD / slope) plot->calc_loq calc_sd->calc_lod calc_sd->calc_loq verify Verify the calculated LOD and LOQ by analyzing spiked samples at these concentrations to ensure acceptable accuracy and precision calc_lod->verify calc_loq->verify

References

A Comparative Guide to Analytical Methods for N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide. N-Nitroso Labetalol (B1674207), a potential impurity in Labetalol drug products, requires accurate and precise analytical methods for its detection and quantification to ensure patient safety. This guide provides a comparative overview of various analytical techniques for the determination of N-Nitroso Labetalol, presenting their performance data and experimental protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of different analytical techniques.

Analytical MethodLimit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)
LC-MS/MS 0.03 ppm70 - 120%Not explicitly stated for this compound, but generally low for nitrosamine analysis.
Spectrofluorimetry Not directly established for this compound.100.10 ± 3.44% and 101.27 ± 4.97% (for nitroso-derivative of Labetalol)[1][2]Not explicitly stated.
HPLC-UV Generally in the range of 10-20 ng/mL for nitrosamines.Typically 83.3% to 101.8% for various nitrosamines.[3]Generally ≤ 7.51% at the LOQ level for nitrosamines.
GC-MS Generally in the range of 0.97-3.53 ppb for various nitrosamines.[4]Typically 74.67% to 125.17% for various nitrosamines.[4]Generally in the range of 2.5-10.9% at the LOQ level for nitrosamines.[4]

Detailed Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method for the quantification of this compound.

Sample Preparation:

  • Accurately weigh a portion of the drug product and dissolve it in a suitable diluent.

  • Perform an extraction procedure to isolate the this compound from the sample matrix.

  • The final extract is then filtered and injected into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18

  • Mobile Phase: A gradient of aqueous and organic solvents.

  • Flow Rate: Optimized for separation.

  • Injection Volume: A small volume of the prepared sample.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for this compound.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample_Weighing Weigh Drug Product Dissolution Dissolve in Diluent Sample_Weighing->Dissolution Extraction Extract this compound Dissolution->Extraction Filtration Filter Extract Extraction->Filtration Injection Inject into LC-MS/MS Filtration->Injection Analysis Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Data Processing Spectrofluorimetry_Workflow Sample_Solution Prepare Sample Solution Reaction React with 2-Cyanoacetamide & Ammonia Sample_Solution->Reaction Heating Heat Reaction Mixture Reaction->Heating Measurement Measure Fluorescence (Ex: 335nm, Em: 420nm) Heating->Measurement Quantification Quantification Measurement->Quantification HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Extraction Extract Nitrosamines Filtration Filter Extract Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification Data Analysis GC_MS_Workflow Sample_Extraction Sample Extraction (LLE/SPE) GC_Injection GC Injection Sample_Extraction->GC_Injection GC_Separation Capillary Column Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

References

A Comparative Guide to the Quantification of N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of N-nitroso compounds as potential impurities in pharmaceutical products has necessitated the development of sensitive and reliable analytical methods for their quantification. N-Nitroso Labetalol, a nitrosamine (B1359907) derivative of the beta-blocker Labetalol, is one such impurity that requires careful monitoring to ensure patient safety. This guide provides a comparative overview of the analytical methodologies for the quantification of this compound, with a focus on their linearity and range, to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs.

The primary analytical technique for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are crucial for detecting trace levels of nitrosamine impurities in active pharmaceutical ingredients (APIs) and drug products.

Quantitative Data Summary

The following table summarizes the linearity and range of a validated LC-MS/MS method for the quantification of this compound.

Analytical MethodAnalyteLinearity RangeLimit of Quantification (LOQ)Limit of Detection (LOD)Correlation Coefficient (r²)
LC-MS/MSThis compound0.003 to 1.5 ppm0.03 ppm0.003 ppm>0.999

ppm: parts per million, relative to the API concentration.

Experimental Workflow

The general workflow for the quantification of this compound in a drug product using LC-MS/MS is depicted in the diagram below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.

This compound Quantification Workflow Figure 1: Generalized workflow for this compound quantification. cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Weighing Weighing of Drug Product Extraction Extraction with a suitable solvent Sample_Weighing->Extraction Dissolution Centrifugation Centrifugation Extraction->Centrifugation Separation of solids Filtration Filtration Centrifugation->Filtration Clarification LC_Separation Chromatographic Separation (UPLC with BEH C18 Column) Filtration->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (Multiple Reaction Monitoring) LC_Separation->MS_Detection Ionization & Fragmentation Quantification Quantification against a calibration curve MS_Detection->Quantification Data Acquisition Reporting Result Reporting Quantification->Reporting

Figure 1: Generalized workflow for this compound quantification.

Experimental Protocols

A detailed experimental protocol for the LC-MS/MS quantification of this compound is provided below.

1. Sample Preparation

  • Accurately weigh a portion of the crushed Labetalol drug product tablets.

  • Transfer the weighed portion to a suitable volumetric flask.

  • Add a specific volume of a suitable extraction solvent (e.g., a mixture of organic solvent and water).

  • Sonicate the mixture for a specified time to ensure complete dissolution of the analyte.

  • Centrifuge the resulting solution to separate any undissolved excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC H-Class Plus

  • Mass Spectrometer: Waters Xevo TQ-S Cronos Tandem Quadrupole Mass Spectrometer

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compoundSpecific m/zSpecific m/z

(Note: The specific m/z values for the precursor and product ions for this compound would be determined during method development and are proprietary to the specific application.)

3. Data Analysis

Quantification is performed by constructing a calibration curve using standard solutions of this compound of known concentrations. The peak area response of the analyte in the sample is then used to determine its concentration from the calibration curve.

Comparison with Alternative Methods

While LC-MS/MS is the gold standard for nitrosamine analysis due to its high sensitivity and specificity, other analytical techniques could potentially be adapted for the quantification of this compound.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less sensitive than LC-MS/MS and may not be suitable for detecting the very low levels of nitrosamine impurities required by regulatory agencies. However, it can be a cost-effective screening tool for higher concentration levels. A study on Labetalol hydrochloride using RP-HPLC showed a linearity range of 10 to 50 μg/mL.[1]

  • Spectrofluorimetry: A spectrofluorimetric method has been developed for the determination of Labetalol after conversion to a nitroso-derivative. This method demonstrated a linear range of 0.025-0.250 μg/mL.[2] While sensitive, this method is indirect and may be susceptible to interference from other compounds in the sample matrix.

Conclusion

For the reliable and sensitive quantification of this compound in pharmaceutical products, LC-MS/MS is the most suitable analytical technique. Its high sensitivity allows for the detection and quantification of this impurity at the low levels mandated by regulatory bodies to ensure drug safety. While other methods exist, they may lack the required sensitivity and specificity for routine quality control of N-nitroso impurities. The provided experimental protocol and performance data for the LC-MS/MS method serve as a valuable resource for laboratories involved in the analysis of nitrosamine impurities.

References

Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of Methods for N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety and quality of pharmaceuticals is paramount. The detection and quantification of nitrosamine (B1359907) impurities, such as N-Nitroso Labetalol, a potential mutagenic impurity, necessitates robust and reliable analytical methods. This guide provides an objective comparison of analytical techniques for this compound, focusing on the critical aspect of robustness testing. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.

The formation of N-nitrosamines in pharmaceutical products is a significant concern for regulatory bodies and manufacturers alike. This compound, a nitrosamine derivative of the beta-blocker Labetalol, requires highly sensitive and specific analytical methods for its detection at trace levels. The robustness of these methods—their ability to remain unaffected by small, deliberate variations in method parameters—is a crucial aspect of their validation, ensuring reliable performance during routine use.

This guide delves into the robustness of two common analytical approaches for this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of typical performance characteristics of RP-HPLC and LC-MS/MS methods.

Performance ParameterRP-HPLC with UV DetectionLC-MS/MS
Limit of Quantification (LOQ) Typically in the µg/mL rangeAs low as 0.03 ppm[1][2]
Selectivity May be susceptible to interference from matrix components or degradation products.High selectivity due to mass-based detection, allowing for differentiation from co-eluting species.
Robustness Generally robust for routine analysis, but can be influenced by variations in mobile phase composition, pH, and column temperature.Highly robust, with advanced features like RADAR technology to mitigate matrix effects and enhance method reliability.[1][2]
Instrumentation Widely available and cost-effective.Higher initial investment and operational complexity.
Application Suitable for routine quality control of Labetalol and its known impurities.[3][4]Essential for trace-level quantification of nitrosamine impurities to meet stringent regulatory requirements.

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental to reproducible and reliable analytical testing.

Robustness Testing Protocol for RP-HPLC Method

This protocol outlines a typical robustness study for an RP-HPLC method for the analysis of Labetalol and its impurities, including this compound. The method's ability to withstand deliberate variations in key parameters is assessed.

1. Standard and Sample Preparation:

  • Prepare a standard solution of this compound and a spiked sample solution of the Labetalol drug product.

2. Chromatographic Conditions (Nominal):

  • Column: Zorbax Eclipse Plus C-18 (100 × 4.6 mm, 3.5 µm)[3]

  • Mobile Phase: Gradient elution with 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile:methanol (1:1)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 35°C[3]

  • Detection: UV at 230 nm[3][4]

3. Deliberate Variations in Method Parameters:

  • Flow Rate: Vary by ±0.1 mL/min (0.9 mL/min and 1.1 mL/min).

  • Column Temperature: Vary by ±5°C (30°C and 40°C).

  • Mobile Phase Composition: Minor change in the organic modifier ratio.

4. Data Analysis:

  • Evaluate the impact of each variation on system suitability parameters (e.g., peak asymmetry, theoretical plates, resolution) and the quantification of this compound. The relative standard deviation (%RSD) of the results should be within acceptable limits.

Robustness Testing Protocol for LC-MS/MS Method

This protocol describes a robustness study for a highly sensitive LC-MS/MS method for the quantification of this compound.

1. Standard and Sample Preparation:

  • Prepare a series of calibration standards of this compound and spiked drug product samples.

2. LC-MS/MS Conditions (Nominal):

  • LC System: ACQUITY UPLC H-Class Plus[1][2]

  • MS System: Xevo TQ-S Cronos Tandem Quadrupole Mass Spectrometer[1][2]

  • Column: ACQUITY UPLC BEH C18[1][2]

  • Mobile Phase: Optimized gradient for the separation of this compound from the API.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound.

3. Deliberate Variations in Method Parameters:

  • LC Flow Rate: Vary by ±10%.

  • Column Temperature: Vary by ±5°C.

  • Mobile Phase Composition: Slight alteration of the gradient profile.

  • MS Source Parameters: Minor adjustments to source temperature and gas flows.

4. Data Analysis:

  • Assess the consistency of the LOQ, linearity, accuracy, and precision under the varied conditions. The spiked recovery should remain within the range of 70% to 120%.[1][2]

Visualizing the Workflow and Logical Relationships

To further clarify the processes and concepts involved in robustness testing, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Robustness_Testing cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_conclusion Conclusion Prep_Standard Prepare this compound Standard Solution Nominal_Conditions Analyze under Nominal Method Conditions Prep_Standard->Nominal_Conditions Prep_Sample Prepare Spiked Drug Product Sample Prep_Sample->Nominal_Conditions Varied_Conditions Analyze under Deliberately Varying Conditions Nominal_Conditions->Varied_Conditions Introduce Variations System_Suitability Assess System Suitability (e.g., Peak Shape, Resolution) Varied_Conditions->System_Suitability Quant_Performance Evaluate Quantitative Performance (e.g., LOQ, Accuracy, Precision) Varied_Conditions->Quant_Performance Robustness_Assessment Method Robust? System_Suitability->Robustness_Assessment Quant_Performance->Robustness_Assessment Robustness_Parameters_Relationship cluster_instrumental Instrumental Parameters cluster_mobile_phase Mobile Phase Parameters cluster_method_performance Method Performance Indicators Flow_Rate Flow Rate Retention_Time Retention Time Flow_Rate->Retention_Time Peak_Area Peak Area Flow_Rate->Peak_Area Column_Temp Column Temperature Column_Temp->Retention_Time Resolution Resolution Column_Temp->Resolution Injection_Vol Injection Volume Injection_Vol->Peak_Area Composition Composition (% Organic) Composition->Retention_Time Composition->Resolution pH pH pH->Retention_Time Tailing_Factor Tailing Factor pH->Tailing_Factor Buffer_Conc Buffer Concentration Buffer_Conc->Tailing_Factor

References

A Head-to-Head Comparison: LC-MS vs. GC-MS for the Analysis of N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the pharmaceutical industry, the accurate and sensitive detection of nitrosamine (B1359907) impurities is of paramount importance to ensure patient safety. N-Nitroso Labetalol (B1674207), a potential impurity in the widely used antihypertensive drug Labetalol, requires robust analytical methods for its quantification at trace levels. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific Nitrosamine Drug Substance-Related Impurity (NDSRI).

N-Nitroso Labetalol is a large, non-volatile, and thermally labile molecule. These inherent physicochemical properties are critical in determining the most suitable analytical methodology. This comparison will delve into the applicability, performance, and experimental considerations of both LC-MS and GC-MS, supported by experimental data, to guide researchers, scientists, and drug development professionals in their analytical strategy.

At a Glance: Key Differences in Analytical Approaches

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability to this compound Highly Suitable. Ideal for non-volatile and thermally labile compounds.Not Suitable. Primarily for volatile and thermally stable compounds. This compound is prone to degradation at the high temperatures used in GC.
Sample Preparation Simple, typically involving dissolution in a suitable solvent.Complex and often requires derivatization to increase volatility, which can introduce analytical variability.
Sensitivity High sensitivity, with Limits of Quantitation (LOQ) in the parts-per-billion (ppb) range achievable.Generally offers good sensitivity for volatile analytes, but is not applicable to non-volatile compounds like this compound.
Matrix Effects Can be susceptible to ion suppression or enhancement from co-eluting matrix components, requiring careful method development.Less prone to matrix effects compared to LC-MS for suitable analytes, but not relevant for this application.
Risk of Analyte Degradation Minimal risk of degradation as the analysis is performed at or near ambient temperatures.High risk of thermal degradation of this compound in the injector and column, leading to inaccurate quantification.[1][2]

Data Presentation: Performance Comparison

The following table summarizes typical performance data for the analysis of nitrosamines using LC-MS/MS and GC-MS/MS. It is important to note that the GC-MS/MS data is for volatile nitrosamines and is provided for comparative purposes, as the analysis of this compound by GC-MS is not feasible.

ParameterLC-MS/MS for this compoundRepresentative GC-MS/MS for Volatile Nitrosamines
Limit of Quantitation (LOQ) 0.03 ppm[3]1 - 10 ppb[4]
Linearity (r²) > 0.99≥ 0.996[2][5]
Accuracy (Recovery) 70 - 120%[3]70 - 130%[4]
Precision (%RSD) < 15%< 20%[4]

The Decisive Factor: Thermal Stability

The primary reason for the unsuitability of GC-MS for this compound analysis is its thermal lability. The high temperatures required for the GC inlet (typically >200°C) and column would cause the molecule to degrade before it reaches the detector. This degradation would lead to a failure to detect the intact molecule and could potentially generate other interfering species, resulting in inaccurate and unreliable data. LC-MS, on the other hand, operates at or near room temperature, preserving the integrity of the this compound molecule throughout the analysis.

Experimental Protocols

LC-MS/MS Method for this compound

This protocol is based on a validated method for the quantification of this compound in a drug product.[3]

1. Sample Preparation:

  • Accurately weigh and dissolve the labetalol drug product in a suitable diluent (e.g., methanol/water mixture) to a final concentration of 1 mg/mL.

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Centrifuge the sample to pellet any undissolved excipients.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography Conditions:

  • Column: ACQUITY UPLC BEH C18 (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to achieve separation from the API and other impurities.

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S Cronos)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ions for this compound should be optimized.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Representative GC-MS/MS Method for Volatile Nitrosamines

This protocol is a general representation for the analysis of volatile nitrosamines and is not suitable for this compound.

1. Sample Preparation:

  • Disperse the sample in an appropriate solvent (e.g., dichloromethane).

  • For some matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

  • An internal standard is typically added for accurate quantification.

2. Gas Chromatography Conditions:

  • Column: A mid-polarity column (e.g., Rxi-624Sil MS) is often used.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C

  • Oven Program: A temperature gradient is used to separate the analytes (e.g., start at 40°C, ramp to 240°C).

  • Injection Mode: Splitless injection is commonly used for trace analysis.

3. Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ions for each volatile nitrosamine are monitored.

Visualizing the Workflow

Analytical_Workflow General Analytical Workflow for Nitrosamine Analysis cluster_LCMS LC-MS Analysis of this compound cluster_GCMS GC-MS Analysis of Volatile Nitrosamines lc_sample Sample Preparation (Dissolution) lc_analysis LC-MS/MS Analysis (Ambient Temperature) lc_sample->lc_analysis lc_data Data Acquisition & Processing lc_analysis->lc_data gc_sample Sample Preparation (Extraction/Derivatization) gc_analysis GC-MS/MS Analysis (High Temperature) gc_sample->gc_analysis gc_data Data Acquisition & Processing gc_analysis->gc_data

Caption: A comparison of the general analytical workflows for LC-MS and GC-MS.

Conclusion and Recommendation

Based on the physicochemical properties of this compound, particularly its non-volatile and thermally labile nature, LC-MS/MS is unequivocally the recommended technique for its analysis. This method offers the necessary sensitivity and specificity while ensuring the integrity of the analyte during analysis. GC-MS is not a viable alternative due to the high probability of thermal degradation, which would lead to inaccurate and unreliable results. For laboratories tasked with the analysis of this compound and other similar NDSRIs, the development and validation of a robust LC-MS/MS method is the most appropriate and scientifically sound approach to ensure the safety and quality of pharmaceutical products.

References

A Guide to Inter-Laboratory Comparison for the Measurement of N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of N-Nitroso Labetalol, a potential genotoxic impurity in the antihypertensive drug, Labetalol. Given the stringent regulatory limits on nitrosamine (B1359907) impurities, establishing robust, reproducible, and harmonized analytical methods is paramount for ensuring patient safety. This document outlines a comparative study structure, presents typical analytical performance data for common methodologies, and provides detailed experimental protocols.

Introduction to this compound

This compound is the N-nitroso derivative of Labetalol. Nitrosamines are a class of compounds of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens. Their formation in drug substances can occur during synthesis, from raw materials, or during storage. Regulatory bodies worldwide have set strict acceptable intake (AI) limits for nitrosamine impurities, necessitating highly sensitive and accurate analytical methods for their detection and quantification.

Inter-Laboratory Study Design

An inter-laboratory comparison, also known as a round-robin or proficiency test, is crucial for assessing the reproducibility and reliability of analytical methods across different laboratories. A well-designed study provides valuable insights into method performance and helps identify potential sources of variability.

Key recommendations for a successful inter-laboratory study include:

  • A central, accredited body should prepare and validate the homogeneity and stability of the test samples.

  • A detailed and unambiguous analytical protocol should be distributed to all participating laboratories.

  • Statistical analysis of the submitted results should be performed in accordance with established standards for inter-laboratory comparisons.

  • The use of highly sensitive and specific methods, such as those based on mass spectrometry, is encouraged to ensure accurate quantification at the low levels required by regulatory agencies.

Inter_Laboratory_Study_Workflow cluster_planning Phase 1: Planning & Coordination cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Evaluation & Reporting A Define Study Objectives (e.g., method validation, proficiency testing) B Select & Prepare Homogeneous Test Samples (this compound spiked in Labetalol) A->B C Develop & Distribute Detailed Analytical Protocol B->C D Recruit Participating Laboratories C->D E Sample Receipt & Storage D->E F Sample Preparation (Extraction, Dilution) E->F G Instrumental Analysis (LC-MS/MS, GC-MS, LC-HRMS) F->G H Data Acquisition & Initial Processing G->H I Submission of Results to Central Coordinator H->I J Statistical Analysis (e.g., z-scores, reproducibility) I->J K Identification of Outliers & Method Deviations J->K L Issuance of Final Report & Performance Certificates K->L

Figure 1: Workflow for an inter-laboratory comparison study.

Comparative Analytical Methods

The following sections detail three common, highly sensitive analytical techniques for the quantification of this compound. The performance data presented in the tables are hypothetical yet realistic, representing what would be expected from validated methods in an inter-laboratory setting.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely adopted technique for nitrosamine analysis due to its high sensitivity, selectivity, and applicability to a broad range of compounds, including those that are not amenable to gas chromatography.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a portion of the drug substance or crushed tablets equivalent to 100 mg of Labetalol into a 15 mL centrifuge tube.

    • Add 5 mL of a suitable diluent (e.g., methanol (B129727) or a mixture of methanol and water).

    • Add an appropriate internal standard (e.g., this compound-d5).

    • Vortex for 10 minutes to ensure complete dissolution and extraction.

    • Centrifuge at 4,500 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • LC Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: A suitable gradient to separate this compound from the Labetalol API and other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile nitrosamines. For less volatile compounds like this compound, derivatization may be necessary, but direct injection is often feasible with modern instrumentation.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 100-500 mg of the sample into a centrifuge tube.

    • Add 5 mL of Dichloromethane (DCM) and an internal standard.

    • Vortex for 20 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.2 µm syringe filter into a GC vial.

  • GC Conditions:

    • Column: A low- to mid-polarity column suitable for amine analysis (e.g., a 5% phenyl-arylene phase).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a high temperature (e.g., 300 °C) to ensure elution of the analyte.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or, for higher selectivity, tandem mass spectrometry (MS/MS).

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS offers very high selectivity and sensitivity by measuring the exact mass of the analyte, which helps in differentiating it from matrix interferences with high confidence.

Experimental Protocol:

  • Sample Preparation: The sample preparation protocol is similar to that for LC-MS/MS.

  • LC Conditions: The LC conditions are similar to those for LC-MS/MS.

  • HRMS Conditions:

    • Ionization Mode: ESI, Positive.

    • Acquisition Mode: Targeted Single Ion Monitoring (t-SIM) or Parallel Reaction Monitoring (PRM).

    • Resolution: ≥ 30,000 FWHM.

    • Mass Accuracy: ≤ 5 ppm.

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data from a simulated inter-laboratory comparison of the three analytical methods for this compound analysis. These values are representative of the performance expected from modern analytical instrumentation and validated methods for trace-level nitrosamine analysis.

Parameter LC-MS/MS GC-MS LC-HRMS
Limit of Detection (LOD) 0.003 ppm[1]0.010 ppm0.005 ppm
Limit of Quantitation (LOQ) 0.010 ppm0.030 ppm0.015 ppm
Linearity (R²) > 0.995> 0.990> 0.998
Precision (RSD%) < 10%< 15%< 8%
Accuracy (Recovery %) 85-115%80-120%90-110%

Data is presented relative to the Labetalol drug substance concentration.

Signaling Pathway: Formation of this compound

The formation of this compound occurs when the secondary amine moiety in the Labetalol molecule reacts with a nitrosating agent, such as nitrous acid (formed from nitrites in an acidic environment). This reaction is a critical consideration during the drug manufacturing process and storage.

N_Nitroso_Labetalol_Formation labetalol Labetalol (contains secondary amine) n_nitroso_labetalol This compound (NDSRI) labetalol->n_nitroso_labetalol Nitrosation nitrosating_agent Nitrosating Agent (e.g., Nitrous Acid, HONO) nitrosating_agent->n_nitroso_labetalol acidic_conditions Acidic Conditions (low pH) acidic_conditions->n_nitroso_labetalol

Figure 2: Formation pathway of this compound.

Conclusion

This guide provides a foundational framework for establishing an inter-laboratory comparison for the analysis of this compound. The successful implementation of such a study, utilizing robust and validated analytical methods like LC-MS/MS, GC-MS, or LC-HRMS, is essential for ensuring method reproducibility and accuracy across the pharmaceutical industry. Harmonized and reliable testing is a cornerstone of patient safety and regulatory compliance in the control of nitrosamine impurities.

References

Comparative Guide to Analytical Methods for N-Nitroso Labetalol Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the specific determination of N-Nitroso Labetalol (B1674207), a nitrosamine (B1359907) impurity of the drug Labetalol. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to select the most appropriate method for their needs.

Overview of Analytical Techniques

The primary analytical techniques for the detection and quantification of N-Nitroso Labetalol are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Spectrofluorimetry. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for volatile nitrosamines, but its applicability to a larger, more complex molecule like this compound is less established.

LC-MS/MS stands out for its high sensitivity and specificity, making it the preferred method for trace-level impurity analysis in pharmaceutical products.[1][2][3] Spectrofluorimetry offers a simpler and more accessible alternative, though it may be less specific compared to mass spectrometric methods.[4][5][6]

Quantitative Data Comparison

The following table summarizes the key performance parameters of the different analytical methods for this compound.

ParameterUPLC-MS/MSSpectrofluorimetryGC-MS
Limit of Quantification (LOQ) 0.03 ppm[7]Not explicitly defined for this compound, but the method for the nitroso-derivative of Labetalol has a linear range starting from 0.025 µg/mL.[4][5]Data not available for this compound. Generally suitable for volatile nitrosamines.[1]
Limit of Detection (LOD) 0.003 ppm (S/N ratio >300)[7]1.40 ng/mL for the nitroso-derivative of Labetalol.[4][5]Data not available for this compound.
Linearity Range Data not available in the provided search results.0.025 - 0.250 µg/mL for the nitroso-derivative of Labetalol.[4][5]Data not available for this compound.
Recovery 70 - 120%[7]100.10 ± 3.44% (in spiked human urine) and 101.27 ± 4.97% (in spiked human plasma) for Labetalol after derivatization.[4][5]Data not available for this compound.
Specificity High, based on mass-to-charge ratio fragmentation.Moderate, based on the fluorescence of a specific derivative.High, based on mass-to-charge ratio fragmentation.

Experimental Protocols

UPLC-MS/MS Method

This method is designed for the quantification of this compound impurity in a Labetalol drug product.[7]

Instrumentation:

  • Waters ACQUITY UPLC H-Class PLUS System

  • Waters Xevo TQ-S Cronos Mass Spectrometer

  • ACQUITY UPLC BEH C18 Column

Sample Preparation:

  • Accurately weigh and dissolve the Labetalol drug product sample in a suitable solvent.

  • Perform an extraction to isolate the this compound impurity and minimize matrix effects.

  • The final extract is injected into the UPLC-MS/MS system.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18

  • Mobile Phase: A gradient of aqueous and organic solvents.

  • Flow Rate: Optimized for separation.

  • Injection Volume: Typically in the low microliter range.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of this compound.

  • Data Analysis: Quantification is based on the peak area of the specific MRM transition.

Spectrofluorimetric Method

This method is based on the reaction of the nitroso-derivative of Labetalol with 2-cyanoacetamide (B1669375) to form a fluorescent product.[4][5][6]

Instrumentation:

  • Spectrofluorometer

Reagents:

Procedure:

  • Nitrosation: To an aliquot of the Labetalol sample solution, add 1 mL of 0.1 M hydrochloric acid and 1 mL of 2% sodium nitrite solution. Allow the reaction to proceed for 2 minutes at room temperature.

  • Fluorophore Formation: Add 0.5 mL of 1% 2-cyanoacetamide solution and 1 mL of 33% ammonia solution to the reaction mixture.

  • Heating: Heat the mixture in a boiling water bath for a specified time to develop the fluorescent product.

  • Measurement: After cooling to room temperature, measure the fluorescence intensity at an emission wavelength of 420 nm with an excitation wavelength of 335 nm.

Method Specificity and Comparison

UPLC-MS/MS offers the highest degree of specificity. The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of this compound based on its specific precursor and product ion masses, minimizing interference from the drug substance matrix and other impurities.[7] This makes it the gold standard for regulatory submissions and quality control in the pharmaceutical industry.[1][2][3]

The Spectrofluorimetric method , while sensitive, relies on a chemical derivatization step.[4][5][6] The specificity of this method is dependent on the unique reaction of the nitroso-derivative of Labetalol with 2-cyanoacetamide. While the developed fluorescence is specific to the product formed, there is a higher potential for interference from other compounds in the sample matrix that might also fluoresce under the same conditions.

The feasibility of a GC-MS method for this compound is questionable due to the molecule's relatively high molecular weight and potential thermal lability. GC-MS is generally more suitable for smaller, more volatile nitrosamines.[1]

Visualizations

Experimental_Workflow_UPLC_MSMS cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Labetalol Drug Product Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction of this compound Dissolution->Extraction Injection Injection Extraction->Injection Separation UPLC Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification

Caption: UPLC-MS/MS workflow for this compound analysis.

Experimental_Workflow_Spectrofluorimetry cluster_reaction Chemical Reaction cluster_measurement Measurement cluster_data Data Analysis Sample Labetalol Sample Nitrosation Nitrosation (HCl, NaNO2) Sample->Nitrosation Derivatization Fluorophore Formation (2-cyanoacetamide, NH3) Nitrosation->Derivatization Heating Heating Derivatization->Heating Measurement Fluorescence Measurement (Ex: 335 nm, Em: 420 nm) Heating->Measurement Quantification Quantification Measurement->Quantification

Caption: Spectrofluorimetric workflow for this compound.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes LC_MS UPLC-MS/MS Specificity Specificity LC_MS->Specificity High Sensitivity Sensitivity LC_MS->Sensitivity Very High (ppm-ppb) Applicability Applicability for This compound LC_MS->Applicability Excellent Spectro Spectrofluorimetry Spectro->Specificity Moderate Spectro->Sensitivity High (ng/mL) Spectro->Applicability Good GC_MS GC-MS GC_MS->Specificity High (if applicable) GC_MS->Sensitivity High (for volatile compounds) GC_MS->Applicability Limited/Uncertain

Caption: Comparison of analytical methods for this compound.

References

A Researcher's Guide to Sample Extraction Techniques: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The success of analytical procedures in research, clinical diagnostics, and drug development is fundamentally reliant on the quality of the sample preparation. The initial extraction step is critical, as it aims to isolate target analytes from complex matrices, remove interfering substances, and concentrate the sample for downstream analysis.[1] The choice of extraction method can significantly impact the accuracy, sensitivity, and reproducibility of experimental results.[2]

This guide provides an objective comparison of common sample extraction techniques for various biomolecules, supported by experimental data. We will delve into methods for nucleic acids, proteins, and metabolites, offering detailed protocols and performance metrics to help you select the optimal technique for your specific application.

Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)

LLE and SPE are foundational techniques used to separate compounds from a liquid matrix. LLE operates on the principle of differential solubility between two immiscible liquid phases, while SPE uses a solid sorbent to retain analytes.[3][4]

Solid-Phase Extraction (SPE) is a highly selective method that isolates and concentrates analytes by passing a liquid sample through a solid sorbent material.[3] It is widely used in pharmaceutical, environmental, and clinical analysis due to its high reproducibility and compatibility with automation.[3] Liquid-Liquid Extraction (LLE) is a traditional technique that partitions compounds based on their solubility in two immiscible liquids, typically an aqueous phase and an organic solvent.[3] It is particularly effective for large-volume extractions.[5]

Performance Comparison: SPE vs. LLE

The choice between SPE and LLE depends on the sample complexity, target analyte properties, and required throughput. SPE generally offers superior selectivity and cleaner extracts, while LLE can be advantageous for certain hydrophobic compounds or large sample volumes.[3][5][6]

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Supported Liquid Extraction (SLE)Reference
Principle Analyte partitions between a solid and liquid phase.[4]Analyte partitions between two immiscible liquid phases.[3]Analyte partitions between an aqueous phase supported on a solid and an immiscible organic solvent.
Selectivity High; sorbent chemistry can be tailored.[3]Moderate; depends on solvent choice and pH.[5]Moderate to High.
Analyte Recovery Generally superior, especially for a wide variety of compounds.[6]Can be lower; may require multiple extractions.[6]Acceptable for neutral and basic analytes.[6]
Matrix Effects Minimal; efficient removal of interferences.[6]Higher variability; potential for co-extraction of interferences.[6]Higher than SPE, potentially due to impurities from the sorbent.[6]
Solvent Consumption Reduced compared to LLE.[3]High.[7]Moderate.
Automation Highly compatible with automated workflows.[3][5]Automation is possible but can be complex.[5]Amenable to automation.
Speed Faster single-sample processing.[5]Slower and more labor-intensive.[3]Faster than LLE.[6]

Experimental Workflow Visualizations

LLE_Workflow start_end start_end process process start Start: Sample in Aqueous Phase add_solvent Add Immiscible Organic Solvent start->add_solvent mix Vortex/Shake to Partition Analytes add_solvent->mix separate Allow Phases to Separate mix->separate collect Collect Organic Phase with Analyte separate->collect end End: Purified Sample collect->end

Fig. 1: General workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow start_end start_end process process waste start Start: SPE Cartridge condition Condition (Activate Sorbent) start->condition equilibrate Equilibrate (Prepare Sorbent) condition->equilibrate load Load Sample (Analyte Binds) equilibrate->load wash Wash (Remove Impurities) load->wash waste_load load->waste_load Flow-through elute Elute (Collect Analyte) wash->elute waste_wash wash->waste_wash Waste end End: Purified Sample elute->end

Fig. 2: General workflow for Solid-Phase Extraction (SPE).
Experimental Protocol: SPE for Drug Compounds in Plasma

This protocol is a generalized procedure for extracting a variety of drug compounds from a plasma matrix using a reversed-phase SPE sorbent.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Condition: Condition an Oasis PRiME HLB µElution plate with 200 µL of methanol (B129727).

  • Equilibrate: Equilibrate the plate with 200 µL of water.

  • Load: Load the entire pre-treated sample onto the plate.

  • Wash: Wash the plate with 2 x 300 µL of 5% methanol in water.

  • Elute: Elute the target analytes with 2 x 50 µL of acetonitrile.

  • Analysis: The eluate can be directly injected for LC-MS/MS analysis without the need for evaporation or reconstitution.[6]

Nucleic Acid Extraction (DNA & RNA)

Isolating high-quality, intact nucleic acids is a prerequisite for a multitude of molecular biology applications, including PCR, qPCR, sequencing, and microarray analysis.[8][9] Common methods include organic extraction, silica-based spin columns, and magnetic beads.

  • Organic (Phenol-Chloroform) Extraction: A traditional method that uses phenol (B47542) and chloroform (B151607) to denature proteins and separate nucleic acids into an aqueous phase.[9][10]

  • Silica (B1680970) Spin-Column Extraction: Utilizes a silica membrane that binds DNA or RNA in the presence of chaotropic salts. Impurities are washed away, and pure nucleic acids are eluted in a low-salt buffer.[10]

  • Magnetic Bead-Based Extraction: Employs silica-coated paramagnetic beads that bind nucleic acids. A magnet is used to immobilize the beads during wash steps, allowing for easy and automatable purification.[9][11]

Performance Comparison: Nucleic Acid Extraction Methods

Magnetic bead-based methods offer a compelling alternative to traditional spin columns, especially for high-throughput applications, demonstrating superior or comparable yields and purity across various sample types.[11][12]

ParameterOrganic (Phenol-Chloroform)Silica Spin-ColumnMagnetic Bead-BasedReference
Principle Phase separation using organic solvents.[9]Adsorption to silica membrane.Reversible binding to silica-coated magnetic beads.[9]
Yield High, but operator-dependent.Good and consistent.High; superior for tissue and blood samples.[12]
Purity (A260/280) Can be high, but risk of phenol carryover.Consistently high.Consistently high.[12]
Processing Time Long and labor-intensive.[13]Fast.Very fast, especially when automated.[14]
Throughput Low.Moderate; can be partially automated.High; easily automated.[11][15]
Safety Hazardous; requires fume hood.[13][16]Safer; uses chaotropic salts.Safest; no organic solvents.[9]
Cost Inexpensive reagents.[13]Moderate.Generally higher, but instruments are affordable.[15]

Quantitative Data: RNA Yield from Different Sample Types

Sample TypeMagnetic Bead Yield (ng/µL)Spin Column (Supplier Q) Yield (ng/µL)Spin Column (Supplier M) Yield (ng/µL)Reference
Adherent Cells ~110~115~100[12]
Rabbit Liver Tissue ~350~150~125[12]
Whole Blood ~15~5~4[12]

Experimental Workflow Visualizations

Nucleic_Acid_Workflows cluster_phenol A) Phenol-Chloroform Extraction cluster_spin B) Silica Spin-Column cluster_bead C) Magnetic Beads p_start Cell Lysate p_pci Add Phenol: Chloroform (PCI) p_start->p_pci p_cent1 Centrifuge p_pci->p_cent1 p_aqueous Collect Aqueous Phase (contains NA) p_cent1->p_aqueous p_precip Precipitate with Ethanol (B145695) p_aqueous->p_precip p_cent2 Centrifuge p_precip->p_cent2 p_wash Wash Pellet (70% Ethanol) p_cent2->p_wash p_end Resuspend Pure Nucleic Acid p_wash->p_end s_start Cell Lysate in Binding Buffer s_bind Apply to Column Centrifuge s_start->s_bind s_wash1 Wash Step 1 Centrifuge s_bind->s_wash1 s_wash2 Wash Step 2 Centrifuge s_wash1->s_wash2 s_dry Dry Spin s_wash2->s_dry s_elute Add Elution Buffer Centrifuge s_dry->s_elute s_end Collect Pure Nucleic Acid s_elute->s_end b_start Cell Lysate b_bind Add Beads (NA Binds) b_start->b_bind b_capture1 Capture Beads (with Magnet) b_bind->b_capture1 b_wash1 Wash 1 (Release & Recapture) b_capture1->b_wash1 b_wash2 Wash 2 (Release & Recapture) b_wash1->b_wash2 b_elute Add Elution Buffer (Release NA) b_wash2->b_elute b_end Collect Pure NA Supernatant b_elute->b_end

Fig. 3: Workflows for major nucleic acid extraction techniques.
Experimental Protocol: Phenol-Chloroform DNA Extraction

This protocol describes a standard method for purifying DNA from a digested tissue or cell sample.[13]

  • Lysis: Start with a sample of lysed cells or digested tissue in an appropriate buffer.

  • Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the sample in a 1.5 mL microcentrifuge tube.[13]

  • Mixing & Separation: Mix gently on a rocking platform for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at room temperature to separate the phases.[13]

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase, which contains the DNA, to a new tube. Avoid the white protein interface.[13]

  • Chloroform Wash: Add an equal volume of chloroform:isoamyl alcohol (24:1), mix for 2 minutes, and centrifuge for 1 minute. Transfer the upper aqueous phase to a new tube.[13]

  • Precipitation: Add 2 to 2.5 volumes of ice-cold 100% ethanol to precipitate the DNA. Mix by inversion and incubate if necessary.[13]

  • Pelleting: Centrifuge at 12,000 rpm for 10-30 minutes at 4°C to pellet the DNA.[13]

  • Washing: Carefully remove the supernatant. Wash the pellet with 1 mL of 70% ethanol and centrifuge again for 5 minutes.[13]

  • Drying & Resuspension: Remove the ethanol wash and air-dry the pellet. Resuspend the purified DNA in TE buffer or nuclease-free water.[13]

Protein Extraction

Effective protein extraction is crucial for proteomics, Western blotting, and enzyme assays. The goal is to efficiently lyse cells and solubilize proteins while preventing degradation and maintaining biological activity. The choice of lysis buffer and extraction method is highly dependent on the sample type and the downstream application.[17]

Performance Comparison: Protein Extraction Buffers

Different lysis buffers can preferentially extract certain types of proteins. For comprehensive proteomic profiling, applying multiple methods may be beneficial.[17]

ParameterMethod A (SDS-based Buffer)Method B (Urea/CHAPS Buffer)Reference
Principle Strong anionic detergent (SDS) for cell lysis.Chaotropic agent (Urea) and non-denaturing detergent (CHAPS).[17]
Protein Yield (µg/µL from muscle) 8.75 ± 1.7221.86 ± 5.27 [17]
Workflow Simplicity More complex; requires protein precipitation before 2DE analysis.Simpler and faster.[17]
Preferentially Extracted Proteins Heavy-molecular-weight proteins (e.g., contractile fibers).Cytosolic, mitochondrial, and exosomal proteins.[17]
Suitability Good for specific high-MW targets.Better for broad, homogeneous extraction for 2DE analysis.[17]

Experimental Workflow Visualization

Protein_Extraction_Workflow start_end start_end process process centrifuge centrifuge collect collect start Start: Cell/Tissue Sample homogenize Homogenize in Lysis Buffer start->homogenize incubate Incubate (e.g., on ice) homogenize->incubate centrifuge_node Centrifuge to Pellet Debris incubate->centrifuge_node collect_supernatant Collect Supernatant (Protein Extract) centrifuge_node->collect_supernatant quantify Quantify Protein (e.g., BCA, Bradford) collect_supernatant->quantify end End: Ready for Analysis quantify->end

Fig. 4: A generalized workflow for total protein extraction.
Experimental Protocol: Protein Extraction from Cultured Cells

This protocol is a general method for extracting total protein from adherent or suspension cells using a common RIPA-like buffer.

  • Cell Preparation: For adherent cells, wash with ice-cold PBS and aspirate. For suspension cells, pellet by centrifugation and wash with PBS.

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, plus protease and phosphatase inhibitors) to the cell pellet or plate.

  • Incubation: Incubate on ice for 15-30 minutes with periodic vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a pre-chilled tube.

  • Quantification: Determine the protein concentration using a suitable method like the Bradford or BCA assay before storage at -80°C or use in downstream applications.

Metabolite Extraction

Metabolomics studies require methods that can efficiently extract a broad range of small molecules with diverse chemical properties, from polar amino acids to nonpolar lipids. The extraction solvent system is a critical variable.[18]

Performance Comparison: Metabolite Extraction Solvents

The choice of solvent significantly impacts the types and quantities of metabolites recovered. For broad, global metabolomics, a mixed-polarity solvent often performs best.[18][19]

ParameterMethanol (MeOH)Phosphate (B84403) Buffer (PB)Ethanol/Phosphate Buffer (EtOH/PB)Reference
Principle Non-polar organic solvent.Polar aqueous buffer.Mixed-polarity solvent.[18]
Extraction Yield Superior for most metabolite classes.Outperformed organic solvents for amino acids and biogenic amines.Superior for most metabolite classes.[18]
Lipid Recovery Good.Unsatisfactory.Good.[18]
Reproducibility High.Lower for some classes.High.[18]
Ionization Efficiency (MS) Generally better than PB.Lower for many compounds.Generally better than PB.[18]
Overall Recommendation Recommended for broad metabolomics.Recommended only for targeted analysis of polar compounds.Recommended for broad metabolomics.[18]

Quantitative Data: Number of Metabolites Detected Above LOD

A study comparing ten extraction protocols on four different sample types found that a two-phase system using 75% Ethanol/MTBE (Methyl tert-butyl ether) consistently performed among the best for maximizing metabolite coverage.[19]

Sample TypeBest Performing Protocol(s)Reference
Liver Tissue 75% EtOH/MTBE (B) & 100% Isopropanol[19]
HL60 Cells 75% EtOH/MTBE (B) & 100% Isopropanol[19]
HEK Cells 75% EtOH/MTBE (A) & 75% EtOH/MTBE (B)[19]
Bone Marrow 100% Isopropanol & 75% EtOH/MTBE (B)[19]

Experimental Workflow Visualization

Metabolite_Extraction_Workflow start_end start_end process process critical critical collect collect start Start: Cell/Tissue Sample quench Metabolism Quenching (e.g., liquid N2) start->quench extract Add Cold Extraction Solvent quench->extract homogenize Homogenize/ Vortex extract->homogenize centrifuge Centrifuge to Pellet Debris homogenize->centrifuge collect_supernatant Collect Supernatant (Metabolite Extract) centrifuge->collect_supernatant dry Dry Extract (if needed) collect_supernatant->dry end End: Ready for Analysis (LC-MS, NMR) dry->end

Fig. 5: A typical workflow for intracellular metabolite extraction.
Experimental Protocol: Metabolite Extraction from Murine Tissue

This protocol is optimized for a broad, targeted metabolomics analysis using an ethanol/phosphate buffer mixture.[18]

  • Preparation: Weigh the frozen tissue sample (~20-50 mg) in a pre-chilled tube.

  • Solvent Addition: Add 1 mL of the cold extraction solvent (80% ethanol, 20% 10 mM phosphate buffer) to the tissue.

  • Homogenization: Homogenize the sample using a bead mill or other appropriate homogenizer until the tissue is completely disintegrated.

  • Incubation & Centrifugation: Incubate the homogenate for a short period on ice, then centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C.

  • Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

  • Analysis: The extract can be used directly for analysis or dried down and reconstituted in a suitable solvent for LC-MS or NMR platforms.[18]

Advanced & Niche Extraction Techniques

Beyond the foundational methods, several advanced techniques offer unique advantages for specific applications.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly CO2, as the extraction solvent.[20] By adjusting pressure and temperature, the solvating power of the fluid can be precisely controlled, allowing for high selectivity.[21] It is considered a "green" technology as it reduces the need for organic solvents and is ideal for extracting thermally sensitive compounds without degradation.[20][22]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and sample, disrupting the sample matrix and accelerating the release of analytes.[23][24] This method significantly reduces extraction time and solvent consumption.[23]

  • Ultrasonic-Assisted Extraction (UAE) / Sonication: Employs high-frequency sound waves to create cavitation bubbles in the solvent.[24] The collapse of these bubbles generates localized high pressure and temperature, enhancing mass transfer and disrupting cell structures to improve extraction efficiency.[23][25]

These instrument-based methods offer significant gains in speed and efficiency and are particularly valuable in high-throughput environments.[26]

References

Navigating the Regulatory Landscape for N-Nitroso Labetalol: A Guide to Method Acceptance Criteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the evolving landscape of pharmaceutical quality and safety, the control of nitrosamine (B1359907) impurities remains a critical focus for researchers, scientists, and drug development professionals. N-Nitroso Labetalol, a potential nitrosamine drug substance-related impurity (NDSRI) in the widely used beta-blocker Labetalol, is under scrutiny from regulatory bodies globally. This guide provides a comprehensive overview of the regulatory acceptance criteria for analytical methods designed to detect and quantify this compound, offering a comparison of analytical techniques and detailed experimental protocols to ensure compliance and patient safety.

Regulatory Framework and Acceptance Criteria

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in drug products. A key aspect of these guidelines is the establishment of an Acceptable Intake (AI) limit for each nitrosamine. For this compound, the FDA has set an AI limit of 1500 ng/day .[1] This impurity is classified as a Category 4 NDSRI based on the FDA's Carcinogenic Potency Categorization Approach (CPCA).

Analytical methods developed for the detection and quantification of this compound must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures. While specific acceptance criteria for every validation parameter are not universally mandated for all nitrosamines, the regulatory guidance provides a framework for determining appropriate limits based on the AI.

A crucial parameter is the Limit of Quantification (LOQ) . The FDA recommends that for drug products with a maximum daily dose (MDD) of less than 880 mg/day, the analytical method should have an LOQ of ≤ 0.03 ppm . The EMA further specifies that to justify the omission of a nitrosamine impurity from the final product specification, the analytical method's LOQ should be ≤ 10% of the acceptable limit .

The following table summarizes the general acceptance criteria for the validation of an analytical method for this compound, derived from ICH Q2(R1) and regulatory guidance on nitrosamines.

Validation ParameterAcceptance Criteria
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, and matrix components.
Limit of Detection (LOD) Typically, a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Typically, a signal-to-noise ratio of 10:1. Should be at or below the regulatory threshold (e.g., ≤ 0.03 ppm or ≤10% of the AI limit).
Linearity A linear relationship between the concentration and the analytical signal should be demonstrated across the range of the analytical procedure. A correlation coefficient (r²) of ≥ 0.99 is generally expected.
Range The range of the method should span from the LOQ to a concentration that is typically 120% of the specification limit.
Accuracy The closeness of the test results obtained by the method to the true value. Recovery studies are typically performed at three concentration levels, with acceptance criteria often falling within 80-120% for trace analysis.
Precision (Repeatability & Intermediate Precision) The precision of the analytical procedure expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. The relative standard deviation (RSD) should be within an acceptable range, often ≤ 15% for impurity analysis.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters provides an indication of its reliability during normal usage.

Comparison of Analytical Methods

While specific validated methods for this compound are not widely published, the industry standard for the trace-level quantification of nitrosamine impurities relies on highly sensitive and specific techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

The following table provides a hypothetical comparison of these two techniques for the analysis of this compound, based on typical performance characteristics observed for similar nitrosamine impurities.

FeatureLC-MS/MSGC-MS/MS
Principle Separation based on liquid chromatography followed by detection using tandem mass spectrometry.Separation of volatile compounds based on gas chromatography followed by detection using tandem mass spectrometry.
Applicability Suitable for a wide range of non-volatile and thermally labile compounds, making it well-suited for many NDSRIs.Primarily suitable for volatile and thermally stable nitrosamines. Derivatization may be required for non-volatile compounds.
Sensitivity High sensitivity, often achieving LOQs in the sub-ppb range.Also highly sensitive, with typical LOQs in the low ppb range.
Specificity High specificity due to the combination of chromatographic separation and mass spectrometric detection (MRM mode).High specificity, particularly with the use of tandem mass spectrometry.
Sample Throughput Can be automated for high throughput analysis.Can also be automated for high throughput.
Challenges Potential for matrix effects from the sample, which may require careful sample preparation and the use of internal standards.Requires the analyte to be volatile and thermally stable. Potential for thermal degradation of some nitrosamines in the injector port.

Experimental Protocols

Below are detailed, representative methodologies for the analysis of nitrosamine impurities, which can be adapted for this compound.

Representative LC-MS/MS Method Protocol

1. Sample Preparation:

  • Weigh and dissolve a suitable amount of the Labetalol drug substance or crushed tablets in a diluent (e.g., methanol (B129727) or a mixture of methanol and water).

  • The final concentration of the API should be chosen to ensure the target this compound concentration falls within the linear range of the method.

  • The sample solution may require filtration through a 0.22 µm filter before injection.

2. Chromatographic Conditions:

  • Column: A high-resolution reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient Elution: A suitable gradient program to separate this compound from the Labetalol API and other potential impurities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a reference standard.

  • Source Parameters: Optimized parameters for capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.

Representative GC-MS/MS Method Protocol

1. Sample Preparation:

  • Dissolve a known amount of the Labetalol sample in a suitable organic solvent (e.g., dichloromethane).

  • An internal standard may be added to improve accuracy and precision.

  • The solution is then directly injected into the GC-MS/MS system.

2. GC Conditions:

  • Column: A low-bleed capillary column suitable for amine analysis (e.g., a mid-polarity column).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Optimized to ensure efficient volatilization without thermal degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient program to achieve separation of this compound from other volatile components.

  • Injection Mode: Splitless injection to maximize sensitivity.

3. MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined from its mass spectrum.

  • Ion Source Temperature: Typically around 230 °C.

Workflow for Nitrosamine Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in pharmaceutical products, from initial risk assessment to final reporting.

Nitrosamine_Analysis_Workflow General Workflow for Nitrosamine Impurity Analysis cluster_0 Phase 1: Risk Assessment & Method Development cluster_1 Phase 2: Sample Analysis & Data Evaluation cluster_2 Phase 3: Reporting & Control Strategy Risk_Assessment Risk Assessment for Nitrosamine Formation Method_Development Analytical Method Development (LC-MS/MS or GC-MS) Risk_Assessment->Method_Development Method_Validation Method Validation (ICH Q2(R1)) Method_Development->Method_Validation Sample_Preparation Sample Preparation Method_Validation->Sample_Preparation Instrumental_Analysis Instrumental Analysis Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing Result_Verification Result Verification vs. Acceptance Criteria Data_Processing->Result_Verification Reporting Reporting of Results Result_Verification->Reporting Control_Strategy Implementation of Control Strategy Reporting->Control_Strategy

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Researchers and drug development professionals handling N-Nitroso Labetalol must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management and disposal of this potentially carcinogenic compound.

This compound, a nitrosamine (B1359907) impurity, is classified as a hazardous substance, necessitating its handling as regulated hazardous waste. The primary and recommended method for the final disposal of this compound and grossly contaminated materials is high-temperature incineration. This process must be conducted by a licensed and certified hazardous waste management company in compliance with all federal, state, and local regulations.

Immediate Safety and Handling

Before any disposal procedures, it is crucial to follow strict safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.

  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Spill Management: Have a spill kit readily available. In case of a spill, avoid generating dust. The area should be decontaminated using appropriate chemical methods as outlined below.

Disposal Workflow

The proper disposal of this compound follows a clear, structured process to ensure safety and regulatory compliance.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A This compound Waste (Pure compound, contaminated labware) B Segregate as Hazardous Waste A->B C Place in a designated, sealed, and leak-proof hazardous waste container B->C D Label container clearly: 'Hazardous Waste - this compound' C->D E Store in a designated, secure hazardous waste accumulation area D->E F Arrange for pickup by a licensed hazardous waste contractor E->F G High-Temperature Incineration (Primary Method) F->G H Landfill (Post-Incineration Ash) G->H

Caption: Disposal workflow for this compound.

Quantitative Data Summary

For laboratory-scale operations, it is imperative to manage waste according to the guidelines summarized below.

Waste TypeContainer RequirementsDisposal MethodRegulatory Oversight
Pure this compound Sealed, clearly labeled, leak-proof hazardous waste container.High-temperature incineration by a licensed contractor.EPA (RCRA), State, and Local Agencies.
Contaminated Labware (e.g., glassware, pipette tips) Puncture-resistant, sealed hazardous waste container.High-temperature incineration by a licensed contractor.EPA (RCRA), State, and Local Agencies.
Contaminated PPE (e.g., gloves, disposable lab coats) Sealed plastic bag within a hazardous waste container.High-temperature incineration by a licensed contractor.EPA (RCRA), State, and Local Agencies.
Aqueous solutions containing this compound Sealed, leak-proof hazardous waste container.High-temperature incineration by a licensed contractor.EPA (RCRA), State, and Local Agencies.

Experimental Protocols for Laboratory-Scale Decontamination

For small spills or decontamination of laboratory surfaces and equipment, chemical degradation can be employed. These procedures should be performed within a chemical fume hood with appropriate PPE.

Method 1: Acidic Hydrolysis

This method utilizes a mixture of hydrobromic and acetic acid to denitrosate the compound.

  • Prepare the Reagent: Carefully prepare a 1:1 (v/v) solution of 48% hydrobromic acid and glacial acetic acid.

  • Application: Apply the solution to the contaminated surface or equipment. Allow for a contact time of at least one hour.

  • Neutralization: Neutralize the acidic solution with a suitable base, such as sodium bicarbonate, before disposal as hazardous waste.

  • Rinsing: Thoroughly rinse the decontaminated surface with water.

Method 2: UV Photolysis

Nitrosamines are known to degrade under ultraviolet (UV) light.[1] This method is suitable for the decontamination of transparent containers or thin films of contamination.

  • Exposure: Expose the contaminated item to a UV light source (e.g., a UV lamp in a safety cabinet). The wavelength and duration of exposure will depend on the intensity of the light source and the concentration of the contaminant.

  • Verification: The effectiveness of the degradation should be verified by an appropriate analytical method if possible.

  • Final Cleaning: Clean the surface with a standard laboratory detergent and rinse with water.

It is important to note that while these chemical degradation methods can be effective for small-scale decontamination, the final disposal of any resulting waste must still comply with hazardous waste regulations.[2] The primary disposal route for all this compound waste remains high-temperature incineration.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling N-Nitroso Labetalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Personal Protective Equipment (PPE)

All handling of N-Nitroso Labetalol must occur within a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1] The following personal protective equipment is mandatory and represents the minimum requirement for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Double gloving is required when handling the pure compound or concentrated solutions.[1]Prevents skin contact with the potentially carcinogenic compound.
Body Protection A fire/flame-resistant and impervious laboratory coat or coveralls.[1]Protects skin from accidental splashes and contamination.
Respiratory Protection A NIOSH-approved half-face, filter-type respirator should be used at a minimum for handling dusts, mists, and fumes, in accordance with 29 CFR 1910.134.[3]Minimizes the risk of inhaling the potentially carcinogenic compound.

Operational Plan: Step-by-Step Handling

A meticulous and well-documented workflow is crucial for safely handling this compound. The following diagram and procedural steps outline the recommended process from receipt of the compound to its final use in an experimental setting.

cluster_prep Preparation cluster_handling Compound Handling cluster_disposal Waste Management A Don all required PPE B Work within a certified chemical fume hood A->B C Receiving and Storage (2-8°C) B->C D Weighing C->D E Dissolution D->E F Experimental Use E->F G Segregate Waste F->G H Solid Waste (Contaminated PPE, etc.) G->H I Liquid Waste (Solutions) G->I J Licensed Hazardous Material Disposal H->J I->J

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation : Before handling the compound, ensure all required PPE is correctly worn. All work must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]

  • Receiving and Storage : Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a refrigerator at 2-8°C for long-term storage.[4]

  • Weighing : When weighing the compound, use a balance inside the chemical fume hood or a vented balance safety enclosure to contain any airborne particles.

  • Dissolution : For creating solutions, slowly add the solvent to the this compound to avoid splashing. Ensure the vessel is appropriately sealed before agitation.

  • Experimental Use : All subsequent experimental steps involving this compound or its solutions must be performed within the chemical fume hood.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All waste materials must be segregated into dedicated, clearly labeled hazardous waste containers.[1]

    • Solid Waste : This includes unused this compound, contaminated gloves, bench paper, pipette tips, and any other solid materials that have come into contact with the compound.[1]

    • Liquid Waste : All solutions containing this compound must be collected in a separate, labeled hazardous waste container.[1]

  • Final Disposal : Excess and expired materials, along with all contaminated waste, are to be offered to a licensed hazardous material disposal company.[5] Ensure that all federal, state, and local regulations regarding the disposal and destruction of this material are strictly followed.[5] Contaminated packaging should be disposed of in the same manner as the chemical itself.[5]

By adhering to these stringent safety and handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.